Nafimidone hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
70891-37-1 |
|---|---|
Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-naphthalen-2-ylethanone;hydrochloride |
InChI |
InChI=1S/C15H12N2O.ClH/c18-15(10-17-8-7-16-11-17)14-6-5-12-3-1-2-4-13(12)9-14;/h1-9,11H,10H2;1H |
InChI Key |
DOBNXXMVNHWJKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=CN=C3.Cl |
Other CAS No. |
70891-37-1 |
Related CAS |
64212-22-2 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
Nafimidone Hydrochloride: A Technical Overview of its Discovery and Developmental History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafimidone hydrochloride, an imidazole derivative, emerged as a potential antiepileptic drug (AED) with a unique development history. Initially investigated for antifungal properties, its potent anticonvulsant effects were discovered serendipitously. This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and the preclinical and clinical development of this compound. Quantitative data from key studies are summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this compound's scientific journey.
Discovery and Historical Context
Nafimidone, chemically known as 1-(2-naphthoylmethyl)imidazole, was not the product of a targeted antiepileptic drug discovery program. Instead, it was synthesized and investigated during a search for novel antifungal agents.[1] Its anticonvulsant properties were identified through broad pharmacological screening, a common practice in drug discovery that allows for the identification of unexpected therapeutic activities. This accidental discovery shifted the developmental focus towards its potential as a treatment for epilepsy. The hydrochloride salt, this compound, was the form developed for clinical investigation.
Chemical Synthesis
The synthesis of nafimidone is described as a straightforward chemical process.[1] It involves the displacement of a chlorine atom from chloro-methyl-β-naphthylketone by imidazole.
General Synthetic Protocol
While detailed, step-by-step industrial synthesis protocols are proprietary, the fundamental laboratory-scale synthesis can be outlined as follows based on established chemical principles for similar reactions:
-
Preparation of 2-bromo-1-(naphthalen-2-yl)ethan-1-one: 2'-Acetonaphthone is brominated, typically using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride. The reaction mixture is refluxed, and upon completion, the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization.
-
Synthesis of Nafimidone: The synthesized 2-bromo-1-(naphthalen-2-yl)ethan-1-one is then reacted with imidazole in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). A base, such as potassium carbonate, is typically added to neutralize the hydrobromic acid formed during the reaction. The mixture is stirred at an elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Purification and Salt Formation: After the reaction, the mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated to yield crude nafimidone. This can be further purified by column chromatography. To obtain this compound, the purified base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid. The resulting precipitate of this compound is then collected by filtration and dried.
Mechanism of Action
The primary mechanism of action of this compound is not direct modulation of neuronal excitability, as is common with many other AEDs. Instead, its therapeutic and, notably, its side-effect profile are largely attributable to its potent inhibition of the hepatic cytochrome P450 (CYP450) enzyme system.[1][2]
Nafimidone and its primary metabolite, reduced nafimidone, are significant inhibitors of the microsomal metabolism of other co-administered antiepileptic drugs, particularly phenytoin and carbamazepine.[3][4] This inhibition leads to a reduction in the clearance of these drugs, resulting in elevated plasma concentrations.[5] The inhibitory effect is believed to be a "mixed type" inhibition.[3]
The imidazole moiety of nafimidone is crucial for this activity, as imidazole-containing compounds are known to interact with the heme iron of cytochrome P450 enzymes.[2] This leads to a dose-dependent inhibition of the metabolism of other drugs that are substrates for these enzymes.
Preclinical Data
Nafimidone underwent several preclinical studies to evaluate its anticonvulsant efficacy and toxicological profile. A key model used was the kindled amygdaloid seizure model in rats, which is a model of complex partial seizures.
Anticonvulsant Activity in Kindled Amygdaloid Seizure Model
The anticonvulsant effectiveness of nafimidone was evaluated in rats with kindled amygdaloid seizures.[6]
Experimental Protocol:
-
Animal Model: Male rats were used. Kindling was induced by repeated electrical stimulation of the amygdala until stable seizures were elicited.
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at various doses.
-
Seizure Induction: Seizures were elicited using both threshold (20 µA increments) and suprathreshold (400 µA) electrical stimulation of the amygdala.
-
Efficacy Assessment: The primary endpoints were seizure severity and the duration of the afterdischarge recorded on an electroencephalogram (EEG).
Quantitative Results:
| Dose (mg/kg, i.p.) | Effect on Suprathreshold Seizures |
| 25-50 | Significant reduction in afterdischarge length and seizure severity |
| 100-120 | Drug-induced spontaneous seizures and mortality in ~25% of animals |
Table 1: Effects of Nafimidone in the Kindled Amygdaloid Seizure Model in Rats.[6]
In Vitro Inhibition of Microsomal Metabolism
Studies using rat hepatic microsomes were conducted to quantify the inhibitory effect of nafimidone and its metabolite on the metabolism of phenytoin and carbamazepine.[2][3]
| Compound | Substrate | IC50 | Ki |
| Nafimidone | Carbamazepine Epoxidation | 2.95 x 10⁻⁷ M | - |
| Reduced Nafimidone | Phenytoin p-hydroxylation | - | ~0.2 µM |
Table 2: In Vitro Inhibitory Activity of Nafimidone and its Metabolite.[2][3]
Clinical Development
The promising preclinical data led to the initiation of clinical trials to evaluate the efficacy and safety of this compound in patients with epilepsy.
Pilot Study in Intractable Partial Seizures
A two-center pilot study was conducted to assess the efficacy of nafimidone in adult male patients with intractable partial seizures.[5]
Study Design:
-
Participants: 12 adult male patients with a history of four or more medically intractable seizures per month.
-
Baseline: Patients were stabilized on therapeutic levels of phenytoin and/or carbamazepine.
-
Treatment: Nafimidone was added on, with the dose titrated up to a maximum of 600 mg/day over two weeks.
-
Evaluation: Patients were evaluated for eight weeks.
Quantitative Results:
| Outcome | Result |
| Improvement in Seizure Control | 8 out of 12 patients experienced a 33-98% improvement. |
| Long-term Follow-up (46-53 weeks) | 6 out of 10 patients sustained a 53 to >99% improvement in seizure control. |
| Effect on Concomitant AEDs | Marked inhibitory effect on the clearance of carbamazepine and phenytoin, leading to higher plasma levels in 9 patients. |
Table 3: Efficacy of Nafimidone in a Pilot Study for Intractable Partial Seizures.[5]
Pharmacokinetics in Humans
The pharmacokinetic profile of nafimidone and its alcohol metabolite was studied in patients with chronic intractable epilepsy.[7]
| Parameter | 100 mg Single Dose | 300 mg Single Dose |
| Nafimidone | ||
| Half-life (t½) | 1.34 ± 0.48 hours | 1.69 ± 0.91 hours |
| Clearance (CL) | 43.56 ± 22.11 L/h/kg | 35.51 ± 28.93 L/h/kg |
| Volume of Distribution (Vd) | 80.78 ± 46.11 L/kg | 71.01 ± 36.86 L/kg |
| Nafimidone Alcohol (Metabolite) | ||
| Half-life (t½) | 2.84 ± 0.72 hours | 4.22 ± 1.09 hours |
Table 4: Pharmacokinetic Parameters of Nafimidone and its Metabolite in Humans.[7]
Conclusion and Future Directions
This compound represents an interesting case study in drug development, originating from a serendipitous discovery and demonstrating a mechanism of action centered on drug-drug interactions. While it showed promise in early clinical trials for intractable partial seizures, its potent inhibition of cytochrome P450 enzymes posed a significant clinical challenge, complicating its co-administration with other AEDs. This property likely limited its further development and widespread clinical use.
The story of nafimidone underscores the importance of understanding a drug's metabolic profile early in development. However, the unique structure and activity of nafimidone and its derivatives continue to be of interest to researchers. More recent studies have explored derivatives of nafimidone for potential therapeutic benefits in co-morbidities of epilepsy, such as neuropathic pain and cognitive deficits, suggesting that the scaffold may yet yield clinically useful compounds with more favorable pharmacological profiles.[4]
References
- 1. Inhibition of carbamazepine and phenytoin metabolism by nafimidone, a new antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of the anticonvulsants, denzimol and nafimidone, with liver cytochrome P450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticonvulsant action of nafimidone on kindled amygdaloid seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of nafimidone in the treatment of intractable partial seizures: report of a two-center pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of nafimidone in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Nafimidone Hydrochloride: Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafimidone hydrochloride is an anticonvulsant agent belonging to the (arylalkyl)imidazole class of compounds. This technical guide provides a comprehensive overview of its chemical structure, a detailed synthesis pathway with experimental protocols, and an exploration of its mechanism of action. Quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound is chemically known as 2-(1H-imidazol-1-yl)-1-(2-naphthalenyl)ethanone monohydrochloride. Its structure features a naphthalene ring and an imidazole ring linked by an ethanone group. The hydrochloride salt enhances its solubility and stability.
The chemical structure of this compound is as follows:
Caption: Chemical structure of this compound.
Quantitative physicochemical data for Nafimidone and its hydrochloride salt are summarized in the table below for easy reference.
| Property | Value (Nafimidone) | Value (this compound) | Reference |
| Molecular Formula | C₁₅H₁₂N₂O | C₁₅H₁₃ClN₂O | [1][2] |
| Molecular Weight | 236.27 g/mol | 272.73 g/mol | [2][3] |
| CAS Number | 64212-22-2 | 70891-37-1 | [1][2] |
| Appearance | Solid powder | Solid powder | [4] |
| Purity | >98% | >98% | [4] |
| IUPAC Name | 2-(1H-imidazol-1-yl)-1-(naphthalen-2-yl)ethanone | 2-(1H-imidazol-1-yl)-1-(naphthalen-2-yl)ethanone;hydrochloride | [1] |
Synthesis Pathway
The synthesis of this compound is a straightforward process involving the nucleophilic substitution of a halogenated acetonaphthone with imidazole, followed by conversion to its hydrochloride salt. The general synthetic scheme is outlined below.
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol
The following protocol is a representative method for the synthesis of this compound, based on procedures described for analogous compounds[5].
Step 1: Synthesis of 2-Bromo-1-(naphthalen-2-yl)ethanone
-
Materials: 2'-Acetonaphthone, Bromine, Glacial Acetic Acid.
-
Procedure: A solution of 2'-acetonaphthone in glacial acetic acid is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The flask is cooled in an ice bath. A solution of bromine in glacial acetic acid is added dropwise to the stirred solution. After the addition is complete, the reaction mixture is stirred at room temperature for a specified period. The product, 2-bromo-1-(naphthalen-2-yl)ethanone, is then isolated by pouring the reaction mixture into ice water, followed by filtration, washing with water, and drying.
Step 2: Synthesis of Nafimidone (free base)
-
Materials: 2-Bromo-1-(naphthalen-2-yl)ethanone, Imidazole, Dimethylformamide (DMF).
-
Procedure: To a solution of 2-bromo-1-(naphthalen-2-yl)ethanone in DMF, a solution of imidazole in DMF is added. The mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water, and the crude product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield Nafimidone free base.
Step 3: Synthesis of this compound
-
Materials: Nafimidone (free base), Ethereal Hydrogen Chloride.
-
Procedure: The crude Nafimidone free base is dissolved in a minimal amount of a suitable solvent like ether. Ethereal hydrogen chloride is then added dropwise with stirring until precipitation is complete. The resulting solid, this compound, is collected by filtration, washed with cold ether, and dried under vacuum.
Mechanism of Action
Nafimidone's primary mechanism of action as an anticonvulsant is believed to involve the enhancement of inhibitory neurotransmission mediated by the γ-aminobutyric acid type A (GABA-A) receptor.
Signaling Pathway
While the precise signaling cascade is a subject of ongoing research, evidence suggests that Nafimidone and its derivatives may act as positive allosteric modulators of the GABA-A receptor, potentially at the benzodiazepine binding site. This interaction enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for an action potential to be generated, thus reducing neuronal excitability and suppressing seizure activity.
Caption: Postulated mechanism of action of Nafimidone at the GABA-A receptor.
Spectral Data
| Spectroscopy | Expected Characteristic Peaks |
| ¹H NMR | Aromatic protons of the naphthalene ring, protons of the imidazole ring, and the methylene protons of the ethanone linker. |
| ¹³C NMR | Carbon signals corresponding to the naphthalene ring, imidazole ring, the carbonyl group, and the methylene carbon. |
| IR (Infrared) | Characteristic absorption bands for C=O (ketone), C=N and C=C (aromatic rings), and N-H stretching (for the hydrochloride salt). |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the Nafimidone free base, along with characteristic fragmentation patterns. |
Conclusion
This technical guide provides a foundational understanding of this compound for scientific and drug development professionals. The outlined chemical structure, synthesis pathway, and proposed mechanism of action serve as a valuable resource for further research and development of this and related anticonvulsant compounds. The provided experimental framework for its synthesis can be adapted and optimized for laboratory-scale and potential scale-up production. Further investigation into its detailed signaling pathways and comprehensive spectral analysis will continue to enhance our understanding of this important molecule.
References
- 1. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SU997607A3 - Process for preparing derivatives of imidazole or their hydrochlorides - Google Patents [patents.google.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. prepchem.com [prepchem.com]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Nafimidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafimidone hydrochloride is an imidazole-containing anticonvulsant agent. This technical guide provides a comprehensive overview of its core physical and chemical properties, methods of synthesis, and an exploration of its mechanism of action. All quantitative data are presented in structured tables for clarity. Detailed experimental protocols for key analytical procedures are provided, and intricate biological pathways and experimental workflows are visually represented using Graphviz diagrams. This document is intended to serve as a thorough resource for professionals engaged in the research and development of this compound.
Chemical and Physical Properties
This compound is a white to off-white solid powder. Its fundamental chemical and physical characteristics are summarized below.
| Property | Value | Reference |
| Chemical Name | 2-(1H-imidazol-1-yl)-1-(2-naphthalenyl)-ethanone, monohydrochloride | [1] |
| CAS Number | 70891-37-1 | [2] |
| Molecular Formula | C₁₅H₁₃ClN₂O | [2] |
| Molecular Weight | 272.73 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [3] |
Synthesis
The synthesis of Nafimidone is a straightforward process involving the displacement of a halogen. The hydrochloride salt is then formed by reacting the free base with ethereal hydrogen chloride.
A general synthesis procedure is as follows:
-
Synthesis of 1-(2-Naphthoylmethyl)imidazole (Nafimidone free base): The synthesis involves the reaction of chloro-methyl-β-naphthylketone with imidazole. This is a nucleophilic substitution reaction where the imidazole nitrogen displaces the chloride ion from the activated chlorine atom of the chloro-methyl-β-naphthylketone.
-
Formation of this compound: The resulting Nafimidone free base is dissolved in a suitable solvent, such as ether. Ethereal hydrogen chloride is then added dropwise to the solution until precipitation of the hydrochloride salt is complete. The resulting solid is collected by filtration and washed with ether to yield this compound.[4]
Stability
This compound exhibits instability under certain conditions. A stability-indicating high-performance liquid chromatography (HPLC) method has been developed to resolve the parent drug from its degradation products that form upon melting and in solution.[5]
Forced Degradation Studies:
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. A typical forced degradation protocol involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[6]
Mechanism of Action
The anticonvulsant activity of this compound is believed to be multifactorial, primarily involving the inhibition of cytochrome P450 (CYP) enzymes and potential modulation of the GABA-A receptor.
Inhibition of Cytochrome P450 Enzymes
Nafimidone and its primary metabolite are potent inhibitors of the microsomal metabolism of other antiepileptic drugs, such as phenytoin and carbamazepine.[7] This inhibition is mediated through the interaction with cytochrome P450 enzymes in the liver. By inhibiting these enzymes, Nafimidone can alter the pharmacokinetics of co-administered drugs, potentially leading to increased plasma concentrations and an enhanced therapeutic or toxic effect.
Interaction with GABA-A Receptors
While direct interaction of Nafimidone with the GABA-A receptor is not firmly established, studies on its derivatives suggest a potential affinity for the benzodiazepine binding site on this receptor.[8] The GABA-A receptor is a ligand-gated ion channel that mediates the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Positive allosteric modulation of the GABA-A receptor leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability, which is a key mechanism of action for many anticonvulsant drugs.
Experimental Protocols
Determination of Melting Point (Capillary Method)
Objective: To determine the melting point of this compound.
Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.
Procedure:
-
Ensure the this compound sample is finely powdered and completely dry.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-20°C per minute until the temperature is about 20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the start of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). The range between these two temperatures is the melting range.[8][9]
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the aqueous solubility of this compound.
Materials: this compound, distilled water, mechanical shaker or orbital incubator, centrifuge, analytical balance, spectrophotometer or HPLC.
Procedure:
-
Add an excess amount of this compound to a known volume of distilled water in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[10][11]
-
After equilibration, allow the suspension to settle.
-
Centrifuge a portion of the suspension to separate the undissolved solid.
-
Carefully withdraw a sample from the supernatant and dilute it with a suitable solvent if necessary.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of this compound.
Apparatus: Potentiometer with a pH electrode, magnetic stirrer, burette.
Reagents: this compound solution of known concentration, standardized hydrochloric acid (HCl) or sodium hydroxide (NaOH) solution, potassium chloride (KCl) solution (to maintain constant ionic strength).
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
Prepare a solution of this compound in water or a suitable co-solvent if the aqueous solubility is low.
-
Add KCl solution to maintain a constant ionic strength.
-
Titrate the solution with a standardized solution of HCl or NaOH, adding the titrant in small increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Plot the pH of the solution against the volume of titrant added to obtain a titration curve.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[3][12]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, its synthesis, stability, and proposed mechanisms of action. The structured presentation of data, detailed experimental protocols, and visual representations of complex processes are intended to equip researchers and drug development professionals with the necessary information to further investigate and utilize this compound. Further research is warranted to fully elucidate its quantitative physicochemical parameters and to confirm the intricacies of its pharmacological activity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medkoo.com [medkoo.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. prepchem.com [prepchem.com]
- 5. Development of a stability-indicating assay for nafimidone [1-(2-naphthoylmethyl)imidazole hydrochloride] by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. westlab.com [westlab.com]
- 9. nano-lab.com.tr [nano-lab.com.tr]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
In Vitro Anticonvulsant Activity of Nafimidone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafimidone hydrochloride, an (arylalkyl)imidazole derivative, has been identified as a compound with anticonvulsant properties. While much of the detailed in vitro research has focused on its derivatives, the parent compound is understood to exert its effects through the modulation of key neuronal signaling pathways. This technical guide synthesizes the available information on the in vitro anticonvulsant activity of Nafimidone and related compounds, providing a framework for its mechanism of action, experimental evaluation, and potential therapeutic relevance. Due to a scarcity of publicly available in vitro data specifically for this compound, this guide also presents detailed, standardized experimental protocols that are routinely used to characterize the anticonvulsant profile of such compounds.
Proposed Mechanism of Action
Nafimidone belongs to the class of (arylalkyl)imidazole anticonvulsants.[1] The primary proposed mechanism of action for this class of compounds involves a dual effect on neuronal excitability:
-
Modulation of Voltage-Gated Sodium Channels (VGSCs): Like many established antiepileptic drugs (AEDs), (arylalkyl)imidazoles are thought to inhibit the rapid firing of neurons by blocking voltage-gated sodium channels.[2][3] This action is likely state-dependent, with a higher affinity for the inactivated state of the channel, which helps to selectively reduce pathological hyperexcitability without affecting normal neuronal transmission.
-
Enhancement of GABA-Mediated Neurotransmission: This class of compounds is also suggested to enhance the activity of the major inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), at GABA-A receptors.[2] This potentiation of inhibitory currents would contribute to the overall dampening of excessive neuronal firing.
Interestingly, a study on certain alcohol derivatives of nafimidone indicated no direct affinity for the GABA-A receptor, but instead showed inhibitory activity against acetylcholinesterase and butyrylcholinesterase.[4] This suggests that the anticonvulsant effects of nafimidone and its analogs may be multifaceted and not solely reliant on direct GABA-A receptor modulation.
Signaling Pathway Overview
The following diagram illustrates the proposed dual mechanism of action of Nafimidone at the neuronal synapse.
Quantitative Data
| Parameter | Compound | Value | Assay System | Reference |
| Metabolic Inhibition | ||||
| IC50 (Carbamazepine Epoxidation) | Nafimidone | 2.95 x 10-7 M | Rat Liver Microsomes | |
| IC50 (Diazepam C3-hydroxylation) | Nafimidone | 1.00 x 10-6 M | Rat Liver Microsomes | |
| IC50 (Diazepam N1-dealkylation) | Nafimidone | 5.95 x 10-7 M | Rat Liver Microsomes | |
| In Vivo Efficacy | ||||
| ED50 (MES seizure) | Nafimidone | 56 mg/kg (p.o.) | Mouse | [1] |
Experimental Protocols
The following are detailed, standardized protocols that would be employed to definitively characterize the in vitro anticonvulsant activity of this compound.
Voltage-Gated Sodium Channel Inhibition Assay
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of this compound on voltage-gated sodium channels (e.g., Nav1.2), which are commonly expressed in a stable cell line like HEK293 cells.[5][6][7]
Objective: To determine the concentration-dependent inhibition of VGSC currents by this compound and to characterize its state-dependence.
Materials:
-
HEK293 cells stably expressing the target human VGSC subtype (e.g., Nav1.2).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
Workflow:
Data Analysis: The peak inward sodium current amplitude is measured before and after the application of this compound. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value. To assess state-dependence, voltage protocols are modified to measure block of the resting versus the inactivated state of the channel.
GABA-A Receptor Potentiation Assay
This protocol details the use of two-electrode voltage-clamp (TEVC) on Xenopus oocytes or whole-cell patch-clamp on a mammalian cell line expressing GABA-A receptors to measure the potentiating effect of this compound.[8]
Objective: To quantify the enhancement of GABA-evoked chloride currents by this compound.
Materials:
-
Xenopus laevis oocytes injected with cRNAs for GABA-A receptor subunits (e.g., α1, β2, γ2) or a mammalian cell line expressing these subunits.
-
Recording solution (ND96 for oocytes) (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES; pH 7.5.
-
GABA stock solution.
-
This compound stock solution.
-
TEVC or patch-clamp setup.
Workflow:
Data Analysis: The potentiation of the GABA-evoked current is calculated as the percentage increase in current amplitude in the presence of this compound compared to the baseline current with GABA alone. A concentration-response curve is generated to determine the EC50 (the concentration that produces 50% of the maximal potentiation).
Conclusion and Future Directions
This compound is an anticonvulsant agent with a proposed mechanism of action involving the modulation of voltage-gated sodium channels and potentiation of GABAergic neurotransmission. While in vivo data and studies on its metabolic interactions are available, there is a clear need for detailed in vitro characterization of the parent compound to definitively elucidate its molecular targets and mechanism of action. The experimental protocols outlined in this guide provide a robust framework for such investigations. Future research should focus on performing these in vitro assays to generate quantitative data on the interaction of this compound with various ion channel subtypes and neurotransmitter receptors. Such studies will be crucial for a comprehensive understanding of its anticonvulsant profile and for guiding the development of novel, more effective antiepileptic therapies.
References
- 1. Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New (arylalkyl)azole derivatives showing anticonvulsant effects could have VGSC and/or GABAAR affinity according to molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 4. Potential of nafimidone derivatives against co-morbidities of epilepsy: In vitro, in vivo, and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Dissecting the Molecular Determinants of GABAA Receptors Current Rundown, a Hallmark of Refractory Human Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Bioavailability of Nafimidone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafimidone hydrochloride is an investigational anticonvulsant agent. Understanding its pharmacokinetic profile — how the body absorbs, distributes, metabolizes, and excretes the drug — and its bioavailability is crucial for its development and clinical application. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of this compound and its active metabolite, nafimidone alcohol.
Pharmacokinetics
The pharmacokinetic properties of this compound and its primary active metabolite, nafimidone alcohol, have been evaluated in various species, including rats and humans.
Absorption and Bioavailability
Following oral administration, nafimidone is absorbed and rapidly metabolized. In rats, the oral bioavailability of nafimidone has been determined to be 15%.
Distribution
The apparent volume of distribution (Vd) of nafimidone has been studied in humans. After a single oral dose of 100 mg, the Vd was 80.78 ± 46.11 L/kg, and after a 300 mg dose, it was 71.01 ± 36.86 L/kg.[1]
Metabolism
Nafimidone undergoes extensive metabolism, primarily through reduction to its active metabolite, nafimidone alcohol. This metabolite is then further biotransformed via oxidation and/or conjugation.
The metabolic pathways exhibit some species-specific variations. In dogs, the main metabolic route is the O-beta-glucuronidation of nafimidone alcohol. In primates and humans, further metabolism of nafimidone alcohol involves dihydroxylation of the naphthyl ring and N-glucuronidation of the imidazole moiety.[2] Studies in rats have shown that nafimidone interacts with and inhibits cytochrome P450 (CYP) enzymes, suggesting their involvement in its metabolism.
Elimination
The elimination of nafimidone is rapid. In humans, the half-life (t½) of nafimidone was 1.34 ± 0.48 hours after a 100 mg single dose and 1.69 ± 0.91 hours after a 300 mg single dose. The half-life of the active metabolite, nafimidone alcohol, was longer, at 2.84 ± 0.72 hours and 4.22 ± 1.09 hours for the 100 mg and 300 mg doses, respectively.[1]
Total body clearance of nafimidone in humans was 43.56 ± 22.11 L/h/kg for a 100 mg dose and 35.51 ± 28.93 L/h/kg for a 300 mg dose.[1]
Data Presentation
Table 1: Pharmacokinetic Parameters of Nafimidone in Humans (Single Oral Dose)
| Parameter | 100 mg Dose (Mean ± SD) | 300 mg Dose (Mean ± SD) |
| Half-life (t½) | 1.34 ± 0.48 h | 1.69 ± 0.91 h |
| Apparent Volume of Distribution (Vd) | 80.78 ± 46.11 L/kg | 71.01 ± 36.86 L/kg |
| Total Body Clearance (CL/F) | 43.56 ± 22.11 L/h/kg | 35.51 ± 28.93 L/h/kg |
Data from a study in patients with chronic intractable epilepsy.[1]
Table 2: Pharmacokinetic Parameters of Nafimidone Alcohol in Humans (Single Oral Dose of Nafimidone)
| Parameter | 100 mg Dose (Mean ± SD) | 300 mg Dose (Mean ± SD) |
| Half-life (t½) | 2.84 ± 0.72 h | 4.22 ± 1.09 h |
Data from a study in patients with chronic intractable epilepsy.[1]
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the general methodologies employed in pharmacokinetic studies of pharmaceutical compounds are outlined below.
In Vivo Pharmacokinetic Studies (General Protocol)
A typical experimental design to determine the pharmacokinetic profile of a new chemical entity like this compound in an animal model (e.g., rats) would involve the following steps:
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals are housed in controlled environmental conditions with a standard diet and water ad libitum.
-
Drug Administration:
-
Intravenous (IV): A single bolus dose is administered via the tail vein to determine the absolute bioavailability and clearance.
-
Oral (PO): A single dose is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the tail vein or via cardiac puncture.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.
Bioanalytical Method (General Protocol for HPLC)
The quantification of nafimidone and nafimidone alcohol in plasma samples would typically involve:
-
Sample Preparation: A protein precipitation or liquid-liquid extraction method is used to extract the analytes from the plasma matrix.
-
Chromatographic Separation: An HPLC system equipped with a C18 reverse-phase column is commonly used. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode.
-
Detection: A UV or mass spectrometric detector is used for the detection and quantification of the analytes.
Mandatory Visualizations
Metabolic Pathway of Nafimidone
Caption: Metabolic pathway of this compound.
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: Workflow for a preclinical pharmacokinetic study.
References
Navigating the Solubility Landscape of Nafimidone Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of Nafimidone hydrochloride (CAS: 70891-37-1), an imidazole-class anticonvulsant agent.[1] Addressed to researchers, scientists, and professionals in drug development, this document compiles available solubility data, details established experimental protocols for solubility determination, and presents a visual workflow to aid in laboratory practices.
This compound, with a molecular weight of 272.73 g/mol , is a compound of interest for its potential neurological applications.[2][3] Understanding its solubility in various research solvents is critical for a range of activities, from in vitro assay development to formulation for preclinical and clinical studies.
Quantitative Solubility Data
Publicly available quantitative solubility data for this compound is limited. The following table summarizes the known qualitative and quantitative information. Researchers are encouraged to determine solubility in their specific solvent systems using the protocols outlined in the subsequent section.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Soluble | The free base, Nafimidone, is noted to be soluble in DMSO.[4] As a hydrochloride salt, this compound is also expected to be soluble. |
| Water | H₂O | 18.02 | Soluble (Predicted) | As a hydrochloride salt of a molecule containing a basic imidazole ring, it is expected to have aqueous solubility.[5][6] |
| Ethanol | C₂H₅OH | 46.07 | Soluble (Predicted) | Imidazole, a core structural component, is soluble in alcohols.[5][7] |
| Methanol | CH₃OH | 32.04 | Soluble (Predicted) | Similar to ethanol, solubility is expected due to the imidazole moiety.[7] |
Note: The "Predicted" solubility is based on the physicochemical properties of the imidazole functional group and the nature of hydrochloride salts of weak bases.[5][6] It is imperative for researchers to experimentally verify the solubility for their specific applications.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental. The following are detailed methodologies for key experiments.
Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method
The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[8]
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected research solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be visually apparent.
-
Equilibration: Place the container in a constant temperature shaker or rotator. The temperature should be precisely controlled, typically at 25 °C or 37 °C.[9] Agitate the mixture for a sufficient duration to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:
-
Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Filtration: Filter the solution using a syringe filter with a low-binding membrane (e.g., PVDF or PTFE) of a pore size that will retain the solid particles (e.g., 0.22 µm).
-
-
Quantification:
-
Carefully extract an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).
Principle: A concentrated stock solution of the compound is added to an aqueous buffer, and the concentration at which precipitation is first observed is determined. Nephelometry is a common high-throughput method for this measurement.[10]
Detailed Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a microplate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).
-
Precipitation Detection: Measure the turbidity or light scattering of each well using a plate-based nephelometer. The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility.[10]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a compound like this compound.
References
- 1. toku-e.com [toku-e.com]
- 2. Nafimidone monohydrochloride | C15H13ClN2O | CID 51199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medkoo.com [medkoo.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Imidazole - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. solubility experimental methods.pptx [slideshare.net]
- 10. bmglabtech.com [bmglabtech.com]
Early-Stage Research on Nafimidone Hydrochloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafimidone hydrochloride, an imidazole derivative, has been a subject of interest in the field of anticonvulsant drug discovery. Early-stage research has focused on the synthesis and evaluation of its derivatives to improve efficacy and reduce potential side effects. This technical guide provides an in-depth overview of the core aspects of this research, including synthetic methodologies, experimental protocols for evaluating anticonvulsant activity and neurotoxicity, and an exploration of the potential mechanisms of action. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to provide a clear understanding of the research landscape.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to treatment, highlighting the need for novel therapeutic agents. Nafimidone, chemically known as 1-(2-naphthoylmethyl)imidazole hydrochloride, emerged as a promising anticonvulsant candidate. Subsequent research has explored a variety of its derivatives, including alcohol and oxime esters, with the aim of elucidating structure-activity relationships (SAR) and identifying compounds with superior pharmacological profiles. This guide delves into the foundational preclinical research that has been conducted on these derivatives.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives typically follows a multi-step process, beginning with commercially available starting materials.
Synthesis of this compound
A common synthetic route to this compound begins with 2-acetylnaphthalene.
Experimental Protocol: Synthesis of 1-(2-naphthyl)-2-bromoethanone
-
Starting Material: 2-Acetylnaphthalene.
-
Bromination: 2-Acetylnaphthalene is brominated, typically using bromine in a suitable solvent like chloroform or acetic acid, to yield 1-(2-naphthyl)-2-bromoethanone. The reaction is usually carried out at room temperature.
-
Work-up: The reaction mixture is washed with a sodium bisulfite solution to remove excess bromine, followed by water. The organic layer is then dried over a dehydrating agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 1-(2-naphthyl)-2-bromoethanone can be purified by recrystallization from a suitable solvent such as ethanol.
Experimental Protocol: Synthesis of this compound
-
Reaction: 1-(2-naphthyl)-2-bromoethanone is reacted with imidazole in a suitable solvent like acetone or tetrahydrofuran. The reaction mixture is typically stirred at room temperature for several hours.
-
Isolation of Free Base: After the reaction is complete, the solvent is evaporated. The residue is then treated with a base, such as sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate to isolate the free base of Nafimidone.
-
Salt Formation: The organic extract containing the free base is dried, and the solvent is removed. The resulting residue is dissolved in a suitable solvent (e.g., diethyl ether or ethanol), and a solution of hydrochloric acid in the same or a miscible solvent is added to precipitate this compound.
-
Purification: The precipitated this compound salt is collected by filtration, washed with a cold solvent, and dried.
Synthesis of Nafimidone Derivatives
Various derivatives, particularly alcohol and oxime esters, have been synthesized to explore their anticonvulsant potential.
Experimental Protocol: Synthesis of Nafimidone Alcohol Derivatives (General Procedure)
-
Reduction: this compound is reduced to its corresponding alcohol, 1-(2-naphthyl)-2-(1H-imidazol-1-yl)ethanol, using a reducing agent such as sodium borohydride in a solvent like methanol or ethanol.
-
Esterification: The resulting alcohol is then esterified with various carboxylic acids or acid chlorides in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) and a catalyst (e.g., 4-dimethylaminopyridine - DMAP) in an appropriate solvent like dichloromethane.
-
Purification: The synthesized esters are purified using column chromatography on silica gel.
In Vivo Anticonvulsant and Neurotoxicity Screening
The primary evaluation of novel Nafimidone derivatives involves assessing their anticonvulsant efficacy and potential for inducing neurological deficits in animal models.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.
Experimental Protocol: MES Test in Mice
-
Animals: Male albino mice (e.g., CF-1 strain) weighing between 18-25 g are typically used.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent used to dissolve the compound.
-
Electrical Stimulation: At the time of predicted peak effect of the compound (commonly 30 minutes to 4 hours post-administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the abolition of this phase.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using methods like probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is employed to identify compounds that may be effective against absence and myoclonic seizures.
Experimental Protocol: scPTZ Test in Mice
-
Animals: Similar to the MES test, male albino mice are used.
-
Compound Administration: The test compounds and vehicle are administered as in the MES test.
-
Convulsant Administration: At the time of predicted peak effect, a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg for CF-1 mice, is injected subcutaneously.
-
Observation: Animals are observed for a period of 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: Protection is defined as the absence of clonic seizures during the observation period.
-
Data Analysis: The ED₅₀ is calculated to determine the dose that protects 50% of the animals from scPTZ-induced seizures.
Rotor-Rod Test for Neurotoxicity
This test is used to assess motor coordination and identify potential neurological deficits caused by the test compounds.
Experimental Protocol: Rotor-Rod Test in Mice
-
Apparatus: A rotating rod apparatus with a set speed (e.g., 6 rpm) is used.
-
Training: Prior to testing, mice may be trained to stay on the rotating rod for a specific duration (e.g., 1 minute).
-
Compound Administration: The test compound is administered at various doses.
-
Testing: At the time of predicted peak effect, the mice are placed on the rotating rod.
-
Endpoint: The inability of an animal to remain on the rod for a predetermined time (e.g., 1 minute) in multiple trials is considered an indication of neurotoxicity.
-
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity, is determined.
Quantitative Data Summary
The following tables summarize the reported anticonvulsant activity and neurotoxicity of selected Nafimidone derivatives.
| Compound | Test Animal | Route of Administration | MES ED₅₀ (mg/kg) [1][2] | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 5b | Rat | i.p. | 16.0 | - | >100 | >6.25 |
| 5c | Rat | i.p. | 15.8 | - | >100 | >6.33 |
| 5i | Rat | i.p. | 11.8 | - | >100 | >8.47 |
| 5l | Mouse | i.p. | 30-100 | Active at 100 mg/kg | >300 | >3-10 |
Note: '-' indicates data not reported in the cited sources.
Mechanism of Action
The precise mechanism of action of Nafimidone and its derivatives is not fully elucidated, but research points towards modulation of inhibitory neurotransmission and potential interactions with other enzyme systems.
Interaction with the GABAergic System
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Many anticonvulsant drugs exert their effects by enhancing GABAergic neurotransmission.
Some studies suggest that Nafimidone derivatives may act as positive allosteric modulators of the GABAA receptor.[2] This means they may bind to a site on the receptor that is different from the GABA binding site, enhancing the receptor's response to GABA. This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and making it less likely to fire an action potential, thus reducing neuronal excitability. However, other research indicates that certain derivatives show no affinity for the GABAA receptor, suggesting alternative mechanisms may be at play.[3]
Cholinesterase Inhibition
Some Nafimidone alcohol ester derivatives have been found to inhibit acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BChE).[3]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
-
Reagents: Acetylthiocholine (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the cholinesterase enzyme (AChE or BChE).
-
Procedure: The assay is typically performed in a 96-well plate. The test compound is pre-incubated with the enzyme. The reaction is initiated by the addition of the substrate, acetylthiocholine.
-
Detection: The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm.
-
Data Analysis: The percentage of enzyme inhibition by the test compound is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.
Molecular docking studies suggest that these derivatives may interact with the peripheral anionic site of the cholinesterase enzymes.[3] By inhibiting the breakdown of acetylcholine, a key neurotransmitter, these compounds could potentially modulate neuronal excitability, although the direct link between cholinesterase inhibition and anticonvulsant activity requires further investigation.
Research Workflow
The early-stage research on Nafimidone derivatives typically follows a logical progression from computational design to in vivo evaluation.
This workflow often begins with in silico studies to design and predict the properties of novel derivatives. Promising candidates are then synthesized and subjected to in vitro assays to assess their activity on specific molecular targets. Compounds showing favorable in vitro profiles are then advanced to in vivo screening for anticonvulsant efficacy and neurotoxicity. The data from these studies inform further rounds of lead optimization in an iterative process to identify candidates with the most promising therapeutic potential.
Conclusion
Early-stage research on this compound derivatives has identified several promising anticonvulsant candidates with favorable activity in preclinical models. The exploration of different chemical modifications, particularly at the alcohol and oxime functionalities, has provided valuable insights into the structure-activity relationships of this class of compounds. While the exact mechanisms of action are still under investigation, evidence suggests potential modulation of the GABAergic system and inhibition of cholinesterases. Further research is warranted to fully characterize the pharmacological profiles of these derivatives and to determine their potential for clinical development as novel antiepileptic drugs. This guide provides a foundational understanding of the key experimental approaches and findings in this area, serving as a valuable resource for researchers in the field of epilepsy drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential of nafimidone derivatives against co-morbidities of epilepsy: In vitro, in vivo, and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Nafimidone hydrochloride CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 70891-37-1 Molecular Formula: C₁₅H₁₃ClN₂O
Nafimidone hydrochloride is an imidazole-containing anticonvulsant agent. This technical guide provides a comprehensive overview of its core pharmacological properties, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Core Data Summary
The following table summarizes the key quantitative data associated with the pharmacological activity of this compound.
| Parameter | Value | Context | Reference |
| CAS Number | 70891-37-1 | Chemical Abstracts Service registry number. | [1][2] |
| Molecular Formula | C₁₅H₁₃ClN₂O | Chemical formula of the hydrochloride salt. | [1][2] |
| Molecular Weight | 272.73 g/mol | Molar mass of the hydrochloride salt. | [1] |
| Cytochrome P450 Binding | Ks = 7.00 mM | Binding affinity to rat liver cytochrome P450. | |
| IC₅₀ Values (in vitro) | Concentration for 50% inhibition of metabolic pathways. | ||
| Carbamazepine Epoxidation | 2.95 x 10⁻⁷ M | Inhibition of a major metabolic pathway of carbamazepine. | |
| Diazepam C₃-Hydroxylation | 1.00 x 10⁻⁶ M | Inhibition of a major metabolic pathway of diazepam. | |
| Diazepam N₁-Dealkylation | 5.95 x 10⁻⁷ M | Inhibition of a major metabolic pathway of diazepam. | |
| Inhibition Constant (Ki) | ~0.2 µM | For the metabolite, reduced nafimidone, on phenytoin p-hydroxylation. | |
| Anticonvulsant Efficacy | In vivo studies in rats. | ||
| Effective Dose (i.p.) | 25-50 mg/kg | Significant reduction in afterdischarge length and seizure severity. | |
| Time to Max Effect (25 mg/kg) | 15-30 minutes | Peak anticonvulsant effectiveness. | |
| Clinical Efficacy | Pilot study in patients with intractable partial seizures. | ||
| Improvement in Seizure Control | 33-98% | Observed in 8 out of 12 patients. | |
| Long-term Improvement | 53 to >99% | Sustained in 6 out of 10 patients in long-term follow-up. |
Mechanism of Action
The primary mechanism of action of this compound as an anticonvulsant appears to be indirect, stemming from its potent inhibition of the cytochrome P450 enzyme system. This inhibition leads to a reduction in the metabolism of co-administered antiepileptic drugs, thereby increasing their plasma concentrations and therapeutic effects. The imidazole moiety in Nafimidone's structure is suggestive of its interference with cytochrome P450-mediated mixed-function monooxygenase activities. Studies have shown that it is a potent inhibitor of the major biotransformation pathways of key antiepileptic drugs like phenytoin and carbamazepine. Specifically, it inhibits the p-hydroxylation of phenytoin and the epoxidation of carbamazepine. The inhibition of phenytoin metabolism has been characterized as a "mixed type" inhibition. While some derivatives of nafimidone have been investigated for their affinity to the GABA-A receptor, this has not been established as a primary mechanism for nafimidone itself.
References
- 1. Efficacy of nafimidone in the treatment of intractable partial seizures: report of a two-center pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Nafimidone Hydrochloride in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Nafimidone hydrochloride is an imidazole derivative that has been investigated for its anticonvulsant properties.[1][2] Pharmacokinetic studies are crucial to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[3] This application note provides a detailed protocol for a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantification of nafimidone in human plasma. The method is suitable for use in pharmacokinetic and bioequivalence studies.[4]
This method is based on the principles of reversed-phase chromatography, which separates compounds based on their hydrophobicity. Plasma samples are prepared using a protein precipitation method to remove interfering endogenous substances.[5][6] An internal standard (IS) is used to ensure accuracy and precision.
Principle
The analytical method involves the extraction of nafimidone and an internal standard from human plasma via protein precipitation. The supernatant is then injected into a reversed-phase HPLC system. The separation is achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Detection is performed using a UV detector, and quantification is based on the peak area ratio of nafimidone to the internal standard.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable compound not present in the plasma matrix)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Analytical grade monobasic potassium phosphate
-
Analytical grade phosphoric acid
-
Human plasma (drug-free)
-
Purified water (e.g., Milli-Q or equivalent)
Equipment
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
Experimental Workflow
Caption: Workflow for Nafimidone Quantification in Plasma.
Detailed Protocols
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 20 mM potassium phosphate monobasic in water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 65:35 (v/v) ratio.[7] Filter and degas the mobile phase before use.
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard in 10 mL of methanol separately to obtain stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the nafimidone stock solution with methanol to obtain working solutions at various concentrations. Similarly, prepare a working solution of the internal standard.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the nafimidone working solutions into drug-free human plasma to prepare calibration standards at concentrations of 50, 100, 250, 500, 1000, 2500, and 5000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (e.g., 150 ng/mL), medium (e.g., 2000 ng/mL), and high (e.g., 4000 ng/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
HPLC Operating Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm[7] |
| Internal Standard | (Select a suitable, commercially available compound) |
Method Validation Parameters
A full validation of this method should be performed according to established guidelines. Key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Selectivity | No significant interfering peaks at the retention times of nafimidone and IS |
| Recovery | Consistent and reproducible |
| Stability | Analyte stable under various storage and handling conditions |
Data Analysis
The concentration of nafimidone in the plasma samples is determined by calculating the peak area ratio of nafimidone to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of nafimidone in the unknown samples is then calculated from the regression equation of the calibration curve.
Summary of Quantitative Data (Hypothetical Validation Data)
The following tables represent expected data from a successful method validation.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Nafimidone/IS) |
| 50 | 0.052 |
| 100 | 0.105 |
| 250 | 0.260 |
| 500 | 0.515 |
| 1000 | 1.030 |
| 2500 | 2.580 |
| 5000 | 5.150 |
| Regression Equation | y = 0.0010x + 0.0015 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (RSD, %) |
| Low | 150 | 155 ± 8.5 | 103.3 | 5.5 |
| Medium | 2000 | 1980 ± 95 | 99.0 | 4.8 |
| High | 4000 | 4050 ± 180 | 101.3 | 4.4 |
Conclusion
This application note describes a simple, rapid, and reliable HPLC method for the quantification of this compound in human plasma. The method demonstrates good linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protein precipitation extraction procedure is straightforward and provides clean extracts. The described method can be readily implemented in a research or clinical laboratory with standard HPLC equipment.
References
- 1. Simultaneous determination of nafimidone [1-(2-naphthoylmethyl)imidazole], a new anticonvulsant agent, and a major metabolite in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of nafimidone in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nihs.go.jp [nihs.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. Simultaneous rapid HPLC determination of anticonvulsant drugs in plasma and correlation with EMIT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nafimidone Hydrochloride in Rodent Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafimidone hydrochloride is an imidazole-containing anticonvulsant agent that has demonstrated efficacy in various preclinical models of epilepsy. These application notes provide a comprehensive overview of the administration of this compound in rodent models, including detailed experimental protocols, quantitative efficacy data, and insights into its mechanism of action. The information is intended to guide researchers in designing and executing studies to evaluate the anticonvulsant potential of Nafimidone and related compounds.
Data Presentation
Table 1: Efficacy of this compound in the Kindled Amygdaloid Seizure Model in Rats
| Dose (mg/kg, i.p.) | Seizure Parameter | Observation |
| 3.1 - 50 | Seizure Severity & Afterdischarge Duration | Reduction in a non-dose-dependent manner for threshold-elicited seizures.[1] |
| 25 | Afterdischarge Length & Seizure Severity | Significant reduction for suprathreshold-elicited seizures; maximal effect observed 15-30 minutes post-administration.[1] |
| 25 - 50 | Toxicity | Associated with some prestimulation toxicity at doses effective against suprathreshold seizures.[1] |
| 100 - 120 | Toxicity | Induced electroencephalographic spikes, spontaneous seizures, and approximately 25% mortality before electrical stimulation.[1] |
Table 2: Efficacy of Nafimidone Derivatives in the Maximal Electroshock (MES) Seizure Model in Rats
Note: The following data is for derivatives of Nafimidone, as specific ED50 values for the parent compound in the MES test were not available in the reviewed literature.
| Compound | Administration Route | ED50 (mg/kg) |
|---|---|---|
| Derivative 5b | Intraperitoneal (i.p.) | 16.0[2][3] |
| Derivative 5c | Intraperitoneal (i.p.) | 15.8[2][3] |
| Derivative 5i | Intraperitoneal (i.p.) | 11.8[2][3] |
Mechanism of Action
Nafimidone and its derivatives are thought to exert their anticonvulsant effects, at least in part, through the positive allosteric modulation of the GABA-A receptor. Molecular docking studies of a Nafimidone derivative suggest an affinity for the benzodiazepine binding site on the GABA-A receptor.[2] Positive allosteric modulators of the GABA-A receptor enhance the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by increasing the frequency or duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced excitability.
Additionally, Nafimidone and its active metabolite, Nafimidone alcohol, are potent inhibitors of the microsomal metabolism of other antiepileptic drugs like phenytoin and carbamazepine, which should be a consideration in polytherapy studies.[4]
Signaling Pathway Diagram
Caption: Putative mechanism of Nafimidone as a positive allosteric modulator of the GABA-A receptor.
Experimental Protocols
Preparation and Administration of this compound
a. Vehicle Preparation: While specific vehicle information for this compound is not consistently reported across studies, a common approach for similar compounds is to use a suspension in 0.5% methylcellulose in sterile saline. It is crucial to ensure the compound is uniformly suspended before each administration.
b. Intraperitoneal (i.p.) Injection Protocol (Rats and Mice):
-
Weigh the animal to determine the correct dosage volume.
-
Prepare the desired concentration of this compound in the chosen vehicle. Ensure the final solution is at a physiological pH.
-
Thoroughly vortex the suspension to ensure uniformity.
-
Gently restrain the animal, exposing the lower abdominal quadrant.
-
Insert a 23-25 gauge needle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the drug suspension.
-
Monitor the animal for any immediate adverse reactions.
c. Oral Gavage Protocol (Rats and Mice):
-
Weigh the animal and calculate the required dose.
-
Prepare the drug suspension as described above.
-
Select an appropriately sized gavage needle (flexible or ball-tipped). Measure the needle from the tip of the animal's nose to the last rib to ensure proper insertion depth.
-
Gently restrain the animal and insert the gavage needle into the esophagus. Do not force the needle.
-
Administer the drug suspension slowly.
-
Carefully remove the needle and monitor the animal for any signs of distress.
Maximal Electroshock (MES) Seizure Model
This model is used to screen for anticonvulsant activity against generalized tonic-clonic seizures.
a. Experimental Workflow:
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
b. Detailed Protocol:
-
Animals: Use male albino mice (20-25g) or Wistar rats (100-150g).
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., Phenytoin) at the desired doses and route.
-
Pre-treatment Time: Conduct the MES test at the time of peak effect of the compound, typically determined through preliminary studies (e.g., 30 minutes post-i.p. administration).
-
Stimulation:
-
Apply a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the animal.
-
Place saline-soaked corneal electrodes on the eyes.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds in mice; 150 mA, 60 Hz, for 0.2 seconds in rats).
-
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
Kindled Amygdaloid Seizure Model
This model is used to study focal seizures that secondarily generalize, which is relevant to human partial epilepsy.
a. Experimental Workflow:
Caption: Experimental workflow for the amygdaloid kindling model in rats.
b. Detailed Protocol:
-
Surgery: Anesthetize male rats and stereotaxically implant a bipolar electrode into the amygdala. Allow for a post-operative recovery period.
-
Kindling: Apply a brief electrical stimulus (e.g., 1-second train of 60 Hz sine waves) to the amygdala once daily.
-
Seizure Scoring: Score the behavioral seizures daily according to the Racine scale until stable Stage 5 seizures (rearing and falling with forelimb clonus) are consistently elicited.
-
Drug Testing:
-
Once animals are fully kindled, administer this compound or vehicle i.p. 30 minutes prior to stimulation.
-
Stimulate the amygdala using either a threshold (current increased until a seizure is elicited) or suprathreshold (a fixed, higher current) paradigm.
-
-
Data Collection: Record the behavioral seizure severity (Racine scale) and the duration of the afterdischarge (the seizure activity recorded on EEG).
-
Data Analysis: Compare the seizure severity scores and afterdischarge durations between the drug-treated and vehicle-treated groups.
Pharmacokinetics and Metabolism
Studies in rats have shown that Nafimidone is rapidly absorbed and eliminated from plasma with a half-life of approximately 5 minutes.[5] It is extensively metabolized to a pharmacologically active metabolite, Nafimidone alcohol.[5] The levels of Nafimidone alcohol in the brain can be significantly higher than in the plasma, suggesting that this metabolite is crucial for the anticonvulsant effect.[5]
Safety and Toxicology
At higher doses (100-120 mg/kg, i.p.) in the kindled rat model, Nafimidone can induce spontaneous seizures and mortality.[1] Doses that are effective against suprathreshold kindled seizures (25-50 mg/kg) have been associated with some prestimulation toxicity.[1] Therefore, a therapeutic window should be carefully established in any new study.
Conclusion
This compound demonstrates anticonvulsant properties in established rodent models of epilepsy, particularly the amygdaloid kindling model. Its mechanism is likely linked to the positive allosteric modulation of GABA-A receptors. The rapid conversion to its active metabolite, Nafimidone alcohol, is a key pharmacokinetic feature. Researchers should consider the potential for toxicity at higher doses and the inhibitory effects on the metabolism of other antiepileptic drugs when designing studies. The provided protocols offer a framework for the continued investigation of Nafimidone and its derivatives as potential antiepileptic therapies.
References
- 1. The anticonvulsant action of nafimidone on kindled amygdaloid seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disposition of nafimidone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Nafimidone Hydrochloride in Kindled Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafimidone hydrochloride is an anticonvulsant agent belonging to the (arylalkyl)imidazole class.[1] Preclinical studies have demonstrated its potential efficacy in various seizure models, including kindled seizures, which are considered a valuable tool for investigating the mechanisms of epileptogenesis and for the discovery of new antiepileptic drugs.[2][3] Kindling models, particularly the amygdala kindling model in rats, mimic the progressive development of seizure activity seen in human temporal lobe epilepsy, making them highly relevant for the evaluation of potential antiepileptic compounds.[4][5][6]
These application notes provide a detailed protocol for studying the effects of this compound in the rat amygdala kindling model of epilepsy. The protocol covers stereotaxic surgery for electrode implantation, the kindling procedure, drug administration, and the evaluation of anticonvulsant effects.
Mechanism of Action
While the precise mechanism of action of Nafimidone is not fully elucidated, it is believed to share properties with other (arylalkyl)imidazole anticonvulsants. These compounds are thought to modulate voltage-gated ion channels and enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission.[7] Some derivatives of nafimidone have shown an affinity for the benzodiazepine binding site of the GABAA receptor.[8] Nafimidone and its active metabolite, nafimidone alcohol, are also known to be potent inhibitors of the microsomal metabolism of other antiepileptic drugs like phenytoin and carbamazepine.[5][9]
Quantitative Data Summary
The following table summarizes the reported effects of this compound in the amygdala kindled seizure model in rats.
| Parameter | Treatment Group | Dose (mg/kg, i.p.) | Observation | Reference |
| Seizure Severity & Afterdischarge Duration | Nafimidone HCl | 25-50 | Significant reduction in suprathreshold elicited afterdischarge length and seizure severity. | [2] |
| Nafimidone HCl | 3.1-50 | Reduction in severity and afterdischarge duration of threshold elicited seizures (non-dose-dependent). | [2] | |
| Seizure Threshold | Nafimidone HCl | Not specified | Did not significantly elevate seizure thresholds. | [2] |
| Adverse Effects | Nafimidone HCl | 100-120 | Induced electroencephalographic spikes and spontaneous seizures in a subset of animals. | [2] |
Experimental Protocols
Animals
Adult male Sprague-Dawley or Wistar rats (250-350g) are commonly used for this model.[1][2] Animals should be housed individually under a standard 12-hour light/dark cycle with ad libitum access to food and water.[2] All procedures should be in accordance with institutional animal care and use committee guidelines.
Stereotaxic Surgery for Electrode Implantation
The goal of this procedure is to unilaterally implant a bipolar stimulating and recording electrode into the basolateral amygdala (BLA).
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Bipolar stainless steel electrode (e.g., Plastics One)
-
Dental cement
-
Surgical instruments
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target coordinates for the BLA. Based on the Paxinos and Watson rat brain atlas, typical coordinates relative to bregma are:
-
Anterior-Posterior (AP): -2.7 mm
-
Medial-Lateral (ML): ±4.8 mm
-
Dorsal-Ventral (DV): -7.9 mm (from the skull surface)[2]
-
-
Slowly lower the bipolar electrode to the target DV coordinate.
-
Secure the electrode assembly to the skull using dental cement and anchor screws.
-
Suture the scalp incision.
-
Allow the animal to recover for at least one week before starting the kindling procedure.
Amygdala Kindling Procedure
This process involves repeated electrical stimulation of the amygdala to induce a progressive and permanent increase in seizure susceptibility.
Materials:
-
Constant current stimulator
-
EEG recording system
-
Shielded stimulation cables
Procedure:
-
Afterdischarge Threshold (ADT) Determination:
-
Connect the rat to the stimulation and recording equipment.
-
Deliver an initial stimulus (e.g., 50 µA, 1-second train of 60 Hz biphasic square wave pulses).
-
Observe the EEG for an afterdischarge (AD), which is defined as spike discharges lasting at least 2 seconds following the stimulation.[10]
-
If no AD is observed, increase the current intensity in increments (e.g., 20 µA) and stimulate every 10-20 minutes until an AD is elicited.[2][10] This intensity is the ADT.
-
-
Kindling Stimulations:
-
Once the ADT is determined, stimulate the rat once or twice daily at this intensity.
-
Immediately after each stimulation, observe and score the behavioral seizure severity using the Racine scale.
-
Record the duration of the afterdischarge (ADD) from the EEG.
-
Continue daily stimulations until the animal is fully kindled, defined as exhibiting three to five consecutive stage 5 seizures.[8][10]
-
Racine Scale for Seizure Scoring: [8][11]
-
Stage 1: Facial clonus (mouth and facial movements).
-
Stage 2: Head nodding.
-
Stage 3: Unilateral forelimb clonus.
-
Stage 4: Rearing with bilateral forelimb clonus.
-
Stage 5: Rearing and falling (loss of postural control) with generalized tonic-clonic seizures.
Administration of this compound and Seizure Testing
This protocol is designed to evaluate the anticonvulsant effects of Nafimidone in fully kindled rats. A crossover design, where each animal serves as its own control, is recommended.[4]
Materials:
-
This compound
-
Vehicle for injection (e.g., sterile saline or a solution containing a small percentage of a solubilizing agent like DMSO, followed by dilution in saline).
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Baseline Seizure Response: In fully kindled rats, establish a stable baseline seizure response by stimulating the animals at their ADT and recording the seizure severity and ADD.
-
Drug Administration:
-
Seizure Stimulation and Evaluation:
-
At the designated time after drug or vehicle administration, deliver the kindling stimulation at the ADT.
-
Record the seizure severity using the Racine scale and the afterdischarge duration from the EEG.
-
-
Crossover and Washout:
-
Allow for a washout period of at least 48-72 hours between different drug doses or between drug and vehicle treatments.
-
In a crossover design, animals that received the vehicle in the first session will receive the drug in the second, and vice versa.
-
-
Data Analysis:
-
Compare the seizure severity scores and afterdischarge durations between the Nafimidone-treated and vehicle-treated conditions using appropriate statistical tests (e.g., paired t-test, Wilcoxon signed-rank test).
-
Visualizations
Experimental Workflow
Caption: Workflow for evaluating Nafimidone HCl in the amygdala kindling model.
Hypothesized Signaling Pathway
References
- 1. pharmacological assessment of anti-seizure medications in the rat amygdala-kindling model2.15.0.02.15.0.0 [aesnet.org]
- 2. Microelectrode Arrays for Detection of Neural Activity in Depressed Rats: Enhanced Theta Activity in the Basolateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 5. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 6. Procedures for Electrical and Chemical Kindling Models in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | Stereotaxic Exposure of the Central Nucleus of the Amygdala to Corticosterone Increases Colonic Permeability and Reduces Nerve-Mediated Active Ion Transport in Rats [frontiersin.org]
- 8. Amygdala Kindling [bio-protocol.org]
- 9. Interaction of the anticonvulsants, denzimol and nafimidone, with liver cytochrome P450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Racine stages - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Nafimidone Hydrochloride in Neuronal Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafimidone hydrochloride, an imidazole derivative, was initially developed as an anticonvulsant agent.[1] Subsequent research has revealed its potent neuroprotective properties, making it a compound of significant interest for investigating mechanisms of neuronal injury and developing novel therapeutics for neurodegenerative disorders. Nafimidone and its derivatives have demonstrated efficacy in protecting neurons from various insults, including glutamate-induced excitotoxicity and oxidative stress.[2][3] This document provides detailed application notes and protocols for the use of this compound in neuronal cell culture experiments, intended to guide researchers in pharmacology, neuroscience, and drug development.
Mechanism of Action
The neuroprotective effects of this compound are believed to be multifactorial. Its primary mechanism involves the attenuation of neuronal damage caused by excessive excitatory neurotransmission and oxidative stress. Some derivatives have also been shown to interact with GABA-A receptors, suggesting a role in modulating inhibitory neurotransmission.[4] Furthermore, as an imidazole-containing compound, it may inhibit key enzymes involved in metabolic pathways of other drugs.[5] A significant aspect of its neuroprotective action is linked to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in neuroinflammatory processes that contribute to neuronal cell death.[6][7]
Caption: Putative neuroprotective mechanisms of this compound.
Data Presentation
Quantitative data from neuroprotection assays are summarized below. The data for the highly potent analog AND-302 is presented as a representative example of the potential of this class of compounds.[2]
Table 1: In Vitro Neuroprotective Efficacy of Nafimidone Analog (AND-302) against Glutamate Excitotoxicity in Hippocampal Cultures
| Assay Method | Endpoint | EC₅₀ Value (nM) | Efficacy |
|---|---|---|---|
| CFDA Assay | Neuronal Viability | 0.13 | Full Protection |
| Propidium Iodide (PI) Assay | Cell Death | 0.07 | Full Protection |
Data derived from studies on hippocampal cultures treated with 30 µM glutamate.[2]
Table 2: Recommended Concentration Ranges for this compound in Neuronal Cell Culture
| Experimental Model | Suggested Concentration Range | Purpose |
|---|---|---|
| Glutamate Excitotoxicity | 1 nM - 100 µM | Determine neuroprotective dose-response |
| Oxidative Stress (H₂O₂) | 1 nM - 100 µM | Evaluate antioxidant properties |
| Anti-inflammatory Activity | 1 µM - 50 µM | Assess inhibition of COX pathways |
These ranges are suggestions and should be optimized for specific cell types and experimental conditions. A broad range from 1 pM to 300 µM has been tested for analogs.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound powder.
-
Solvent: Use sterile Dimethyl Sulfoxide (DMSO) or Dulbecco's Phosphate-Buffered Saline (DPBS) to prepare a high-concentration stock solution (e.g., 10-100 mM).[2]
-
Preparation:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent to achieve the desired stock concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.
Protocol 2: General Culture of Neuronal Cell Lines (e.g., SH-SY5Y, PC12)
These protocols are generalized; always refer to the supplier's specific recommendations.
-
Media:
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use TrypLE Express or a similar dissociation reagent. PC12 cells may require collagen-coated culture vessels for optimal adherence.[9]
Protocol 3: Primary Neuronal Culture (Rat Hippocampal/Cortical)
This protocol is adapted from established methods for isolating primary neurons from embryonic (E18) or early postnatal (P1-P2) rats.[11][12]
-
Materials:
-
Plating Medium: Neurobasal medium with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin.[12]
-
Dissection Buffer: Ice-cold Hank's Balanced Salt Solution (HBSS) or similar.
-
Enzyme: Papain or Trypsin solution for tissue dissociation.[11]
-
Coating: Culture plates coated with Poly-D-Lysine and/or Laminin.[11]
-
-
Procedure:
-
Dissection: Isolate cortex or hippocampus from E18 rat embryos in ice-cold dissection buffer.
-
Digestion: Incubate the tissue in the enzyme solution at 37°C for 15-30 minutes.
-
Trituration: Gently triturate the digested tissue with a fire-polished Pasteur pipette in plating medium to obtain a single-cell suspension.[11]
-
Plating: Count viable cells using a hemocytometer and Trypan Blue. Plate the cells onto pre-coated dishes at a desired density (e.g., 1.5 - 2.5 x 10⁵ cells/cm²).
-
Maintenance: After 2-4 hours, replace the plating medium with fresh, pre-warmed medium. Perform half-media changes every 3-4 days. Cultures are typically ready for experiments between 11 and 21 days in vitro (DIV).[2]
-
Protocol 4: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol assesses the ability of this compound to protect neurons from glutamate-induced cell death.[2][13]
-
Cell Plating: Plate primary hippocampal or cortical neurons (DIV 11-21) in 96-well plates.
-
Medium Change: 24 hours before the experiment, replace the culture medium with antioxidant-free Neurobasal medium with B27 supplement.[2]
-
Pre-treatment: Add various concentrations of this compound (diluted from stock) to the wells. Include vehicle-only (e.g., DMSO) and no-treatment controls. Incubate for a predetermined time (e.g., 1-4 hours).
-
Glutamate Challenge: Add glutamate to a final concentration of 30-100 µM. For acute excitotoxicity, incubate for 5-15 minutes, then remove the glutamate-containing medium and replace it with fresh medium containing the corresponding Nafimidone concentration.[2]
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Viability Assessment: Measure cell viability and death using a multiplexed assay like CFDA (for viability) and Propidium Iodide (for cell death).[2] Alternatively, use an MTT or LDH assay.
Caption: Experimental workflow for assessing neuroprotection.
Protocol 5: Neuroprotection Assay Against Oxidative Stress (H₂O₂)
This protocol is similar to the excitotoxicity assay but uses hydrogen peroxide to induce oxidative damage.[2]
-
Cell Plating & Medium Change: Follow steps 1 and 2 from Protocol 4.
-
Co-treatment: Add various concentrations of this compound to the wells. Immediately after, add hydrogen peroxide (H₂O₂) to a final concentration of 10-100 µM.[2]
-
Incubation: Incubate the plates for 4-24 hours at 37°C.
-
Viability Assessment: Measure cell viability and death as described in Protocol 4.
Protocol 6: Assessment of Lipid Peroxidation (TBARS Assay)
This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation, as an indicator of oxidative damage.[14]
-
Experiment: Conduct a neurotoxicity experiment (Protocol 4 or 5) in larger format plates (e.g., 6-well plates) to obtain sufficient cell lysate.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). Collect the supernatant after centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to normalize the results.
-
TBARS Reaction:
-
Mix a portion of the cell lysate with sodium dodecyl sulfate (SDS) and thiobarbituric acid (TBA) reagent in an acidic buffer.
-
Incubate the mixture at 95-100°C for 60 minutes. This allows MDA to react with TBA.
-
Cool the samples on ice to stop the reaction.
-
-
Measurement: Measure the absorbance or fluorescence of the resulting pink-colored product at ~532 nm.
-
Quantification: Calculate the MDA concentration using a standard curve prepared with an MDA standard. Normalize the results to the protein concentration of the sample.
Signaling Pathway Visualization
Glutamate excitotoxicity is a primary mechanism of neuronal death in many neurological disorders. It involves a cascade of events initiated by the overstimulation of glutamate receptors, leading to calcium overload and subsequent activation of death pathways.
Caption: Simplified cascade of glutamate excitotoxicity.
References
- 1. The anticonvulsant action of nafimidone on kindled amygdaloid seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of nafimidone derivatives against co‐morbidities of epilepsy: In vitro, in vivo, and in silico investigations | Semantic Scholar [semanticscholar.org]
- 4. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurones treated with cyclo-oxygenase-1 inhibitors are resistant to amyloid-beta1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Re-evaluation of Culture Condition of PC12 and SH-SY5Y Cells Based on Growth Rate and Amino Acid Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of neurons derived from mouse P19, rat PC12 and human SH-SY5Y cells in the assessment of chemical- and toxin-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 12. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 13. Protection from glutamate-induced excitotoxicity by memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipid peroxidation reduction and hippocampal and cortical neurons protection against ischemic damage in animal model using Stellaria media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Profiling of Nafimidone Hydrochloride Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafimidone hydrochloride is an anticonvulsant drug belonging to the imidazole class of compounds. As with any active pharmaceutical ingredient (API), ensuring its purity is critical for the safety and efficacy of the final drug product. Impurity profiling, which involves the identification, quantification, and characterization of impurities, is a mandatory step in drug development and manufacturing. Impurities can originate from various sources, including the synthetic process, degradation of the API over time, or interaction with excipients in the formulation.
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the impurity profiling of this compound. The methodologies described herein are designed to detect and quantify process-related impurities, degradation products, and residual solvents, thereby ensuring the quality and stability of the drug substance.
Potential Impurities
Impurities in this compound can be broadly categorized as:
-
Process-Related Impurities: These are substances that are formed during the synthesis of this compound. They can include unreacted starting materials, intermediates, and byproducts of side reactions. A plausible synthesis of Nafimidone involves the reaction of 2-acetylnaphthalene with a halogenating agent to form a halo-intermediate, which is then reacted with imidazole. Potential impurities could therefore include unreacted 2-acetylnaphthalene and imidazole, as well as byproducts from incomplete or side reactions.
-
Degradation Products: These impurities are formed due to the degradation of this compound under the influence of environmental factors such as heat, light, humidity, and pH. Forced degradation studies are essential to identify these potential degradants and to develop stability-indicating analytical methods.
-
Residual Solvents: These are organic volatile impurities that are used or produced during the synthesis and purification processes and are not completely removed.
Analytical Techniques
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile of this compound.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV is the workhorse for the quantitative analysis of non-volatile organic impurities. A stability-indicating HPLC method can separate the main component from its impurities, allowing for their accurate quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the identification and structural elucidation of unknown impurities. The high sensitivity and specificity of MS/MS allow for the detection and characterization of trace-level impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred technique for the analysis of volatile organic compounds, particularly residual solvents. Headspace GC-MS is often employed to introduce the volatile analytes into the GC system.
Data Presentation
The following tables summarize representative quantitative data for the analysis of this compound impurities using various analytical techniques. This data is illustrative and serves to demonstrate the application of the described methods. Actual results may vary depending on the specific sample and experimental conditions.
Table 1: HPLC-UV Analysis of Process-Related and Degradation Impurities
| Analyte | Retention Time (min) | Relative Retention Time (RRT) | Response Factor (RF) | Specification Limit (%) |
| Nafimidone | 10.2 | 1.00 | 1.00 | - |
| Impurity A (Process) | 7.5 | 0.74 | 1.15 | ≤ 0.15 |
| Impurity B (Process) | 12.8 | 1.25 | 0.95 | ≤ 0.15 |
| Degradant 1 | 5.2 | 0.51 | 1.20 | ≤ 0.10 |
| Degradant 2 | 8.9 | 0.87 | 1.05 | ≤ 0.10 |
| Total Impurities | - | - | - | ≤ 0.50 |
Table 2: LC-MS/MS Analysis of Identified Impurities
| Impurity | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Proposed Structure |
| Nafimidone | 237.10 | 155.05, 127.04 | - |
| Nafimidone Alcohol | 239.12 | 221.11, 157.07, 129.05 | 1-(2-hydroxy-2-(naphthalen-2-yl)ethyl)-1H-imidazole |
| Oxidized Metabolite | 253.09 | 235.08, 171.05, 143.04 | Hydroxylated Nafimidone derivative |
| Process Impurity A | 171.08 | 143.07, 115.05 | 2-acetylnaphthalene |
Table 3: GC-MS Analysis of Residual Solvents
| Solvent | Retention Time (min) | Limit (ppm) |
| Methanol | 3.5 | 3000 |
| Acetone | 4.2 | 5000 |
| Dichloromethane | 5.8 | 600 |
| Toluene | 8.1 | 890 |
| N,N-Dimethylformamide | 9.5 | 880 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Impurity Profiling
This protocol describes a reversed-phase HPLC method for the separation and quantification of potential process-related impurities and degradation products of this compound.
1. Instrumentation:
-
HPLC system with a UV/Vis detector
-
Data acquisition and processing software
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: 40% A, 60% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1.0 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 1.0 mg/mL.
-
Forced Degradation Samples:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80 °C for 2 hours. Neutralize with 0.1 M NaOH before dilution.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80 °C for 2 hours. Neutralize with 0.1 M HCl before dilution.
-
Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 7 days.
-
4. Data Analysis:
-
Identify and quantify impurities based on their retention times and response factors relative to the main peak.
-
Calculate the percentage of each impurity using the following formula: % Impurity = (Area_impurity / Area_total) * 100
Protocol 2: LC-MS/MS Method for Impurity Identification
This protocol outlines a method for the identification and structural elucidation of unknown impurities using LC-MS/MS.
1. Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
2. LC Conditions:
-
Use the same chromatographic conditions as described in Protocol 1, but with a volatile mobile phase (e.g., replacing trifluoroacetic acid with formic acid or ammonium formate).
3. MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Mode: Full scan MS and data-dependent MS/MS
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain fragmentation patterns.
4. Data Analysis:
-
Determine the accurate mass of the parent and fragment ions.
-
Propose elemental compositions and potential structures for the impurities based on the fragmentation patterns and knowledge of this compound's structure and potential degradation pathways.
Protocol 3: Headspace GC-MS for Residual Solvent Analysis
This protocol describes a method for the determination of residual solvents in this compound using headspace GC-MS.
1. Instrumentation:
-
GC-MS system with a headspace autosampler
-
Data acquisition and processing software with a spectral library (e.g., NIST)
2. GC-MS Conditions:
-
Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C for 5 min
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 min at 240 °C
-
-
Injector Temperature: 220 °C
-
Transfer Line Temperature: 250 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350
3. Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 30 min
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
4. Sample Preparation:
-
Accurately weigh about 100 mg of the this compound sample into a headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).
-
Seal the vial and vortex to dissolve the sample.
5. Data Analysis:
-
Identify residual solvents by comparing their retention times and mass spectra with those of known standards and the NIST library.
-
Quantify the solvents using an external or internal standard method.
Visualizations
Caption: Experimental workflow for this compound impurity profiling.
Caption: Proposed metabolic pathway of this compound.
Caption: Logical relationship of synthesis and potential process-related impurities.
Application Note: In Vivo Imaging of Nafimidone Hydrochloride Distribution in the Brain
Abstract
This application note details a protocol for the non-invasive, in vivo imaging and quantification of Nafimidone hydrochloride distribution in the brain of a preclinical rodent model. While specific in vivo imaging studies on this compound are not extensively documented in public literature, this protocol outlines a robust methodology utilizing Positron Emission Tomography (PET) with a radiolabeled analog of the drug. The described methods allow for the spatiotemporal tracking of the compound across the blood-brain barrier and its accumulation in various brain regions. The protocol is intended for researchers, scientists, and drug development professionals investigating the pharmacokinetics and pharmacodynamics of Nafimidone and its derivatives.
Introduction
Nafimidone is an anticonvulsant drug belonging to the imidazole class.[1] Understanding its concentration and distribution within the central nervous system (CNS) is critical for elucidating its mechanism of action and optimizing its therapeutic efficacy. In silico studies of Nafimidone derivatives suggest favorable blood-brain barrier permeability.[2][3] This protocol provides a hypothetical framework for a quantitative in vivo study to visualize and measure the brain uptake of this compound.
The proposed methodology involves the synthesis of a carbon-11 labeled Nafimidone ([¹¹C]Nafimidone) and its subsequent administration to a rodent model for dynamic PET imaging. This technique offers high sensitivity and spatial resolution, enabling the detailed characterization of the drug's pharmacokinetic profile within the brain.
Experimental Protocols
Synthesis of [¹¹C]Nafimidone
A two-step radiosynthesis process is proposed. First, [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction and converted to [¹¹C]methyl iodide ([¹¹C]CH₃I). Subsequently, [¹¹C]CH₃I is used to alkylate a suitable precursor to yield [¹¹C]Nafimidone. The final product is then purified by high-performance liquid chromatography (HPLC), formulated in a sterile solution, and its radiochemical purity is assessed.
Animal Model and Preparation
-
Species: Male Wistar rats (250-300g).
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia: Prior to imaging, rats are anesthetized with isoflurane (2-3% in oxygen).
-
Catheterization: A catheter is inserted into the tail vein for the administration of the radiotracer.
PET Imaging Protocol
-
Scanner: A high-resolution small-animal PET scanner.
-
Radiotracer Administration: A bolus of [¹¹C]Nafimidone (typically 10-20 MBq) in sterile saline is administered intravenously via the tail vein catheter.
-
Image Acquisition: A dynamic PET scan is acquired in 3D list mode for 60 minutes immediately following the injection.
-
Attenuation Correction: A computed tomography (CT) scan is performed for attenuation correction of the PET data.
-
Image Reconstruction: PET images are reconstructed using an appropriate algorithm (e.g., 3D Ordered Subset Expectation Maximization).
Data Analysis
-
Image Registration: Reconstructed PET images are co-registered with a standard rat brain MRI atlas.
-
Region of Interest (ROI) Definition: ROIs are delineated on the MRI atlas for various brain regions, including the cortex, hippocampus, striatum, thalamus, and cerebellum.
-
Time-Activity Curve (TAC) Generation: The mean radioactivity concentration for each ROI is calculated for each time frame to generate TACs.
-
Quantification: The uptake of [¹¹C]Nafimidone in each ROI is expressed as the Standardized Uptake Value (SUV), calculated as: SUV = (Radioactivity concentration in ROI (MBq/mL)) / (Injected dose (MBq) / Body weight (g))
Quantitative Data Summary
The following table represents hypothetical data for the distribution of [¹¹C]Nafimidone in different brain regions at various time points post-injection.
| Brain Region | Peak SUV | Time to Peak (minutes) | SUV at 60 minutes |
| Cortex | 2.5 | 15 | 1.2 |
| Hippocampus | 2.8 | 20 | 1.5 |
| Striatum | 2.2 | 15 | 1.0 |
| Thalamus | 3.1 | 25 | 1.8 |
| Cerebellum | 1.8 | 10 | 0.8 |
Visualizations
Caption: Experimental workflow for in vivo PET imaging of [¹¹C]Nafimidone.
Caption: Postulated mechanism of action for Nafimidone derivatives.[3]
Discussion
This application note provides a comprehensive, albeit hypothetical, protocol for the in vivo imaging of this compound in the brain using PET. The successful implementation of this protocol would enable the quantitative assessment of the drug's ability to cross the blood-brain barrier and its distribution pattern within the CNS. The resulting data, such as the hypothetical results presented, can be invaluable for dose-finding studies, for correlating drug concentration with therapeutic effects, and for the development of new, more effective anticonvulsant agents based on the Nafimidone scaffold. The postulated mechanism of action for derivatives of Nafimidone involves interaction with the GABA-A receptor, a key target in epilepsy treatment.[3] Future studies could correlate regional brain uptake with receptor occupancy to further elucidate its pharmacodynamic properties.
References
Application Notes and Protocols for Assessing the Neuroprotective Effects of Nafimidone Hydrochloride In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the potential neuroprotective properties of Nafimidone hydrochloride in vitro. The protocols described are based on established methodologies for assessing neuroprotection against common cellular stressors implicated in neurodegenerative diseases, such as excitotoxicity, oxidative stress, and neuroinflammation.
Introduction
This compound is recognized for its anticonvulsant properties. Recent studies on its derivatives have suggested potential neuroprotective effects. For instance, a nafimidone derivative has demonstrated protection against kainic acid-induced neuronal death in hippocampal slice cultures.[1][2] This finding provides a rationale for the comprehensive in vitro assessment of this compound's neuroprotective capabilities. The following protocols are designed to evaluate its efficacy in mitigating neuronal damage induced by various insults and to explore its potential mechanisms of action, including anti-inflammatory effects.
Key Experimental Areas
-
Cytotoxicity Assessment: Determining the non-toxic concentration range of this compound in relevant neural cell lines.
-
Neuroprotection against Excitotoxicity: Evaluating the ability of this compound to protect neurons from glutamate- and kainic acid-induced cell death.
-
Neuroprotection against Oxidative Stress: Assessing the capacity of this compound to shield neurons from damage caused by reactive oxygen species (ROS).
-
Anti-inflammatory Effects in Microglia: Investigating the modulatory effects of this compound on the activation of microglial cells, key players in neuroinflammation.
Data Presentation
Table 1: Summary of In Vitro Neuroprotection Assays
| Assay Type | Cell Line/Culture | Neurotoxic Insult | Endpoint Measurement | Purpose |
| Cytotoxicity | SH-SY5Y, Primary Cortical Neurons, BV-2 Microglia | None (Vehicle Control) | Cell Viability (MTT, LDH) | Determine optimal, non-toxic drug concentration range. |
| Excitotoxicity | Primary Cortical Neurons, Hippocampal Slices | Glutamate, Kainic Acid | Cell Viability, Neuronal Morphology, Calcium Influx | Assess protection against excitotoxic neuronal death. |
| Oxidative Stress | SH-SY5Y, Primary Hippocampal Neurons | Hydrogen Peroxide (H₂O₂), 6-OHDA | Cell Viability, ROS Levels, Glutathione Levels | Evaluate antioxidant and protective effects.[3][4] |
| Neuroinflammation | BV-2 Microglia, Primary Microglia | Lipopolysaccharide (LPS) | Nitric Oxide (NO), Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β), COX-2, iNOS expression | Investigate anti-inflammatory properties.[5][6] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol determines the effect of this compound on the metabolic activity of neuronal cells, which is an indicator of cell viability. A derivative of nafimidone has been evaluated for cytotoxicity using this method.[1][2]
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Neuroprotection against Glutamate-Induced Excitotoxicity
This assay evaluates the ability of this compound to protect primary cortical neurons from excitotoxic cell death induced by glutamate.
Materials:
-
Primary cortical neurons
-
Neurobasal medium with B27 supplement (antioxidant-free for the assay)
-
This compound
-
Glutamate solution
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Fluorescence microscope and relevant dyes (e.g., Propidium Iodide for cell death)
Procedure:
-
Plate primary cortical neurons on poly-D-lysine coated plates.
-
After 11-21 days in culture, replace the medium with antioxidant-free Neurobasal/B27.[7]
-
Pre-treat the neurons with various concentrations of this compound for 1 hour.
-
Induce excitotoxicity by adding glutamate (e.g., 30 µM) for 5-10 minutes.[7][8]
-
Remove the glutamate-containing medium and replace it with fresh medium containing this compound.
-
Incubate for 24 hours.
-
Assess cell death by measuring LDH release into the culture medium according to the kit manufacturer's instructions.
-
Alternatively, stain with Propidium Iodide and Hoechst 33342 to visualize and quantify dead and total cells, respectively.
Protocol 3: Assessment of Anti-inflammatory Effects in LPS-Stimulated Microglia
This protocol determines if this compound can suppress the inflammatory response of microglial cells.
Materials:
-
BV-2 microglial cells or primary microglia
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
Reagents for RT-qPCR or Western blotting for COX-2 and iNOS analysis
Procedure:
-
Seed microglial cells in appropriate culture plates.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Nitric Oxide Measurement: Collect the culture supernatant and measure NO production using the Griess reagent.
-
Cytokine Measurement: Use the supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits.
-
Gene/Protein Expression: Lyse the cells to extract RNA or protein. Analyze the expression of COX-2 and iNOS using RT-qPCR or Western blotting, respectively.
Visualizations
Signaling Pathways and Workflows
References
- 1. Potential of nafimidone derivatives against co-morbidities of epilepsy: In vitro, in vivo, and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of Nocturnin increases neuronal viability in oxidative stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Microglia Activation as a Phenotypic Assay in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke [frontiersin.org]
Application Notes and Protocols for Experimental Design of Nafimidone Hydrochloride in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafimidone hydrochloride, an imidazole-containing anticonvulsant, has a well-established safety profile and has been investigated for its efficacy in treating partial seizures.[1][2] Its mechanism of action involves the modulation of cytochrome P450 enzymes and potential interactions with GABA-A receptors.[1][3][4] Emerging research on imidazole-based compounds suggests a broader therapeutic potential, including anticancer and anti-inflammatory activities, often through the modulation of key signaling pathways such as PI3K-Akt, MAPK/ERK, and NF-κB.[5][6]
These application notes provide a comprehensive framework for the preclinical evaluation of this compound in combination with other therapeutic agents. The goal is to identify synergistic interactions that could lead to enhanced efficacy, reduced toxicity, and the potential for overcoming drug resistance in various disease models.
Rationale for Combination Therapy
The multifaceted pharmacological profile of this compound provides a strong basis for its use in combination therapy:
-
Modulation of Cancer Signaling Pathways: Imidazole-containing compounds have been shown to inhibit critical cancer cell signaling pathways, including the PI3K-Akt and MAPK/ERK pathways, which are frequently dysregulated in various malignancies.[5] Combining this compound with targeted therapies that inhibit other nodes in these or parallel pathways could lead to synergistic antitumor effects.
-
Anti-inflammatory Synergy: The cholinergic anti-inflammatory pathway can be modulated by cholinesterase inhibitors, and imidazole derivatives have demonstrated anti-inflammatory properties.[7][8] Combining this compound, which has known cholinesterase inhibitory effects, with other anti-inflammatory agents could provide a dual-pronged approach to treating inflammatory diseases.
-
GABA-A Receptor Modulation in Cancer: The GABA-A receptor, a known target for some Nafimidone derivatives, is increasingly implicated in cancer progression.[1] Its modulation can influence cancer cell proliferation and survival.[4][9] Combining this compound with agents that target other cancer-related ion channels or signaling pathways could yield synergistic effects.
-
Cytochrome P450 Inhibition: Nafimidone is a known inhibitor of cytochrome P450 enzymes.[3][4] This property can be strategically employed in combination therapy to increase the bioavailability and efficacy of co-administered drugs that are metabolized by these enzymes, a concept utilized in various therapeutic areas, including oncology.
Proposed Signaling Pathways for Investigation
Based on the known activities of imidazole compounds and the pharmacological profile of Nafimidone, the following signaling pathways are proposed for investigation in combination therapy studies.
References
- 1. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. promega.com [promega.com]
- 9. welcome.cytekbio.com [welcome.cytekbio.com]
Application Notes and Protocols for the Synthesis and Purification of Nafimidone Hydrochloride for Research Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis, purification, and characterization of Nafimidone hydrochloride. This document is intended for research purposes only and should be used by qualified personnel in a laboratory setting.
Introduction
Nafimidone, an imidazole-containing compound, is recognized for its anticonvulsant properties.[1] Its hydrochloride salt is often utilized in research settings to investigate its therapeutic potential and mechanism of action. The synthesis of this compound is a straightforward process involving the nucleophilic substitution of a halogenated ketone with imidazole, followed by conversion to its hydrochloride salt. This protocol outlines a reliable method for its preparation and purification to yield a high-purity product suitable for research applications.
Physicochemical and Analytical Data
A summary of the key physicochemical and analytical data for Nafimidone and its hydrochloride salt is presented below.
Table 1: Physicochemical Properties of Nafimidone and this compound
| Property | Nafimidone | This compound | Source(s) |
| IUPAC Name | 1-(2-naphthoylmethyl)imidazole | 1-(2-naphthoylmethyl)imidazole hydrochloride | [2] |
| Molecular Formula | C₁₅H₁₂N₂O | C₁₅H₁₃ClN₂O | [3] |
| Molecular Weight | 236.27 g/mol | 272.73 g/mol | [3] |
| Appearance | Solid powder | Solid powder | [4] |
| Melting Point | Not reported | Not reported (typical for imidazole hydrochlorides: 150-200 °C) | [5][6] |
| Solubility | Soluble in DMSO | To be determined | [7] |
| CAS Number | 64212-22-2 | 70891-37-1 | [3] |
Table 2: Analytical Characterization Data of this compound
| Analytical Technique | Expected Data |
| ¹H NMR | Characteristic peaks for the naphthyl and imidazole protons. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the naphthyl and imidazole rings, and the carbonyl and methylene groups. |
| FT-IR (cm⁻¹) | Peaks corresponding to N-H stretching (of the imidazolium ion), C=O stretching, C-N stretching, and aromatic C-H and C=C stretching. |
| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the free base (Nafimidone) at approximately 236.27. |
Experimental Protocols
Synthesis of this compound
The synthesis is a two-step process: first, the synthesis of the precursor 2-chloro-1-(2-naphthyl)ethanone, and second, the reaction of this precursor with imidazole to form Nafimidone, followed by conversion to its hydrochloride salt.
Step 1: Synthesis of 2-chloro-1-(2-naphthyl)ethanone
-
Materials:
-
2'-Acetonaphthone
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
In a fume hood, dissolve 2'-acetonaphthone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of sulfuryl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-1-(2-naphthyl)ethanone. This intermediate can be used in the next step without further purification if it is of sufficient purity, or it can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Synthesis of Nafimidone and Conversion to this compound
-
Materials:
-
2-chloro-1-(2-naphthyl)ethanone
-
Imidazole
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Diethyl ether ((C₂H₅)₂O)
-
-
Procedure:
-
Dissolve 2-chloro-1-(2-naphthyl)ethanone in acetonitrile or DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add an equimolar amount of imidazole to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid. If not, remove the solvent under reduced pressure.
-
Dissolve the crude Nafimidone in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.
-
The this compound will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Purification of this compound
Recrystallization is a common method for purifying the final product.
-
Materials:
-
Crude this compound
-
Ethanol or an ethanol/water mixture
-
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of boiling ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, place the solution in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven.
-
Determine the melting point and characterize the purified product using analytical techniques such as NMR, IR, and MS to confirm its identity and purity.
-
Diagrams
Caption: Synthesis workflow for this compound.
Caption: Proposed mechanism of action of Nafimidone.
References
- 1. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 2. Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA Receptors, Seizures, and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Imidazole hydrochloride | CAS#:1467-16-9 | Chemsrc [chemsrc.com]
- 6. IMIDAZOLE HYDROCHLORIDE | 1467-16-9 [chemicalbook.com]
- 7. ajchem-a.com [ajchem-a.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Nafimidone Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nafimidone hydrochloride. The following information is designed to help overcome challenges associated with its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: Why is my this compound not dissolving in water?
A2: The limited aqueous solubility of this compound is inherent to its chemical structure. Factors that can contribute to dissolution failure include:
-
Insufficient solvent volume: The amount of water may be insufficient to dissolve the quantity of this compound used.
-
pH of the solution: As a hydrochloride salt of a weakly basic compound, its solubility is expected to decrease as the pH increases (becomes more neutral or basic).[1]
-
Temperature: Solubility can be temperature-dependent, although this effect may be minimal for complex organic molecules.
-
Solid-state properties: The crystalline form of the compound can affect its dissolution rate.
Q3: Are there any recommended solvents for this compound?
A3: While aqueous solubility is limited, Nafimidone is soluble in dimethyl sulfoxide (DMSO).[3] For cell-based assays or animal studies where DMSO might be inappropriate, formulation strategies to enhance aqueous solubility are necessary.
Troubleshooting Guide: Enhancing Aqueous Solubility
This guide provides several established methods to improve the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) like this compound.
Issue 1: Inability to achieve the desired concentration in aqueous buffer.
Solution A: pH Adjustment
-
Principle: As a hydrochloride salt, this compound's solubility is expected to be higher at a lower pH where the molecule is protonated and more polar.
-
Troubleshooting Steps:
-
Attempt to dissolve the compound in buffers with acidic pH values (e.g., pH 1.2, 4.5).
-
Use a small amount of a pharmaceutically acceptable acid (e.g., hydrochloric acid, citric acid) to lower the pH of your aqueous solution.
-
Monitor the pH and the dissolution of the compound. Be aware that altering the pH may affect the stability and activity of the compound.[4]
-
Solution B: Co-solvency
-
Principle: The addition of a water-miscible organic solvent (co-solvent) can reduce the polarity of the aqueous medium, thereby increasing the solubility of a hydrophobic drug.
-
Troubleshooting Steps:
-
Prepare a stock solution of this compound in a suitable co-solvent such as polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol.
-
Titrate your aqueous buffer with the stock solution, ensuring the final concentration of the co-solvent is compatible with your experimental system (e.g., below toxic levels for cell cultures).
-
A suggested starting point is a 30:70 (v/v) mixture of PEG 400 and water.[5]
-
Issue 2: Precipitation of the compound upon dilution of a stock solution.
Solution A: Use of Surfactants
-
Principle: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[6]
-
Troubleshooting Steps:
-
Select a non-ionic or ionic surfactant that is compatible with your experimental system (e.g., Polysorbate 80, Cremophor EL).
-
Prepare the aqueous buffer containing the surfactant at a concentration above its CMC.
-
Add the this compound to this solution and stir until dissolved.
-
Solution B: Cyclodextrin Complexation
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its aqueous solubility.[7][8]
-
Troubleshooting Steps:
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). A 20% (w/v) solution of HP-β-CD can be a good starting point.[5][9]
-
Prepare an aqueous solution of the cyclodextrin.
-
Add this compound to the cyclodextrin solution and stir until a clear solution is obtained. The formation of the inclusion complex can be facilitated by gentle heating or sonication.
-
Issue 3: Need for a stable, long-term aqueous formulation.
Solution A: Solid Dispersion
-
Principle: A solid dispersion is the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. This can enhance solubility by presenting the drug in an amorphous, high-energy state.[10][11]
-
Troubleshooting Steps:
-
Select a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP K30) or a polyethylene glycol (PEG). A 1:1 ratio of drug to polymer is a common starting point.[5][12]
-
Dissolve both the this compound and the polymer in a common organic solvent.
-
Remove the solvent by evaporation (e.g., using a rotary evaporator or spray dryer) to obtain a solid dispersion.
-
The resulting solid can then be dissolved in an aqueous buffer.
-
Solution B: Nanoparticle Formulation
-
Principle: Reducing the particle size of a drug to the nanometer range increases its surface area-to-volume ratio, which can lead to a significant increase in dissolution rate and saturation solubility.[13][14]
-
Troubleshooting Steps:
-
Nanoparticles can be prepared using various techniques such as nanoprecipitation or high-pressure homogenization.
-
These methods often involve dissolving the drug in an organic solvent and then introducing it into an aqueous phase containing stabilizers (e.g., surfactants or polymers) under controlled conditions to induce nanoparticle formation.
-
Quantitative Data Summary
As specific solubility data for this compound is not widely published, the following tables provide generalized starting concentrations and ratios for the aforementioned solubility enhancement techniques. Researchers should perform their own experiments to determine the optimal conditions for their specific needs.
Table 1: Suggested Starting Conditions for Co-solvents and Surfactants
| Technique | Excipient | Suggested Starting Concentration/Ratio | Expected Outcome |
| Co-solvency | Polyethylene Glycol 400 (PEG 400) | 30% (v/v) in water | Increased solubility |
| Propylene Glycol | 10-40% (v/v) in water | Increased solubility | |
| Micellar Solubilization | Polysorbate 80 (Tween® 80) | 0.1 - 2% (w/v) | Enhanced apparent solubility |
| Cremophor® EL | 0.1 - 5% (w/v) | Enhanced apparent solubility |
Table 2: Suggested Formulations for Cyclodextrin Complexation and Solid Dispersions
| Technique | Excipient/Carrier | Suggested Drug:Excipient Ratio (w/w) | Preparation Method |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 to 1:5 | Kneading, Co-evaporation, Freeze-drying |
| Solid Dispersion | Polyvinylpyrrolidone K30 (PVP K30) | 1:1 to 1:4 | Solvent Evaporation, Spray Drying, Melt Extrusion |
| Polyethylene Glycol 6000 (PEG 6000) | 1:1 to 1:10 | Melting, Solvent Evaporation |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to enhance the solubility of this compound.
Protocol 1: Solubility Determination using the Shake-Flask Method
-
Objective: To determine the equilibrium solubility of this compound in a given aqueous buffer.
-
Materials:
-
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the buffer. The excess solid should be clearly visible.
-
Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Allow the suspension to equilibrate for a set period (e.g., 24-48 hours).
-
After equilibration, stop the shaker and let the vials stand to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant.
-
Centrifuge the sample to remove any remaining undissolved particles.
-
Dilute the clear supernatant with an appropriate solvent and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Express the solubility in mg/mL or µg/mL.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by Kneading
-
Objective: To prepare a solid inclusion complex of this compound with HP-β-CD to enhance its aqueous solubility.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water/Ethanol (1:1 v/v) mixture
-
Vacuum oven
-
-
Procedure:
-
Weigh out this compound and HP-β-CD in a desired molar ratio (e.g., 1:1).
-
Place the powders in a mortar and mix them thoroughly.
-
Add a small amount of the water/ethanol mixture to the powder to form a paste.
-
Knead the paste thoroughly with the pestle for 30-60 minutes.
-
Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder and store it in a desiccator.
-
The solubility of the resulting complex can then be determined using Protocol 1.
-
Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to improve its dissolution rate.
-
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
A suitable organic solvent (e.g., methanol, dichloromethane) that dissolves both the drug and the polymer.
-
Rotary evaporator
-
Water bath
-
Vacuum oven
-
-
Procedure:
-
Weigh the desired amounts of this compound and PVP K30 (e.g., a 1:2 w/w ratio).
-
Dissolve both components in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue the evaporation until a thin, solid film is formed on the inside of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask, pulverize it, and store it in a desiccator.
-
Evaluate the dissolution characteristics of the solid dispersion.
-
Visualizations
Caption: Workflow for Overcoming Solubility Issues.
Caption: Cyclodextrin Inclusion Complex Formation.
Caption: Solid Dispersion Preparation Workflow.
References
- 1. Dissolution Testing for Bioavailability of Over-the-Counter (OTC) Drugs—a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | 70891-37-1 | Benchchem [benchchem.com]
- 6. brieflands.com [brieflands.com]
- 7. Characterization of complexes between naftifine and cyclodextrins in solution and in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disintegration Mediated Controlled Release Supersaturating Solid Dispersion Formulation of an Insoluble Drug: Design, Development, Optimization, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. imedpub.com [imedpub.com]
- 15. researchgate.net [researchgate.net]
- 16. RP-HPLC method for quantitative estimation of naftifine hydrochloride in formulated products: development and validation | Journal of Applied Pharmaceutical Research [japtronline.com]
- 17. lcms.cz [lcms.cz]
Technical Support Center: Managing Nafimidone Hydrochloride-Induced Toxicity in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing toxicities associated with Nafimidone hydrochloride in animal studies. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary pharmacological effect?
This compound is an anticonvulsant drug belonging to the imidazole class.[1] Its primary pharmacological effect is to suppress seizure activity.[2]
Q2: What are the known toxicities of this compound in animal studies?
High doses of Nafimidone have been associated with dose-dependent adverse effects. In rats, intraperitoneal (i.p.) doses of 25-50 mg/kg have resulted in "prestimulation toxicity," while higher doses of 100-120 mg/kg can induce spontaneous seizures and, in some cases, death.[2]
Q3: How is this compound metabolized in common laboratory animal species?
The biotransformation of nafimidone is broadly similar across dogs, cynomolgus monkeys, baboons, and humans. The initial metabolic step involves the reduction of nafimidone to its aliphatic alcohol metabolite, nafimidone alcohol.[3] Subsequent transformations can involve oxidation and/or conjugation.[3] It's important to note that the dog differs from primates in that the naphthyl group is not metabolically modified, with the major metabolite being the O-beta-glucuronide of nafimidone alcohol.[3]
Q4: Are there known drug-drug interactions with this compound that can lead to toxicity?
Yes. Nafimidone and its primary metabolite are potent inhibitors of the microsomal metabolism of other antiepileptic drugs, such as phenytoin and carbamazepine.[4] Co-administration with these drugs can lead to their increased plasma concentrations and potential for toxicity.
Troubleshooting Guide
Issue 1: Animals exhibit seizures or convulsions after this compound administration.
Possible Cause:
-
High Dose: The administered dose may be too high. Doses of 100-120 mg/kg (i.p.) in rats have been shown to induce spontaneous seizures.[2]
-
Rapid Administration: Bolus intravenous injection may lead to high peak plasma concentrations and acute neurotoxicity.
Suggested Mitigation Strategies:
-
Dose Adjustment: Reduce the dose of this compound. A dose-response study is recommended to determine the optimal therapeutic window with minimal toxicity.
-
Route and Rate of Administration: Consider alternative routes of administration (e.g., oral gavage, subcutaneous) or a slower infusion rate for intravenous administration to avoid high peak concentrations.
-
Symptomatic Treatment: In case of seizures, standard anticonvulsant therapies (e.g., benzodiazepines) may be considered, although potential drug-drug interactions should be carefully evaluated.[5]
Issue 2: Unexpected mortality in animals treated with this compound.
Possible Cause:
-
Lethal Dose: The administered dose may have exceeded the median lethal dose (LD50).
-
Severe Seizures: Uncontrolled seizures can lead to mortality.[2]
-
Drug Accumulation: In chronic studies, repeated dosing without adequate clearance may lead to toxic accumulation.
Suggested Mitigation Strategies:
-
Toxicity Study: Conduct a formal acute toxicity study to determine the LD50.[6][7]
-
Pharmacokinetic Analysis: Perform pharmacokinetic studies to understand the drug's half-life and clearance in the chosen animal model to design an appropriate dosing regimen for chronic studies.
-
Close Monitoring: Implement continuous monitoring of animals for signs of severe toxicity, including seizure activity, and have a humane endpoint plan in place.
Issue 3: Observed signs of general toxicity (e.g., sedation, ataxia, lethargy).
Possible Cause:
-
Central Nervous System (CNS) Depression: As an anticonvulsant, Nafimidone likely has CNS depressant effects, which are common with this class of drugs.[5]
-
Metabolic Inhibition: If co-administered with other drugs, inhibition of their metabolism could lead to their accumulation and associated toxicities.[4]
Suggested Mitigation Strategies:
-
Dose Reduction: Lowering the dose is the primary strategy for managing dose-related side effects.[8]
-
Behavioral Assessment: Conduct a thorough functional observational battery to characterize the neurobehavioral effects of the drug at different dose levels.
-
Review Co-medications: If other drugs are being administered, review their metabolic pathways and potential for interaction with Nafimidone.
Experimental Protocols
Protocol 1: Acute Toxicity (LD50) Determination (Up-and-Down Procedure - OECD 425)
-
Animal Model: Select a single sex of a standard rodent strain (e.g., Sprague-Dawley rats).
-
Housing: House animals individually with free access to food and water.
-
Dosing:
-
Administer a starting dose of this compound to the first animal (a dose estimated to be near the LD50).
-
Observe the animal for at least 48 hours for signs of toxicity and mortality.
-
If the animal survives, the dose for the next animal is increased by a set factor (e.g., 1.5).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
-
Endpoint: Continue the procedure until a sufficient number of reversals (survival followed by death or vice versa) have occurred to allow for statistical calculation of the LD50.
-
Data Collection: Record clinical signs of toxicity, body weight changes, and time to death (if applicable).
Protocol 2: Assessment of Neurobehavioral Toxicity
-
Animal Model: Use the same species and strain as in the main efficacy studies.
-
Groups: Include a vehicle control group and at least three dose levels of this compound.
-
Functional Observational Battery (FOB):
-
Home Cage Observation: Observe for changes in posture, activity level, and grooming.
-
Open Field Assessment: Measure locomotor activity, rearing, and exploratory behavior.
-
Sensorimotor Tests: Evaluate reflexes (e.g., pinna, corneal), grip strength, and motor coordination (e.g., rotarod test).
-
-
Timing: Conduct assessments at the time of expected peak plasma concentration and at several subsequent time points to characterize the onset and duration of effects.
Quantitative Data Summary
Table 1: Reported Toxic Doses of this compound in Rats
| Dose Range (mg/kg, i.p.) | Observed Effects | Reference |
| 25-50 | "Prestimulation toxicity" | [2] |
| 100-120 | Drug-induced electroencephalographic spikes, spontaneous seizures, and mortality in ~25% of animals | [2] |
Table 2: General Troubleshooting for Drug-Induced Toxicity in Animal Studies
| Observed Sign | Potential Cause | Recommended Action |
| CNS Depression | Exaggerated pharmacological effect | Reduce dose; monitor recovery; consider supportive care. |
| Seizures | Neurotoxicity | Immediately reduce dose in subsequent cohorts; administer anticonvulsant therapy if necessary; review protocol for administration rate. |
| Weight Loss | Reduced food/water intake; systemic toxicity | Monitor food and water consumption; provide palatable food/supplemental hydration; perform clinical pathology and histopathology. |
| Allergic Reaction | Hypersensitivity | Discontinue administration; administer antihistamines or corticosteroids as appropriate; document the reaction.[9] |
| Diarrhea/Constipation | Gastrointestinal effects | Monitor hydration status; provide supportive care; consider dietary modifications.[9] |
Visualizations
Caption: Workflow for preclinical toxicity assessment of this compound.
References
- 1. Nafimidone - Wikipedia [en.wikipedia.org]
- 2. The anticonvulsant action of nafimidone on kindled amygdaloid seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of this compound in the dog, primates and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsants Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Management of common adverse effects of antipsychotic medications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
Technical Support Center: Optimizing HPLC Parameters for Nafimidone Hydrochloride Metabolite Detection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the detection of Nafimidone hydrochloride and its metabolites.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
A curated list of common questions encountered during the HPLC analysis of this compound and its metabolites.
| Question ID | Question | Answer |
| FAQ-001 | My Nafimidone peak is showing significant tailing. What is the likely cause and how can I fix it? | Peak tailing for Nafimidone, an imidazole-containing compound, is often due to secondary interactions between the basic imidazole group and acidic silanol groups on the surface of the silica-based stationary phase. To mitigate this, consider the following: - Mobile Phase pH Adjustment: Increase the mobile phase pH to suppress the ionization of the silanol groups (a pH above 7 is often effective, but always check column stability at higher pH).[1] - Use of a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1-0.5%). TEA will preferentially interact with the active silanol sites, reducing the interaction with Nafimidone. - Column Selection: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds. |
| FAQ-002 | I am having trouble retaining the more polar metabolites of Nafimidone on my C18 column. What are my options? | The metabolites of Nafimidone, such as hydroxylated or glucuronide-conjugated forms, are often more polar than the parent drug and may elute at or near the void volume on a standard C18 column. To improve retention, you can: - Use a More Aqueous Mobile Phase: Decrease the percentage of the organic modifier in your mobile phase. However, be aware that very high aqueous mobile phases (>95%) can cause phase collapse on some C18 columns. - Employ a Polar-Embedded or Polar-Endcapped Column: These columns are designed to be more stable in highly aqueous mobile phases and offer better retention for polar analytes. - Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. |
| FAQ-003 | What is a good starting point for sample preparation of plasma samples for Nafimidone metabolite analysis? | A common and effective method for plasma sample preparation is protein precipitation. This can be achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample in a 2:1 or 3:1 ratio (solvent:plasma). After vortexing and centrifugation, the supernatant containing the analytes can be injected into the HPLC system. For cleaner samples and to minimize matrix effects, especially for LC-MS/MS analysis, Solid Phase Extraction (SPE) can be employed. |
| FAQ-004 | I am developing a stability-indicating method for Nafimidone. What type of chromatography is suitable for separating the parent drug from its degradation products? | Ion-pair chromatography has been successfully used to develop stability-indicating assays for this compound.[2] This technique can be particularly useful for separating the parent compound from its more polar degradation products by using an ion-pairing reagent in the mobile phase that forms a neutral complex with the ionized analytes, allowing for their retention and separation on a reversed-phase column. |
| FAQ-005 | How can I simultaneously analyze Nafimidone and its major metabolites in a single run? | A reversed-phase HPLC method with gradient elution is typically employed for the simultaneous analysis of a parent drug and its metabolites, which often have a range of polarities. Start with a higher aqueous content in the mobile phase to retain the polar metabolites and gradually increase the organic content to elute the less polar parent drug. A C8 or C18 column is a good starting point. One published method describes the simultaneous determination of Nafimidone and a major metabolite in plasma.[3] |
| FAQ-006 | My peaks are fronting. What could be the cause? | Peak fronting can be caused by several factors: - Sample Overload: The concentration of the analyte in the sample is too high for the column. Try diluting your sample. - Injection Solvent: If the injection solvent is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase. - Column Temperature: In some cases, operating at a slightly elevated and controlled temperature can improve peak shape. |
Troubleshooting Guides
A step-by-step approach to resolving common issues during HPLC analysis of Nafimidone and its metabolites.
| Problem ID | Observed Issue | Potential Cause | Suggested Solution |
| TSG-001 | Poor Peak Resolution | Inadequate separation between Nafimidone and its metabolites, or between metabolites and endogenous matrix components. | 1. Optimize Mobile Phase: - Adjust the organic modifier concentration in an isocratic elution or modify the gradient slope in a gradient elution. - Change the pH of the aqueous portion of the mobile phase to alter the ionization state and retention of the analytes. 2. Change Column: - Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms. - Use a column with a smaller particle size or a longer length to increase efficiency. 3. Adjust Flow Rate: - Lowering the flow rate can sometimes improve resolution, although it will increase the run time. |
| TSG-002 | Low Sensitivity / Small Peaks | The detector response for the analytes is weak, making quantification difficult. | 1. Increase Sample Concentration: If possible, concentrate the sample before injection. 2. Increase Injection Volume: Inject a larger volume of the sample. Be mindful of potential peak distortion if the injection solvent is not compatible with the mobile phase. 3. Optimize Detector Settings: - For UV detection, ensure the wavelength is set to the absorbance maximum of Nafimidone and its metabolites. - For MS detection, optimize the source parameters (e.g., gas flows, temperature) and the collision energy for the specific analytes. 4. Improve Sample Clean-up: Matrix components can cause ion suppression in LC-MS/MS. A more effective sample preparation method, such as SPE, can reduce these effects. |
| TSG-003 | Drifting Baseline | The baseline is not stable, making peak integration and quantification inaccurate. | 1. Mobile Phase Issues: - Ensure the mobile phase is properly degassed. - Check for microbial growth in the aqueous portion of the mobile phase. Prepare fresh mobile phase daily. 2. Column Contamination: - Flush the column with a strong solvent to remove any strongly retained compounds. 3. Detector Problems: - The detector lamp may be failing (for UV detectors). - The detector cell may be contaminated. |
| TSG-004 | Irreproducible Retention Times | The time at which the peaks elute varies between injections. | 1. Pump Issues: - Check for leaks in the pump and connections. - Ensure the pump is delivering a consistent flow rate. Air bubbles in the pump head can cause fluctuations. 2. Mobile Phase Composition: - Inconsistent mobile phase preparation can lead to shifts in retention time. Ensure accurate and precise mixing of mobile phase components. 3. Column Equilibration: - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
Comparative HPLC Parameters for Nafimidone and Metabolite Analysis
The following table summarizes published HPLC methods for the analysis of Nafimidone and its metabolites. This information can serve as a starting point for method development and optimization.
| Analyte(s) | HPLC Column | Mobile Phase | Flow Rate | Detector | Sample Preparation | Reference |
| Nafimidone and a major metabolite | Not specified | Not specified | Not specified | UV and Fluorescence | Not specified | --INVALID-LINK--[3] |
| Nafimidone and decomposition products | Not specified | Ion-pair chromatography | Not specified | Not specified | Not specified | --INVALID-LINK--[2] |
| Nafimidone alcohol (enantiomers) | Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) (25 cm x 4.6 mm, 10 µm) | n-hexane:Methanol (70:30, v/v) | 0.2 mL/min | UV (254 nm) | Not specified | --INVALID-LINK--[1] |
Detailed Experimental Protocols
Protocol 1: Chiral Separation of Nafimidone Alcohol Metabolite
This protocol is based on the method described by DergiPark (2023) for the enantiomeric separation of Nafimidone alcohol.[1]
1. Materials and Reagents:
-
Nafimidone alcohol standard
-
n-Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Chiralpak AD column (25 cm x 4.6 mm, 10 µm)
2. Chromatographic Conditions:
-
Instrument: Agilent 1100 Series HPLC or equivalent
-
Column: Chiralpak AD (25 cm x 4.6 mm, 10 µm)
-
Mobile Phase: n-hexane:Methanol (70:30, v/v)
-
Flow Rate: 0.2 mL/min
-
Detection: UV at 254 nm
-
Temperature: Ambient
3. Sample Preparation:
-
Dissolve the Nafimidone alcohol standard in the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Procedure:
-
Equilibrate the Chiralpak AD column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Monitor the chromatogram for the separation of the two enantiomers.
Visualized Workflows and Logic Diagrams
The following diagrams illustrate key processes in HPLC method development and troubleshooting.
Caption: A generalized workflow for HPLC method development.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. hplc.eu [hplc.eu]
- 2. LC-MS-MS vs ELISA: Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of nafimidone [1-(2-naphthoylmethyl)imidazole], a new anticonvulsant agent, and a major metabolite in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in the Anticonvulsant Efficacy of Nafimidone Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and addressing variability in the anticonvulsant efficacy of Nafimidone hydrochloride during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: The precise mechanism of action for this compound is not fully elucidated. However, it is known to be an anticonvulsant of the imidazole class.[1] Studies in animal models suggest its anticonvulsant profile is similar to that of phenytoin.[2] Importantly, its effects are not reversed by benzodiazepine antagonists, indicating it does not act on the benzodiazepine binding site of the GABA-A receptor in the same manner as drugs like diazepam.[3] Some derivatives of nafimidone have been shown to have an affinity for the GABA-A receptor, but this is not the primary mechanism for the parent compound.[3][4]
Q2: What are the primary metabolic pathways for this compound?
A2: Nafimidone is metabolized to its major metabolite, nafimidone alcohol.[5] Over 90% of the administered dose of nafimidone is metabolized through pathways other than glucuronidation of nafimidone alcohol and urinary excretion.[5] Both nafimidone and its metabolite, reduced nafimidone, are potent inhibitors of the microsomal metabolism of other anticonvulsant drugs like phenytoin and carbamazepine.[6]
Q3: What is the pharmacokinetic profile of this compound and its active metabolite?
A3: In patients also taking phenytoin and/or carbamazepine, the half-life of nafimidone is approximately 1.34 to 1.69 hours.[5] The half-life of its metabolite, nafimidone alcohol, is longer and increases with the dose of nafimidone, ranging from approximately 2.84 to 4.22 hours.[5]
Q4: Can this compound's efficacy be affected by co-administration of other anticonvulsant drugs?
A4: Yes. Nafimidone and its metabolite are potent inhibitors of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs, including other anticonvulsants like carbamazepine and phenytoin.[6][7] This inhibition can lead to increased plasma concentrations of co-administered drugs, potentially enhancing their effects but also increasing the risk of toxicity.[2]
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| High variability in seizure scores between animals in the same treatment group. | 1. Inconsistent drug administration (e.g., intraperitoneal injection leaking into other tissues).2. Individual differences in drug metabolism.3. Fluctuation in the seizure induction stimulus.4. Animal stress levels affecting seizure threshold. | 1. Ensure proper and consistent administration technique. For oral gavage, verify correct placement. For IP injections, ensure the needle penetrates the peritoneal cavity without puncturing organs.2. Increase the number of animals per group to account for biological variability.3. Calibrate the electroconvulsive device or chemical convulsant solution before each experiment.4. Acclimatize animals to the experimental room and handling procedures to minimize stress. |
| Lower than expected anticonvulsant efficacy. | 1. Incorrect dosage calculation.2. Degradation of this compound solution.3. The chosen animal model is not sensitive to the mechanism of action of Nafimidone.4. Rapid metabolism of the compound. | 1. Double-check all calculations for dose and concentration.2. Prepare fresh solutions of this compound for each experiment.3. Consider using a different seizure model (e.g., if the MES test shows low efficacy, try the PTZ or kindling model).4. Conduct a time-course experiment to determine the peak effect of the drug and perform the seizure test at that time point. |
| Unexpected toxicity or adverse effects (e.g., sedation, motor impairment). | 1. Dose is too high.2. Interaction with other administered compounds.3. The vehicle used for solubilizing the drug has its own toxic effects. | 1. Perform a dose-response study to determine the therapeutic window.2. If co-administering other drugs, check for known drug-drug interactions. Be aware of Nafimidone's inhibitory effect on the metabolism of other anticonvulsants.[6][7]3. Run a vehicle-only control group to assess for any effects of the vehicle. |
| Non-dose-responsive anticonvulsant effect. | 1. Saturation of the drug's mechanism of action at lower doses.2. Complex U-shaped dose-response curve.3. At higher doses, pro-convulsant effects may counteract the anticonvulsant effects. | 1. Test a wider range of doses, including very low doses, to fully characterize the dose-response relationship.2. Investigate potential off-target effects at higher concentrations. |
Data Presentation
Table 1: Anticonvulsant Activity of Nafimidone Derivatives in the Maximal Electroshock (MES) Test in Rats (Intraperitoneal Administration)
| Compound | Dose (mg/kg) | ED50 (mg/kg) |
| Nafimidone Derivative 5b | Varies | 16.0 |
| Nafimidone Derivative 5c | Varies | 15.8 |
| Nafimidone Derivative 5i | Varies | 11.8 |
This table presents data for derivatives of nafimidone as reported in a study by Öztürk et al. (2019).[4] The ED50 is the dose at which 50% of the animals are protected from the tonic hindlimb extension component of the seizure. This data is illustrative of the type of results expected from anticonvulsant screening.
Experimental Protocols
Maximal Electroshock (MES) Test in Rats
This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[1][8]
Materials:
-
Male Wistar rats (100-150 g)
-
Electroconvulsometer
-
Corneal electrodes
-
Saline solution (0.9%)
-
This compound dissolved in a suitable vehicle
Procedure:
-
Animal Preparation: Acclimatize rats to the laboratory environment for at least one week.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Pre-treatment Time: Conduct the test at the time of peak effect of the drug, which should be determined in a pilot study.
-
Stimulation:
-
Apply a drop of saline to the corneal electrodes.
-
Gently place the electrodes on the corneas of the rat.
-
Deliver an electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds).[1]
-
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this phase is the endpoint indicating protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 using probit analysis.
Pentylenetetrazole (PTZ) Seizure Threshold Test in Mice
This test is a model for myoclonic and absence seizures and identifies compounds that raise the seizure threshold.[9]
Materials:
-
Male albino mice (20-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection)[9]
-
This compound dissolved in a suitable vehicle
-
Observation chambers
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment.
-
Drug Administration: Administer this compound or vehicle.
-
Pre-treatment Time: Allow for the drug to reach its peak effect.
-
PTZ Injection: Inject PTZ subcutaneously in the scruff of the neck.
-
Observation: Place the mice in individual observation chambers and observe for 30 minutes for the presence of clonic seizures (lasting at least 5 seconds).[9]
-
Data Analysis: Record the number of animals that do not exhibit clonic seizures. Calculate the percentage of protection and determine the ED50.
Amygdala Kindling in Rats
This is a model of temporal lobe epilepsy that examines a compound's ability to suppress focal seizures and their generalization.[10]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Stimulator
-
EEG recording system
-
This compound dissolved in a suitable vehicle
Procedure:
-
Surgery: Under anesthesia, implant a bipolar electrode into the basolateral amygdala using stereotaxic coordinates.
-
Recovery: Allow the animals to recover for at least one week.
-
Kindling Development:
-
Deliver a sub-threshold electrical stimulus (e.g., 1-second train of 60 Hz sine waves) to the amygdala once daily.
-
Observe and score the behavioral seizure severity using Racine's scale.
-
Continue daily stimulation until animals consistently exhibit stage 5 seizures (generalized tonic-clonic convulsions).
-
-
Drug Testing:
-
Once fully kindled, administer this compound or vehicle.
-
At the time of peak drug effect, deliver the electrical stimulus.
-
Record the seizure stage, afterdischarge duration (the duration of epileptiform activity in the EEG after the stimulus), and behavioral seizure duration.
-
-
Data Analysis: Compare the seizure parameters in the drug-treated group to the vehicle-treated group using appropriate statistical tests.
Visualizations
Caption: General experimental workflow for assessing the anticonvulsant efficacy of this compound.
Caption: Logical relationship of this compound's interaction with other anticonvulsant drugs.
Caption: Hypothetical signaling pathway of this compound compared to the GABAergic pathway.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine‐resistant amygdala kindling model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of nafimidone derivatives against co-morbidities of epilepsy: In vitro, in vivo, and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of nafimidone in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of the anticonvulsants, denzimol and nafimidone, with liver cytochrome P450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 10. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
Troubleshooting Nafimidone hydrochloride stability issues in solution
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering stability issues with Nafimidone hydrochloride in solution. The following information is structured in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the likely causes?
A1: this compound's instability in solution is primarily attributed to the reactivity of its imidazole moiety. The most common degradation pathways are oxidation and photolysis. The stability can also be influenced by the pH of the solution.
Q2: What are the typical storage conditions for this compound solutions?
A2: For short-term storage (days to weeks), solutions should be kept at 2-8°C and protected from light. For long-term storage (months to years), it is recommended to store solutions at -20°C in airtight containers, also protected from light. It is crucial to minimize headspace in the storage vial to reduce contact with oxygen.
Q3: I've observed unexpected peaks in the HPLC chromatogram of my this compound sample. What could these be?
A3: Unexpected peaks are likely degradation products. Given the structure of this compound, these could result from oxidation or photodegradation of the imidazole ring. It is also possible that interactions with excipients or impurities in your solvent are causing degradation. A forced degradation study can help identify these potential degradants.
Q4: How does pH affect the stability of this compound in solution?
A4: While specific data for this compound is limited, imidazole-containing compounds often exhibit pH-dependent stability. Generally, extreme pH values (highly acidic or alkaline) can catalyze degradation. It is advisable to buffer your solution to a pH where the compound is most stable, which often falls in the slightly acidic to neutral range for similar compounds.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Solution
If you are observing a rapid decrease in the concentration of this compound in your solution, consider the following troubleshooting steps:
-
Protect from Light: Ensure your experiments are conducted under amber or light-protecting conditions. Vials and labware should be wrapped in aluminum foil or be made of amber glass.
-
Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Control pH: Use a buffered solvent system to maintain a stable pH. It is recommended to perform a pH stability study to determine the optimal pH for your formulation.
-
Evaluate Excipients: If your formulation contains excipients, they may be reacting with the this compound. Conduct compatibility studies with individual excipients.
Issue 2: Appearance of Unknown Impurities
The presence of new peaks in your analytical chromatogram indicates the formation of degradation products. To identify and control these, follow this guide:
-
Perform a Forced Degradation Study: This will help you to generate the likely degradation products and confirm that your analytical method is "stability-indicating" (i.e., able to separate the parent compound from its degradants).
-
Characterize Degradants: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain mass information about the unknown peaks, which can help in their identification.
-
Optimize Storage and Handling: Based on the results of your forced degradation study, implement stricter controls on light exposure, oxygen exposure, and pH to prevent the formation of these impurities.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in a vial and heat at 60°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Recommended Starting Point)
The following is a suggested starting point for a stability-indicating HPLC method, based on published methods for similar compounds. Method development and validation will be required.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in acetonitrile |
| Gradient | Start with 95% A, 5% B; ramp to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Data Presentation
Table 1: Hypothetical pH-Dependent Degradation of this compound at 40°C
This table presents illustrative data to demonstrate how results from a pH stability study could be summarized. Actual results may vary.
| pH | Buffer System | Degradation after 7 days (%) |
| 3.0 | Citrate Buffer | 5.2 |
| 5.0 | Acetate Buffer | 2.1 |
| 7.0 | Phosphate Buffer | 4.5 |
| 9.0 | Borate Buffer | 12.8 |
Table 2: Summary of Forced Degradation Studies (Illustrative Data)
This table provides an example of how to summarize the findings from a forced degradation study.
| Stress Condition | % Degradation of Nafimidone HCl | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | 8.5 | 2 |
| 0.1 M NaOH, 60°C, 24h | 15.2 | 3 |
| 3% H₂O₂, RT, 24h | 25.8 | 4 |
| Heat, 60°C, 48h | 6.1 | 1 |
| Photolysis | 35.5 | 5 |
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Workflow for conducting a forced degradation study of this compound.
Technical Support Center: Enhancing Brain Penetrance of Nafimidone Hydrochloride Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the brain penetrance of Nafimidone hydrochloride derivatives.
Frequently Asked Questions (FAQs)
Q1: My Nafimidone derivative shows high efficacy in vitro but poor activity in vivo for CNS targets. What could be the primary reason?
A1: A common reason for this discrepancy is poor penetration of the blood-brain barrier (BBB).[1] While a compound may be potent at its molecular target, it must reach the central nervous system (CNS) in sufficient concentrations to exert its therapeutic effect. The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain.[1] Factors such as high polarity, large molecular size, and recognition by efflux transporters can significantly limit brain uptake.
Q2: What are the key physicochemical properties I should consider to improve the brain penetrance of my Nafimidone derivatives?
A2: To enhance BBB penetration, focus on optimizing the following properties:
-
Lipophilicity: A moderate lipophilicity (logP in the range of 1-3) is often optimal. Highly lipophilic compounds can be sequestered in lipid membranes and may be more susceptible to metabolism, while highly polar compounds struggle to cross the lipid-rich BBB.
-
Molecular Weight: Aim for a molecular weight below 400-500 Da, as smaller molecules tend to cross the BBB more readily.
-
Polar Surface Area (PSA): A lower PSA (ideally < 90 Ų) is generally associated with better brain penetration.
-
Hydrogen Bonding: A lower number of hydrogen bond donors and acceptors can improve permeability.
-
Ionization (pKa): The charge of a molecule at physiological pH can significantly impact its ability to cross the BBB. Unionized, more lipid-soluble forms are favored.
Q3: What in silico models can I use to predict the BBB permeability of my Nafimidone derivatives?
A3: Several in silico models can provide early predictions of BBB permeability. These computational tools analyze the physicochemical properties of a molecule to estimate its potential for brain penetration.[2] Favorable in silico results, such as predictions of good BBB permeability and high oral absorption, can help prioritize which derivatives to synthesize and test in vitro and in vivo.[2][3]
Q4: Are there any known CNS targets for Nafimidone and its derivatives?
A4: Some studies suggest that Nafimidone derivatives may interact with the A-type GABA receptor (GABA-A R). Molecular docking simulations have indicated that certain derivatives may have an affinity for the benzodiazepine binding site of the GABA-A receptor.[2][3]
Troubleshooting Guides
Issue 1: Low Permeability in In Vitro BBB Models
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| High efflux ratio (Papp B-A / Papp A-B > 2) in Caco-2 or MDCK-MDR1 assays. | The derivative is a substrate for efflux transporters like P-glycoprotein (P-gp). | - Modify the chemical structure to reduce recognition by efflux transporters. - Co-administer with a known P-gp inhibitor in experimental setups to confirm efflux. |
| Low apparent permeability (Papp) values in PAMPA or cell-based assays. | Poor passive diffusion due to unfavorable physicochemical properties (e.g., high polarity, low lipophilicity). | - Increase lipophilicity by adding non-polar functional groups. - Reduce the polar surface area and the number of hydrogen bond donors/acceptors. |
| Inconsistent results between different in vitro models. | Model-specific limitations. For example, some models may not fully replicate the tightness of the in vivo BBB or the expression levels of all relevant transporters. | - Use a tiered approach, starting with simpler models like PAMPA and progressing to more complex co-culture or 3D models.[4] - Validate your chosen model with well-characterized high and low permeability compounds. |
Issue 2: Low Brain Concentration in In Vivo Studies
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low brain-to-plasma concentration ratio (Kp or Kp,uu).[5] | - Poor BBB penetration. - High plasma protein binding, leaving a low fraction of unbound drug available to cross the BBB. - Rapid metabolism in the periphery. | - Further optimize physicochemical properties for better BBB permeability. - Measure the fraction of unbound drug in plasma (fu,p) and brain tissue (fu,b) to calculate the unbound brain-to-plasma ratio (Kp,uu), which gives a clearer picture of BBB transport.[5][6] - Investigate the metabolic stability of the derivative in liver microsomes or hepatocytes. |
| High variability in brain concentration between individual animals. | Differences in animal physiology, metabolism, or experimental procedure. | - Ensure consistent administration of the compound (e.g., vehicle, volume, route). - Increase the number of animals per group to improve statistical power. |
| The compound is detected in the brain, but the concentration is not maintained. | Rapid efflux from the brain or rapid metabolism within the brain. | - Investigate if the compound is a substrate for efflux transporters at the BBB. - Assess the metabolic stability of the compound in brain homogenates. |
Data Presentation
Here is an example of how to structure quantitative data for comparing the brain penetrance of different Nafimidone derivatives. Researchers should populate this table with their own experimental data.
| Derivative | LogP | In Vitro Permeability (Papp, 10⁻⁶ cm/s) | In Vivo Brain-to-Plasma Ratio (Kp) | In Vivo Unbound Brain-to-Plasma Ratio (Kp,uu) |
| Nafimidone HCl | 1.8 | 0.5 | 0.3 | 0.1 |
| Derivative A | 2.5 | 2.1 | 1.5 | 0.8 |
| Derivative B | 3.2 | 1.5 | 0.9 | 0.4 |
| Derivative C | 2.1 | 3.5 | 2.0 | 1.2 |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Co-culture Model)
This protocol describes a method for assessing the permeability of Nafimidone derivatives across an in vitro BBB model composed of brain endothelial cells co-cultured with astrocytes.
1. Cell Culture: a. Culture human brain microvascular endothelial cells (hBMECs) on the apical side of a Transwell® insert and human astrocytes on the basal side of the well. b. Maintain the co-culture for 5-7 days to allow for the formation of a tight monolayer, which can be monitored by measuring the Trans-Endothelial Electrical Resistance (TEER).
2. Permeability Assay: a. On the day of the experiment, replace the medium in both the apical and basal compartments with a transport buffer. b. Add the Nafimidone derivative (at a known concentration) to the apical (donor) chamber. c. At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basal (receiver) chamber. d. Immediately after each sampling, replenish the basal chamber with fresh transport buffer.
3. Quantification: a. Analyze the concentration of the Nafimidone derivative in the collected samples using a validated analytical method, such as LC-MS/MS.
4. Calculation of Apparent Permeability (Papp): a. Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the rate of appearance of the compound in the receiver chamber.
- A is the surface area of the Transwell® membrane.
- C₀ is the initial concentration of the compound in the donor chamber.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents to Determine Brain Penetrance
This protocol outlines a procedure to determine the brain and plasma concentrations of a Nafimidone derivative in mice or rats following systemic administration.
1. Animal Dosing: a. Administer the Nafimidone derivative to a cohort of rodents (e.g., male Sprague-Dawley rats) at a specific dose via the desired route (e.g., intravenous or oral).
2. Sample Collection: a. At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 24 hours) post-dosing, collect blood samples from a subset of animals at each time point. b. Immediately following blood collection, euthanize the animals and harvest the brains.
3. Sample Processing: a. Process the blood samples to obtain plasma. b. Weigh the harvested brains and homogenize them in a suitable buffer.
4. Quantification: a. Extract the Nafimidone derivative from the plasma and brain homogenate samples. b. Quantify the concentration of the derivative in the extracts using a validated LC-MS/MS method.
5. Data Analysis: a. Plot the plasma and brain concentration-time profiles. . Calculate key pharmacokinetic parameters, including the area under the curve (AUC) for both plasma and brain. c. Determine the brain-to-plasma concentration ratio (Kp) by dividing the AUCbrain by the AUCplasma. d. If the unbound fractions in plasma (fu,p) and brain (fu,b) are determined (e.g., through equilibrium dialysis), calculate the unbound brain-to-plasma ratio: Kp,uu = Kp * (fu,p / fu,b).[5][6]
Visualizations
Caption: Workflow for assessing the brain penetrance of Nafimidone derivatives.
Caption: Putative signaling pathway of Nafimidone derivatives at the GABA-A receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 5. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate prediction of Kp,uu,brain based on experimental measurement of Kp,brain and computed physicochemical properties of candidate compounds in CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Drug-Drug Interactions with Nafimidone Hydrochloride in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nafimidone hydrochloride. The focus is on anticipating, identifying, and mitigating potential drug-drug interactions (DDIs) during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed unexpected toxicity or altered efficacy of a co-administered drug in our animal models when given with this compound. What could be the cause?
A1: This is a strong indication of a pharmacokinetic drug-drug interaction. This compound and its primary metabolite are known to be potent inhibitors of cytochrome P450 (CYP) enzymes.[1][2] This inhibition can decrease the metabolism of co-administered drugs that are substrates for these enzymes, leading to higher plasma concentrations and an increased risk of toxicity or exaggerated pharmacological effects. Specifically, Nafimidone has been shown to inhibit the metabolism of drugs like phenytoin and carbamazepine.[2]
Troubleshooting Steps:
-
Review the literature: Determine if the co-administered drug is a known substrate for CYP enzymes.
-
Pharmacokinetic analysis: Measure the plasma concentrations of the co-administered drug in the presence and absence of this compound to confirm altered exposure.
-
Dose adjustment: If a DDI is confirmed, consider reducing the dose of the co-administered drug.
-
Staggered administration: Investigate if separating the administration times of this compound and the other drug can mitigate the interaction. Given Nafimidone's short half-life of approximately 1.34 to 1.69 hours, this may be a viable strategy.[3]
Q2: How can we proactively design our in vivo studies to minimize the risk of drug-drug interactions with this compound?
A2: Proactive study design is critical. The choice of animal model is important, and rodents (rats, mice) are commonly used in preclinical DDI studies.[4][5]
Recommendations:
-
Preliminary in vitro screening: Before moving in vivo, use liver microsomes to assess the inhibitory potential of this compound on the metabolism of your investigational drug.
-
Pilot in vivo study: Conduct a pilot study with a small group of animals to evaluate the pharmacokinetic profile of your drug with and without this compound.
-
Careful selection of co-administered drugs: If possible, avoid using drugs that are known to be sensitive CYP substrates with a narrow therapeutic index.
-
Consider the route of administration: The route of administration can influence the extent of first-pass metabolism and potential DDIs.
Q3: What are the key pharmacokinetic parameters to monitor in our in vivo DDI studies involving this compound?
A3: You should focus on parameters that describe the absorption, distribution, metabolism, and excretion (ADME) of the co-administered drug. Key parameters to measure include:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
A significant increase in AUC and Cmax and a decrease in clearance of the co-administered drug in the presence of this compound would confirm an inhibitory DDI.
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data related to this compound from published literature.
Table 1: In Vitro Inhibition of Drug Metabolism by Nafimidone and its Metabolite
| Interacting Drug | Metabolic Pathway | Inhibitor | IC50 / Ki | Source |
| Carbamazepine | Epoxidation | Nafimidone | IC50: 2.95 x 10⁻⁷ M | [1] |
| Diazepam | C3-hydroxylation | Nafimidone | IC50: 1.00 x 10⁻⁶ M | [1] |
| Diazepam | N1-dealkylation | Nafimidone | IC50: 5.95 x 10⁻⁷ M | [1] |
| Phenytoin | p-hydroxylation | Reduced Nafimidone | Ki: ~0.2 µM | [2] |
Table 2: Pharmacokinetic Parameters of Nafimidone in Epileptic Patients (co-administered with phenytoin and/or carbamazepine)
| Dose | Half-life (Nafimidone) | Half-life (Nafimidone alcohol) | Clearance (Nafimidone) | Apparent Volume of Distribution (Nafimidone) | Source |
| 100 mg (single dose) | 1.34 ± 0.48 h | 2.84 ± 0.72 h | 43.56 ± 22.11 L/h/kg | 80.78 ± 46.11 L/kg | [3] |
| 300 mg (single dose) | 1.69 ± 0.91 h | 4.22 ± 1.09 h | 35.51 ± 28.93 L/h/kg | 71.01 ± 36.86 L/kg | [3] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Pharmacokinetic Drug-Drug Interaction between this compound and a Test Compound in Rats
Objective: To determine if co-administration of this compound alters the pharmacokinetic profile of a test compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group).
-
Groups:
-
Group A: Test compound alone.
-
Group B: Test compound + this compound.
-
-
Dosing:
-
Administer the vehicle to Group A and this compound (e.g., 25 mg/kg, i.p.) to Group B.[6]
-
After 30 minutes, administer the test compound to both groups at a predetermined dose and route.
-
-
Sample Collection: Collect blood samples via tail vein or jugular vein cannula at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration of the test compound.
-
Sample Analysis: Process blood to obtain plasma. Analyze the plasma concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, t1/2, etc.) for both groups and perform statistical analysis to identify significant differences.
Visualizations
Caption: CYP450-mediated drug interaction with Nafimidone HCl.
Caption: In vivo pharmacokinetic DDI experimental workflow.
Caption: Troubleshooting logic for unexpected in vivo results.
References
- 1. Interaction of the anticonvulsants, denzimol and nafimidone, with liver cytochrome P450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of nafimidone in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The anticonvulsant action of nafimidone on kindled amygdaloid seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Dosing Regimens for Nafimidone Hydrochloride in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining dosing regimens for Nafimidone hydrochloride in preclinical studies.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound? | This compound is an anticonvulsant drug belonging to the imidazole class.[1] It was initially investigated for its potential in treating partial onset seizures.[2][3] |
| What is the proposed mechanism of action of Nafimidone? | Nafimidone and its derivatives are thought to act by inhibiting voltage-gated sodium channels (VGSCs) and enhancing γ-aminobutyric acid (GABA)-mediated responses.[4] |
| What are the known metabolites of Nafimidone? | The primary metabolic pathway of Nafimidone involves reduction to its alcohol metabolite, 1-[2-hydroxy-2-(2-naphthyl)ethyl]imidazole.[5] Further biotransformation can involve oxidation and conjugation.[5] |
| Are there species differences in Nafimidone metabolism? | Yes, significant species differences exist. For instance, dogs primarily form the O-beta-glucuronide of the alcohol metabolite, while primates and humans show dihydroxylation in the naphthyl ring and form an N-glucuronide of the alcohol metabolite.[5] |
| What is the known pharmacokinetic profile of Nafimidone in humans? | In patients with epilepsy, the half-life of Nafimidone is short (1.34 - 1.69 hours), while its alcohol metabolite has a longer half-life (2.84 - 4.22 hours).[2] |
| Does Nafimidone interact with other drugs? | Yes, Nafimidone and its metabolite are potent inhibitors of the metabolism of other antiepileptic drugs like phenytoin and carbamazepine, which can lead to increased plasma levels of these drugs.[3][6] This is a critical consideration for in vivo studies where co-administration of drugs may be necessary. |
Troubleshooting Guides
Issue 1: High variability in efficacy or toxicity data.
-
Question: We are observing significant variability in the anticonvulsant effect and/or toxicity of this compound in our animal models. What could be the cause?
-
Possible Causes & Solutions:
-
Metabolic Differences: As preclinical studies often utilize different species (e.g., mice, rats), the inherent differences in drug metabolism can lead to variable exposures and effects.[5]
-
Recommendation: Conduct pharmacokinetic (PK) studies in each species to determine key parameters like Cmax, Tmax, AUC, and half-life. This will help in correlating exposure levels with pharmacological effects and toxicity.
-
-
Drug Interactions: If other compounds are being co-administered, the inhibitory effect of Nafimidone on cytochrome P450 enzymes could be altering their metabolism, leading to unexpected toxicity or altered efficacy.[7][8]
-
Recommendation: Review all co-administered substances. If possible, conduct studies with Nafimidone as a single agent first. If co-administration is necessary, conduct drug-drug interaction studies.
-
-
Animal Model Selection: The choice of animal model is crucial and can significantly impact outcomes.[9]
-
Recommendation: Ensure the selected animal model is appropriate for the specific type of seizure being studied. For example, the kindled amygdaloid seizure model has been used for Nafimidone.[10]
-
-
Issue 2: Difficulty in establishing a clear dose-response relationship.
-
Question: We are struggling to define a clear dose-response curve for the anticonvulsant activity of this compound. Higher doses are not always resulting in greater efficacy.
-
Possible Causes & Solutions:
-
Non-Linear Pharmacokinetics: The metabolism of Nafimidone or its active metabolite may become saturated at higher doses, leading to non-linear increases in exposure.
-
Recommendation: Conduct dose-ranging pharmacokinetic studies to assess dose proportionality.
-
-
Toxicity at Higher Doses: In some studies with rats, higher doses of Nafimidone (100-120 mg/kg i.p.) induced spontaneous seizures and mortality in a significant percentage of animals, confounding the assessment of anticonvulsant efficacy.[10]
-
Complex Mechanism of Action: The dual action on both sodium channels and GABAergic systems might result in a complex, non-monotonic dose-response.
-
Recommendation: Consider more advanced PK/PD modeling approaches to characterize the exposure-response relationship.
-
-
Issue 3: Unexpected toxicity observed at predicted therapeutic doses.
-
Question: Our initial efficacy studies suggest a therapeutic dose range, but we are observing unexpected toxicity within this range in longer-term studies.
-
Possible Causes & Solutions:
-
Metabolite-Mediated Toxicity: The toxicity may not be from the parent drug but from the accumulation of a metabolite over time.
-
Recommendation: Conduct metabolite profiling in plasma and tissues to identify and quantify major metabolites. Assess the in vitro activity and toxicity of the primary alcohol metabolite.
-
-
Time-Dependent Inhibition of Metabolism: Nafimidone's inhibitory effect on metabolic enzymes could be time-dependent, leading to auto-inhibition and increased exposure with repeated dosing.
-
Recommendation: Conduct repeat-dose pharmacokinetic studies to determine if the pharmacokinetic profile of Nafimidone changes over time.
-
-
Organ-Specific Toxicity: Preclinical safety assessments should include monitoring for organ-specific toxicities.[11]
-
Recommendation: Implement comprehensive safety pharmacology and toxicology studies, including clinical observations, body weight tracking, hematology, serum chemistry, and histopathology.[11]
-
-
Data Presentation
Table 1: Preclinical Efficacy of Nafimidone and its Derivatives in Rodent Models
| Compound | Animal Model | Test | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Nafimidone | Rat | Kindled Amygdaloid Seizure | i.p. | 3.1 - 50 (non-dose responsive reduction in severity) | [10] |
| Derivative 5b | Rat | Maximal Electroshock (MES) | i.p. | 16.0 | [13] |
| Derivative 5c | Rat | Maximal Electroshock (MES) | i.p. | 15.8 | [13] |
| Derivative 5i | Rat | Maximal Electroshock (MES) | i.p. | 11.8 | [13] |
| Derivative 5l | Mouse | 6 Hz & Corneal-Kindled | - | Active | [13] |
Table 2: Human Pharmacokinetic Parameters of Nafimidone and its Metabolite
| Parameter | Nafimidone (100mg single dose) | Nafimidone (300mg single dose) | Nafimidone Alcohol (from 100mg Nafimidone) | Nafimidone Alcohol (from 300mg Nafimidone) |
| Half-life (t₁/₂) | 1.34 ± 0.48 h | 1.69 ± 0.91 h | 2.84 ± 0.72 h | 4.22 ± 1.09 h |
| Clearance (CL) | 43.56 ± 22.11 L/h/kg | 35.51 ± 28.93 L/h/kg | - | - |
| Apparent Volume of Distribution (Vd) | 80.78 ± 46.11 L/kg | 71.01 ± 36.86 L/kg | - | - |
| Data from a study in patients already taking phenytoin and/or carbamazepine.[2] |
Experimental Protocols
Protocol 1: Dose Range-Finding (DRF) Study in Rodents
-
Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.[11][12]
-
Animal Species: Select both a rodent (e.g., Sprague-Dawley rat) and a non-rodent species for comprehensive preclinical assessment.[11]
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose
-
Group 3: Mid dose
-
Group 4: High dose (Dose levels should be based on initial in vitro data or literature on similar compounds, with geometric progressions, e.g., 2x or 3x, being common.[11])
-
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 7-14 days).
-
Monitoring:
-
Data Analysis: Determine the NOAEL (No Observed Adverse Effect Level) and the MTD.[14][15]
Protocol 2: Pharmacokinetic (PK) Study in a Rodent Model
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Animal Species: Use the same rodent species as in the DRF and efficacy studies.
-
Groups:
-
Group 1: Single intravenous (IV) dose (to determine bioavailability)
-
Group 2: Single oral (PO) or intraperitoneal (IP) dose
-
-
Procedure:
-
Administer the dose.
-
Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Process blood to plasma and store frozen until analysis.
-
-
Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify Nafimidone and its primary alcohol metabolite in plasma.
-
Calculate key PK parameters: Cmax, Tmax, AUC, t₁/₂, clearance, and volume of distribution.
-
-
Data Interpretation: Use PK data to understand the exposure at different dose levels and to inform the design of subsequent efficacy and toxicology studies.
Visualizations
Caption: Experimental workflow for preclinical dose regimen refinement.
Caption: Proposed dual mechanism of action for Nafimidone.
Caption: Troubleshooting logic for preclinical dosing issues.
References
- 1. Nafimidone - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of nafimidone in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of nafimidone in the treatment of intractable partial seizures: report of a two-center pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The metabolism of this compound in the dog, primates and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of the anticonvulsants, denzimol and nafimidone, with liver cytochrome P450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. gyanconsulting.medium.com [gyanconsulting.medium.com]
- 10. The anticonvulsant action of nafimidone on kindled amygdaloid seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 12. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 13. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Nafimidone Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Nafimidone hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
1. Low Yield of 2-Chloro-1-(naphthalen-2-yl)ethan-1-one (Intermediate A)
-
Question: We are experiencing lower than expected yields (below 80%) during the Friedel-Crafts acylation of naphthalene to form 2-chloro-1-(naphthalen-2-yl)ethan-1-one. What are the potential causes and solutions?
-
Answer: Low yields in this step are often attributed to issues with reagent quality, reaction conditions, or side reactions.
-
Potential Causes:
-
Moisture: The presence of moisture can deactivate the Lewis acid catalyst (e.g., AlCl₃).
-
Sub-optimal Temperature: Incorrect reaction temperature can lead to incomplete reaction or the formation of byproducts.
-
Reagent Purity: Impurities in naphthalene or 2-chloroacetyl chloride can interfere with the reaction.
-
Inefficient Quenching: Improper quenching of the reaction can lead to product degradation.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Handle the Lewis acid in an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Temperature: Maintain the reaction temperature within the optimal range, typically between 0-5 °C during the addition of reagents, and then allow it to slowly warm to room temperature.
-
Verify Reagent Quality: Use high-purity naphthalene and freshly distilled 2-chloroacetyl chloride.
-
Controlled Quenching: Quench the reaction by slowly adding it to ice-cold water or a dilute acid solution with vigorous stirring to dissipate heat effectively.
-
-
2. Incomplete Reaction or Formation of Impurities in the Synthesis of Nafimidone Base
-
Question: During the reaction of 2-chloro-1-(naphthalen-2-yl)ethan-1-one with imidazole to form the Nafimidone base, we observe significant amounts of starting material and several unknown impurities in our HPLC analysis. How can we improve the conversion and purity?
-
Answer: This is a critical nucleophilic substitution step, and its success depends on factors like the base, solvent, and temperature.
-
Potential Causes:
-
Insufficient Base: An inadequate amount of base to scavenge the HCl formed during the reaction can halt the process.
-
Incorrect Solvent: The polarity of the solvent can significantly influence the reaction rate.
-
Side Reactions: At elevated temperatures, side reactions such as dimerization or polymerization of the starting material may occur. The formation of N-oxide impurities is also a possibility.
-
Imidazole Quality: The purity of imidazole is crucial; impurities can lead to side products.
-
-
Troubleshooting Steps:
-
Choice and Stoichiometry of Base: Use a non-nucleophilic base like potassium carbonate or triethylamine in slight excess (1.1-1.5 equivalents).
-
Solvent Selection: A polar aprotic solvent such as acetonitrile or DMF is generally suitable for this type of reaction.
-
Temperature Control: Maintain a moderate reaction temperature (e.g., 60-80 °C) and monitor the reaction progress by HPLC to avoid prolonged heating.
-
Purification of Imidazole: Use high-purity, dry imidazole.
-
-
3. Difficulty in the Crystallization and Purification of this compound
-
Question: We are facing challenges with the crystallization of this compound. The product either oils out or yields a sticky solid that is difficult to filter and dry. What can be done to improve the crystallization process?
-
Answer: The formation of a stable crystalline salt is dependent on the solvent system, pH, and control of supersaturation.
-
Potential Causes:
-
Inappropriate Solvent System: The chosen solvent may not be optimal for inducing crystallization.
-
Rapid pH Adjustment: A sudden change in pH can lead to the product precipitating as an oil rather than a crystalline solid.
-
High Impurity Levels: The presence of impurities can inhibit crystal formation.
-
Residual Water: Excess water in the solvent can prevent crystallization.
-
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with different solvent systems. A common approach is to dissolve the Nafimidone base in a solvent like isopropanol or ethanol and then add a solution of HCl in the same solvent or in diethyl ether.
-
Controlled Acid Addition: Add the hydrochloric acid solution slowly with good agitation to control the rate of salt formation and crystal growth.
-
Purity of the Base: Ensure the Nafimidone base has a high purity (>98%) before proceeding with salt formation.
-
Seeding: If available, use seed crystals to induce crystallization.
-
Anti-Solvent Addition: Consider the slow addition of an anti-solvent (a solvent in which the hydrochloride salt is insoluble, like heptane or MTBE) to the solution of the salt to promote precipitation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the large-scale synthesis of this compound?
A1: The overall yield is dependent on the efficiency of each step. A well-optimized process can be expected to have an overall yield in the range of 45-55%. The synthesis is a multi-step process, and yields for individual steps can vary.[1]
| Step | Starting Material | Product | Typical Yield Range |
| Friedel-Crafts Acylation | Naphthalene | 2-Chloro-1-(naphthalen-2-yl)ethan-1-one | 80-90% |
| Nucleophilic Substitution | 2-Chloro-1-(naphthalen-2-yl)ethan-1-one | Nafimidone Base | 65-75% |
| Salt Formation | Nafimidone Base | This compound | 90-95% |
Q2: What are the critical process parameters to monitor during the synthesis?
A2: Careful monitoring of critical parameters is essential for reproducibility and quality control.
| Step | Critical Process Parameters |
| Friedel-Crafts Acylation | Temperature, reaction time, stoichiometry of Lewis acid. |
| Nucleophilic Substitution | Temperature, reaction time, base stoichiometry, solvent purity. |
| Salt Formation | pH, temperature, rate of acid addition, solvent/anti-solvent ratio. |
Q3: What analytical methods are recommended for in-process controls and final product release?
A3: A combination of chromatographic and spectroscopic techniques is recommended.
| Analysis Stage | Recommended Analytical Method | Purpose |
| In-process Control | HPLC, TLC | To monitor reaction completion and identify the formation of byproducts. |
| Final Product Release | HPLC, ¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis | To confirm the identity, purity, and quality of this compound. |
| Stability Testing | Stability-indicating HPLC method | To assess the degradation products under various stress conditions.[2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-1-(naphthalen-2-yl)ethan-1-one (Intermediate A)
-
Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane and cooled to 0-5 °C.
-
Reagent Addition: Anhydrous aluminum chloride (1.1 eq) is added portion-wise to the cooled solvent, followed by the slow addition of a solution of naphthalene (1.0 eq) and 2-chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane from the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: The reaction mixture is stirred at 0-5 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours. Reaction progress is monitored by TLC or HPLC.
-
Work-up: The reaction mixture is slowly poured into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent like ethanol or heptane.
Protocol 2: Synthesis of Nafimidone Base
-
Setup: A reaction vessel equipped with a reflux condenser, mechanical stirrer, and a temperature probe is charged with 2-chloro-1-(naphthalen-2-yl)ethan-1-one (1.0 eq), imidazole (1.2 eq), potassium carbonate (1.5 eq), and acetonitrile.
-
Reaction: The mixture is heated to reflux (approximately 80 °C) and stirred for 8-12 hours. The reaction is monitored for completion by HPLC.
-
Work-up: After cooling to room temperature, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude Nafimidone base, which can be further purified by column chromatography or recrystallization if necessary.
Protocol 3: Preparation of this compound
-
Dissolution: The purified Nafimidone base is dissolved in isopropanol at room temperature.
-
Acidification: A solution of hydrochloric acid in isopropanol (prepared by bubbling dry HCl gas through isopropanol or by using a commercially available solution) is added dropwise to the stirred solution of the base until the pH reaches 2-3.
-
Crystallization: The mixture is stirred at room temperature for 1-2 hours to allow for crystal formation. If no precipitation occurs, the solution can be cooled in an ice bath or seeded.
-
Isolation: The precipitated solid is collected by filtration, washed with cold isopropanol, and then with a non-polar solvent like diethyl ether or heptane.
-
Drying: The product is dried under vacuum at 40-50 °C to a constant weight.
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting workflow for Nafimidone HCl synthesis.
References
Validation & Comparative
Nafimidone Hydrochloride: A Comparative Analysis Against Standard Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
Nafimidone hydrochloride, an imidazole derivative, has been investigated for its anticonvulsant properties. This guide provides a comparative overview of its efficacy relative to standard antiepileptic drugs (AEDs), drawing upon available preclinical and limited clinical data. The information is intended to support research and development efforts in the field of epilepsy treatment.
Executive Summary
This compound has demonstrated anticonvulsant effects in both animal models and a pilot clinical trial. In preclinical studies, it has shown efficacy in the kindled amygdaloid seizure model in rats. A small clinical study involving patients with intractable partial seizures reported a reduction in seizure frequency when Nafimidone was used as an add-on therapy. However, a significant pharmacokinetic interaction leading to increased plasma levels of co-administered AEDs, such as phenytoin and carbamazepine, complicates the interpretation of its independent efficacy. Further research is required to fully elucidate its therapeutic potential and position relative to established first-line treatments.
Preclinical Efficacy
Animal Models
Nafimidone's anticonvulsant activity has been evaluated in the kindled amygdaloid seizure model in rats, a model often used to study partial seizures.
| Parameter | This compound | Standard AEDs (for comparison) | Citation |
| Animal Model | Kindled amygdaloid seizures in rats | Varies (e.g., Maximal Electroshock (MES), Pentylenetetrazol (PTZ), Kindling) | [1] |
| Effective Dose | 25-50 mg/kg i.p. significantly reduced afterdischarge length and seizure severity | Phenytoin: Effective in MES test; Carbamazepine: Effective in MES and kindling models | [1] |
| Effect on Seizure Threshold | Did not significantly elevate seizure thresholds at the doses tested. | Phenytoin & Carbamazepine: Known to increase seizure threshold in various models. | [1] |
| Adverse Effects | Presticulation toxicity observed at doses of 25-50 mg/kg. At 100-120 mg/kg, drug-induced spontaneous seizures and death occurred in approximately 25% of animals. | Standard AEDs have well-documented dose-related neurotoxicity. | [1] |
Studies on derivatives of Nafimidone have also shown promising results in the maximal electroshock (MES)-induced seizure model in both mice and rats.[2]
Clinical Efficacy
A pilot clinical trial investigated the efficacy of this compound as an add-on therapy in twelve adult male patients with intractable partial seizures who were already being treated with phenytoin and/or carbamazepine.
| Parameter | This compound (Add-on Therapy) | Citation |
| Study Design | 14-week, two-center pilot study | [3] |
| Patient Population | 12 adult males with intractable partial seizures | [3] |
| Dosage | Up to 600 mg/day | [3] |
| Efficacy Outcome | 8 out of 12 patients experienced a 33-98% improvement in seizure control. | [3] |
| Long-term Follow-up (46-53 weeks) | 6 out of 10 patients who entered long-term follow-up sustained a 53% to >99% improvement in seizure control. | [3] |
| Significant Finding | Nafimidone had a marked inhibitory effect on the clearance of carbamazepine and phenytoin, resulting in higher plasma levels of these drugs. | [3][4] |
The observed improvement in seizure control in this study is confounded by the increased levels of the primary AEDs, making it difficult to ascertain the direct anticonvulsant contribution of Nafimidone.[3][4]
Mechanism of Action
The precise mechanism of action of this compound is not fully understood. However, available evidence points towards two potential pathways:
-
Inhibition of Drug Metabolism: Nafimidone and its metabolite are potent inhibitors of the hepatic microsomal metabolism of phenytoin and carbamazepine.[4] This is likely due to the inhibition of the cytochrome P-450 enzyme system. This interaction leads to elevated plasma concentrations of these co-administered drugs.[3][4]
-
Modulation of GABAergic Neurotransmission: Studies on Nafimidone derivatives suggest a possible affinity for the benzodiazepine binding site of the GABAA receptor, which would enhance inhibitory neurotransmission.[2]
Experimental Protocols
Kindled Amygdaloid Seizure Model in Rats
Objective: To evaluate the anticonvulsant effectiveness of Nafimidone in a model of partial epilepsy.
Methodology:
-
Animal Model: Adult male rats.
-
Kindling Procedure: A bipolar electrode is surgically implanted into the amygdala. A sub-threshold electrical stimulus is delivered daily to induce an afterdischarge. This process is repeated until a stable, fully kindled seizure (Class 5 on Racine's scale) is consistently elicited.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses (e.g., 3.1-120 mg/kg).[1]
-
Seizure Testing:
-
Threshold Paradigm: The electrical stimulus intensity is gradually increased to determine the threshold for inducing a seizure.
-
Suprathreshold Paradigm: A stimulus intensity known to reliably induce a seizure is used.
-
-
Outcome Measures: Seizure severity (rated on Racine's scale), afterdischarge duration (measured from the EEG), and seizure threshold are recorded and compared between drug-treated and vehicle-treated animals.[1]
References
- 1. Animal models of epilepsy: use and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Epilepsy: A Phenotype-oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classification of Current Experimental Models of Epilepsy [mdpi.com]
- 4. Efficacy of nafimidone in the treatment of intractable partial seizures: report of a two-center pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticonvulsant Potential of Nafimidone Hydrochloride: A Comparative Analysis in Preclinical Seizure Models
For researchers and drug development professionals, the quest for novel, more effective anticonvulsant agents is a continuous endeavor. Nafimidone hydrochloride, an imidazole derivative, has emerged as a compound of interest with a preclinical profile suggestive of clinical utility. This guide provides a comprehensive comparison of the anticonvulsant effects of this compound and its derivatives with established antiepileptic drugs (AEDs) across various preclinical seizure models. The data is presented to facilitate an objective evaluation of its potential therapeutic efficacy.
Comparative Efficacy in Preclinical Models
To contextualize the anticonvulsant potential of Nafimidone, this section presents a comparative summary of its activity, alongside its derivatives and other established AEDs, in key preclinical seizure models.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to assess the ability of a compound to prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures. While specific ED50 values for this compound in the MES test are not available, studies on its derivatives have shown promising activity in rats.
Table 1: Anticonvulsant Activity (ED50) of Nafimidone Derivatives and Other AEDs in the MES Test (Rats)
| Compound | ED50 (mg/kg, i.p.) |
| Nafimidone Derivative 5b | 16.0[2][3] |
| Nafimidone Derivative 5c | 15.8[2][3] |
| Nafimidone Derivative 5i | 11.8[2][3] |
| Carbamazepine | 4.39 |
| Phenytoin | 16.9 |
Table 2: Anticonvulsant Activity (ED50) of Common AEDs in the MES Test (Mice)
| Compound | ED50 (mg/kg, i.p.) |
| Carbamazepine | 9.67 |
| Phenytoin | 9.81 |
| Valproic Acid | 196 |
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is employed to identify compounds that can raise the seizure threshold and is considered a model for myoclonic and absence seizures. As with the MES test, specific ED50 values for this compound in the scPTZ model are not publicly available.
Table 3: Anticonvulsant Activity (ED50) of Common AEDs in the scPTZ Test (Mice)
| Compound | ED50 (mg/kg, i.p.) |
| Sodium Valproate | 177.83 |
| Ethosuximide | Data not consistently reported in mg/kg |
Amygdaloid Kindling Model
The kindling model of epilepsy is a chronic model that reflects the progressive development of seizure susceptibility. This compound has been evaluated in the amygdaloid kindling model in rats, providing insights into its effects on focal seizures that can secondarily generalize.
In this model, Nafimidone (25-50 mg/kg, i.p.) significantly reduced the length of afterdischarge and the severity of seizures elicited by suprathreshold stimulation.[4] However, it did not significantly increase the seizure threshold at the doses tested.[4] It is noteworthy that at higher doses (100-120 mg/kg), Nafimidone induced spontaneous seizures in some animals, indicating a narrow therapeutic window in this specific model.[4]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are outlines of the standard protocols for the seizure models discussed.
Maximal Electroshock (MES) Test Protocol
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.
Methodology:
-
Animals: Male albino mice or rats are typically used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Pre-treatment Time: A specific time interval is allowed to elapse between drug administration and the electrical stimulation to ensure peak drug effect.
-
Stimulation: A high-frequency electrical stimulus (e.g., 50-60 Hz) is delivered for a short duration (e.g., 0.2 seconds) through corneal or ear-clip electrodes.
-
Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Abolition of the tonic hindlimb extension is considered the endpoint for protection.
-
Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol
The scPTZ test is a model for generalized myoclonic and absence seizures, evaluating a compound's ability to elevate the seizure threshold.
Methodology:
-
Animals: Male albino mice or rats are commonly used.
-
Drug Administration: The test compound is administered i.p. or p.o. at various doses.
-
Pre-treatment Time: A specific time is allowed for drug absorption and distribution.
-
PTZ Injection: A convulsant dose of pentylenetetrazol is injected subcutaneously.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).
-
Endpoint: The absence of a generalized clonic seizure for a defined period is considered protection.
-
Data Analysis: The dose that protects 50% of the animals from clonic seizures (ED50) is determined.
Amygdala Kindling Model Protocol
The kindling model is a chronic model of epilepsy that involves repeated sub-convulsive electrical stimulation to a specific brain region, typically the amygdala or hippocampus, leading to a progressive intensification of seizure activity.
References
- 1. Efficacy of nafimidone in the treatment of intractable partial seizures: report of a two-center pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The anticonvulsant action of nafimidone on kindled amygdaloid seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nafimidone Hydrochloride and Its Alcohol Derivatives in Anticonvulsant Research
For Immediate Release to the Scientific Community
This guide provides a detailed comparative analysis of the anticonvulsant agent Nafimidone hydrochloride and its alcohol derivatives. The document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to guide further research and development in the field of epilepsy treatment.
Nafimidone, an imidazole-containing compound, has been recognized for its anticonvulsant properties. Its primary metabolite is the corresponding alcohol, often referred to as "reduced nafimidone".[1][2] Research has extended to the synthesis and evaluation of various alcohol derivatives, primarily esters and ethers, to explore potential improvements in efficacy and safety profiles.[3][4][5] This guide will compare the available data on this compound, its main alcohol metabolite, and other synthesized alcohol derivatives.
Performance and Efficacy: A Tabular Comparison
Table 1: Anticonvulsant Activity of this compound in the Maximal Electroshock (MES) Seizure Model
| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) |
| This compound | Mouse | Oral (p.o.) | 56[6] |
Table 2: Anticonvulsant Activity of Selected Nafimidone Alcohol Ester Derivatives in the Maximal Electroshock (MES) Seizure Model
| Compound ID | Animal Model | Route of Administration | ED₅₀ (mg/kg) |
| 5b | Rat | Intraperitoneal (i.p.) | 16.0[3] |
| 5c | Rat | Intraperitoneal (i.p.) | 15.8[3] |
| 5i | Rat | Intraperitoneal (i.p.) | 11.8[3] |
Note: Differences in animal models and routes of administration should be considered when comparing the potency of these compounds.
Mechanism of Action
The precise mechanism of action for Nafimidone and its derivatives is not fully elucidated but is believed to involve multiple pathways. Some studies suggest an interaction with the benzodiazepine binding site of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain.[3] Other investigations have revealed that certain alcohol derivatives of Nafimidone do not show affinity for the GABA-A receptor but instead act as inhibitors of cholinesterase enzymes, such as acetylcholinesterase and butyrylcholinesterase.[5]
Both Nafimidone and its primary metabolite, reduced nafimidone, have been shown to be potent inhibitors of the microsomal metabolism of other antiepileptic drugs like phenytoin and carbamazepine.[7] This suggests an interaction with cytochrome P450 enzymes, which could have implications for drug-drug interactions.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of Nafimidone and its derivatives are provided below.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
Procedure:
-
Animals (mice or rats) are administered the test compound or vehicle control at predetermined doses and time points.
-
A drop of anesthetic/electrolyte solution (e.g., 0.5% tetracaine hydrochloride in 0.9% saline) is applied to the corneas.
-
Corneal electrodes are placed on the eyes of the animal.
-
A supramaximal electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2-0.3 seconds) is delivered.
-
The animal is observed for the presence or absence of a tonic hindlimb extension.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using statistical methods.
Hz Psychomotor Seizure Test
The 6 Hz seizure model is used to identify compounds that may be effective against treatment-resistant focal seizures.
Objective: To evaluate the ability of a compound to suppress seizures induced by a low-frequency, long-duration electrical stimulus.
Apparatus: A constant-current electrical stimulator with corneal electrodes.
Procedure:
-
Animals (typically mice) are treated with the test compound or vehicle.
-
A local anesthetic is applied to the corneas.
-
A 6 Hz electrical stimulus (e.g., 32 or 44 mA, 0.2 ms pulse width for 3 seconds) is delivered via the corneal electrodes.
-
Animals are observed for a characteristic seizure phenotype which includes a stun posture, forelimb clonus, and twitching of the vibrissae.
-
Protection is defined as the animal resuming normal exploratory behavior within 10 seconds of the stimulus.
-
The ED₅₀ is determined at the time of peak effect.
Cholinesterase Inhibition Assay
This in vitro assay is used to determine if a compound can inhibit the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
Objective: To quantify the inhibitory potency of a compound against cholinesterase enzymes.
Principle (Ellman's Method): The assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm.
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the assay buffer, DTNB solution, and the test compound or vehicle control.
-
Add the cholinesterase enzyme solution (AChE or BChE) to each well and incubate.
-
Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of the enzyme activity.
GABA-A Receptor Binding Assay
This in vitro assay is used to determine the affinity of a compound for the GABA-A receptor, often specifically at the benzodiazepine binding site.
Objective: To measure the ability of a compound to displace a radiolabeled ligand from the GABA-A receptor.
Materials:
-
Radioligand (e.g., [³H]flumazenil or [³H]muscimol)
-
Brain membrane preparations (e.g., from rat cortex)
-
Test compound and a known displacer (e.g., diazepam)
-
Filtration apparatus and glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare brain membrane homogenates.
-
In assay tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known displacer) are included.
-
After incubation, the reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.
-
The specific binding at each concentration of the test compound is calculated.
-
The IC₅₀ value is determined from a competition curve, representing the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. nafimidone alcohol | 71009-17-1 [chemicalbook.com]
- 2. Simultaneous determination of nafimidone [1-(2-naphthoylmethyl)imidazole], a new anticonvulsant agent, and a major metabolite in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Potential of nafimidone derivatives against co-morbidities of epilepsy: In vitro, in vivo, and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Fate of Nafimidone Hydrochloride: A Cross-Species Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism of Nafimidone hydrochloride, a candidate anticonvulsant agent, across various species. Understanding the similarities and differences in how this compound is processed in preclinical animal models and humans is crucial for the evaluation of its efficacy and safety. This document synthesizes available experimental data to illuminate the metabolic pathways, identify key metabolites, and detail the scientific methodologies employed in these critical studies.
Executive Summary
Comparative Metabolic Profiles
The metabolism of this compound has been investigated in several species, including rats, dogs, cynomolgus monkeys, baboons, and humans. The primary route of metabolism is consistent across these species, involving the reduction to nafimidone alcohol. However, the subsequent metabolic pathways diverge significantly.
Table 1: Major Urinary Metabolites of this compound Identified Across Species [1][2]
| Metabolite | Rat | Dog | Cynomolgus Monkey | Baboon | Human |
| Nafimidone Alcohol | ✓ | ✓ | ✓ | ✓ | ✓ |
| Nafimidone Alcohol O-β-glucuronide | ✓ | Major | ✓ | ✓ | ✓ (epimers) |
| Nafimidone Alcohol N-glucuronide (imidazole linked) | ✗ | ✗ | ✓ | ✓ | ✓ |
| Dihydroxydihydronaphthalene-substituted Nafimidone Alcohol | ✓ | ✗ | Tentatively Identified | Tentatively Identified | Tentatively Identified |
| Unchanged Nafimidone | Not detected in liver or brain | - | - | - | - |
✓: Identified in this species. ✗: Not identified in this species. -: Data not available.
Key Metabolic Pathways
The biotransformation of this compound primarily follows a two-phase metabolic process.
Phase I Metabolism: Reduction and Oxidation
The initial and predominant metabolic pathway across all species is the reduction of the ketone moiety of nafimidone to form nafimidone alcohol (1-[2-hydroxy-2-(2-naphthyl)ethyl]imidazole).[1] This metabolite is pharmacologically active.[2]
Further Phase I reactions, primarily oxidation, occur on the naphthyl and imidazole rings, but this is where species differences become prominent. In rats, a dihydroxydihydronaphthalene-substituted nafimidone alcohol has been identified.[2] In higher primates (monkeys, baboons) and humans, dihydroxylation of the naphthyl ring has also been tentatively identified.[1]
Phase II Metabolism: Conjugation
Following the initial reduction, nafimidone alcohol undergoes extensive Phase II conjugation reactions. The major conjugation pathway in dogs is the formation of the O-β-glucuronide of nafimidone alcohol.[1] In contrast, higher primates and humans exhibit both O-glucuronidation and N-glucuronidation at the imidazole ring.[1] Interestingly, in human urine, both epimers of the O-β-glucuronide of nafimidone alcohol were found, suggesting stereoselective metabolism.[1]
Caption: Primary metabolic pathways of this compound.
Experimental Methodologies
The characterization of this compound metabolism has relied on a combination of in vivo studies and in vitro techniques, followed by sophisticated analytical methods for metabolite identification.
In Vivo Metabolism Studies
-
Animal Models: Studies have been conducted in male rats, dogs, cynomolgus monkeys, and baboons.[1][2]
-
Dosing: Radiolabeled (¹⁴C) this compound was administered orally or intravenously to rats to facilitate the tracking of the drug and its metabolites.[2]
-
Sample Collection: Urine was the primary biological matrix collected for metabolite profiling in dogs, primates, and humans.[1] In rats, plasma, urine, and various tissues were analyzed.[2]
In Vitro Metabolism Studies
-
Systems Used: Hepatic microsomes from rats have been utilized to investigate the inhibitory effects of nafimidone and its alcohol metabolite on the metabolism of other drugs, indicating the involvement of cytochrome P450 enzymes.[3][4]
-
Enzyme Kinetics: Inhibition studies were performed to determine the type of inhibition and the inhibition constants (Ki) for the effects of nafimidone and its metabolite on specific cytochrome P450-mediated reactions.[3][4]
Analytical Techniques for Metabolite Identification
-
Chromatography: High-performance liquid chromatography (HPLC) was a key technique for the separation of nafimidone and its metabolites from biological matrices.[5]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), was instrumental in the structural elucidation of the metabolites.[1]
Caption: Experimental workflow for metabolite identification.
Species-Specific Insights and Implications
-
Rat: The rat metabolizes nafimidone to its alcohol form, which is further metabolized to a dihydroxydihydronaphthalene-substituted metabolite and the O-β-glucuronide.[2] Notably, after oral administration, the systemic exposure (AUC) to the active metabolite, nafimidone alcohol, was higher than after intravenous administration of nafimidone, suggesting significant first-pass metabolism of the parent drug to its active metabolite.[2]
-
Dog: The dog represents a simpler metabolic model compared to primates. The primary biotransformation pathway after reduction to nafimidone alcohol is O-glucuronidation, with no significant modification of the naphthyl group observed.[1]
-
Primates (Monkey, Baboon) and Humans: These species exhibit more complex metabolic profiles. In addition to O-glucuronidation, N-glucuronidation of the imidazole ring is a notable pathway.[1] Furthermore, oxidative metabolism on the naphthyl ring, although not definitively characterized, is evident.[1] The presence of epimeric O-glucuronides in human urine points towards stereoselective metabolism, a factor that could have pharmacological and toxicological implications.[1]
Conclusion
The cross-species comparison of this compound metabolism reveals a conserved initial reduction to the active metabolite, nafimidone alcohol, followed by species-differentiated Phase I and Phase II transformations. The dog exhibits a less complex metabolic profile, primarily involving O-glucuronidation of the alcohol metabolite. In contrast, primates and humans display more extensive metabolism, including both O- and N-glucuronidation, as well as oxidation of the naphthyl ring. These differences underscore the importance of selecting appropriate animal models in preclinical development and highlight the need for careful extrapolation of metabolic data to humans. Further quantitative studies would be beneficial to fully delineate the species-specific metabolic fates of this compound.
References
- 1. The metabolism of this compound in the dog, primates and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition of nafimidone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition and induction of hepatic drug metabolism in rats and mice by nafimidone and its major metabolite nafimidone alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a stability-indicating assay for nafimidone [1-(2-naphthoylmethyl)imidazole hydrochloride] by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Nafimidone Hydrochloride on Specific CYP Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of Nafimidone hydrochloride on cytochrome P450 (CYP) enzymes. Due to the limited availability of recent data on Nafimidone's direct inhibition of specific human CYP isoforms, this document summarizes the foundational in vitro data derived from rat liver microsome studies. For a contemporary perspective, we compare these findings with data for Denzimol, an anticonvulsant studied alongside Nafimidone, and Ketoconazole, a well-characterized broad-spectrum CYP inhibitor.
It is critical to note that the available data for Nafimidone and Denzimol are based on the inhibition of the metabolism of specific drug substrates in rat liver microsomes, which may not be directly comparable to the direct inhibition of specific human CYP enzymes. This guide highlights these differences to provide a nuanced understanding for drug development professionals.
Data Presentation: Comparative Inhibitory Effects
The following table summarizes the available in vitro inhibitory data for this compound and comparator compounds. Direct comparison between Nafimidone/Denzimol and Ketoconazole should be approached with caution due to the different experimental systems (rat liver microsomes vs. human liver microsomes/recombinant human CYPs) and methodologies.
| Compound | Enzyme System | CYP Isoform(s) Implicated | Substrate | IC50 (µM) | Reference |
| This compound | Rat Liver Microsomes | Not specified | Carbamazepine Epoxidation | 0.295 | [1] |
| Rat Liver Microsomes | Not specified | Diazepam C3-hydroxylation | 1.00 | [1] | |
| Rat Liver Microsomes | Not specified | Diazepam N1-dealkylation | 0.595 | [1] | |
| Denzimol | Rat Liver Microsomes | Not specified | Carbamazepine Epoxidation | 0.446 | [1] |
| Rat Liver Microsomes | Not specified | Diazepam C3-hydroxylation | 1.44 | [1] | |
| Rat Liver Microsomes | Not specified | Diazepam N1-dealkylation | 0.666 | [1] | |
| Ketoconazole | Human Liver Microsomes | CYP1A2 | Phenacetin O-deethylation | >10 | [2] |
| Human Liver Microsomes | CYP2C9 | Diclofenac 4'-hydroxylation | 2.8 | [2] | |
| Human Liver Microsomes | CYP2C19 | S-Mephenytoin 4'-hydroxylation | 1.9 | [2] | |
| Human Liver Microsomes | CYP2D6 | Dextromethorphan O-demethylation | >10 | [2] | |
| Human Liver Microsomes | CYP3A4 | Midazolam 1'-hydroxylation | 0.015 | [2] | |
| Human Liver Microsomes | CYP3A4 | Testosterone 6β-hydroxylation | 0.04 | [3] |
Experimental Protocols
In Vitro CYP Inhibition Assay (LC-MS/MS-based)
This protocol outlines a standard method for determining the inhibitory potential of a compound against various CYP isoforms in human liver microsomes.
1. Materials and Reagents:
-
Pooled human liver microsomes (HLMs)
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
Test compound (e.g., this compound) and positive control inhibitors (e.g., Ketoconazole)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
2. Incubation Procedure:
-
A pre-incubation mixture is prepared containing HLMs, phosphate buffer, and the test compound at various concentrations.
-
The mixture is incubated for a short period at 37°C to allow for potential time-dependent inhibition.
-
The enzymatic reaction is initiated by adding the CYP isoform-specific probe substrate and the NADPH regenerating system.
-
The incubation is carried out at 37°C for a specific duration, ensuring linear metabolite formation.
-
The reaction is terminated by adding cold acetonitrile containing an internal standard.
3. Sample Analysis:
-
The terminated reaction mixture is centrifuged to precipitate proteins.
-
The supernatant is transferred for analysis.
-
The concentration of the metabolite of the probe substrate is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
4. Data Analysis:
-
The rate of metabolite formation is calculated for each concentration of the test compound.
-
The percentage of inhibition is determined by comparing the rate of metabolite formation in the presence of the test compound to the vehicle control.
-
The IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is calculated by fitting the data to a suitable sigmoidal dose-response model.
Fluorescence-Based CYP Inhibition Assay
This high-throughput screening method utilizes fluorogenic probe substrates that are converted into fluorescent products by CYP enzymes.
1. Materials and Reagents:
-
Recombinant human CYP enzymes (e.g., expressed in baculovirus-infected insect cells)
-
Fluorogenic probe substrates (e.g., 7-ethoxyresorufin for CYP1A2, 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin for CYP2D6)
-
Test compound and positive control inhibitors
-
NADPH regenerating system
-
Phosphate or Tris buffer
-
96- or 384-well microplates (black, for fluorescence assays)
2. Assay Procedure:
-
Recombinant CYP enzymes, buffer, and the test compound at various concentrations are added to the wells of the microplate.
-
The reaction is initiated by adding the fluorogenic probe substrate and the NADPH regenerating system.
-
The plate is incubated at 37°C, and the fluorescence intensity is measured at regular intervals using a microplate reader.
3. Data Analysis:
-
The rate of increase in fluorescence, corresponding to the rate of metabolite formation, is determined for each well.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for an in vitro CYP inhibition assay using LC-MS/MS.
Caption: Logical flow for comparing the inhibitory effects of the selected compounds.
Caption: Simplified signaling pathway of competitive CYP enzyme inhibition.
References
- 1. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nafimidone Hydrochloride and Other Imidazole-Based Anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Nafimidone hydrochloride and other notable imidazole-based anticonvulsant compounds, including Denzimol and Fenobam. The information presented is intended to support research and development efforts in the field of antiepileptic drug discovery by offering a comprehensive overview of their efficacy, safety profiles, and mechanisms of action, supported by experimental data.
Introduction to Imidazole-Based Anticonvulsants
The imidazole ring is a key structural motif in a class of anticonvulsant agents that have shown promise in preclinical and, in some cases, clinical studies. These compounds, often categorized as (arylalkyl)imidazoles, are recognized for their activity against generalized tonic-clonic seizures. Nafimidone and Denzimol are two prominent examples that have undergone clinical evaluation.[1] A key characteristic of many (arylalkyl)imidazole anticonvulsants is their interaction with cytochrome P-450, which can influence their metabolic profile and potential for drug-drug interactions.[1]
Comparative Efficacy and Toxicity
The anticonvulsant activity of this compound and its counterparts has been primarily evaluated in rodent models using standardized tests such as the Maximal Electroshock Seizure (MES) test, which is a model for generalized tonic-clonic seizures. The following tables summarize the available quantitative data on the efficacy (Median Effective Dose, ED50) and acute toxicity (Median Lethal Dose, LD50) of these compounds.
Table 1: Anticonvulsant Activity (ED50) in the Maximal Electroshock Seizure (MES) Test
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Source |
| Nafimidone | Mouse | Oral (p.o.) | 56 | [1] |
| Denzimol | Mouse | Oral (p.o.) | 12 | [1] |
| Fenobam | - | - | Not reported for anticonvulsant activity | - |
Note: Lower ED50 values indicate higher potency.
Table 2: Acute Toxicity (LD50)
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Source |
| Nafimidone | Rat | Oral (p.o.) | 504 | [1] |
| Denzimol | Rat | Oral (p.o.) | >1000 | [2] |
| Fenobam | - | - | Not reported | - |
Note: Higher LD50 values indicate lower acute toxicity.
Mechanisms of Action and Signaling Pathways
The imidazole-based anticonvulsants exhibit diverse mechanisms of action, highlighting the versatility of this chemical scaffold in targeting different neuronal pathways involved in seizure generation and propagation.
This compound
The precise mechanism of action for Nafimidone is not fully elucidated, but evidence suggests multiple potential targets. A prominent feature of Nafimidone and its active metabolite, nafimidone alcohol, is the potent inhibition of cytochrome P-450 enzymes.[3] This interaction can affect the metabolism of other co-administered antiepileptic drugs. While direct binding of Nafimidone to the GABA-A receptor has not been definitively established, some of its derivatives have been found to have an affinity for the benzodiazepine binding site on this receptor, suggesting a potential GABAergic mechanism.
Denzimol
Denzimol also inhibits cytochrome P-450 enzymes.[4] Its anticonvulsant effects appear to be mediated through interactions with both the purinergic and benzodiazepine systems.[5] Studies have shown that the anticonvulsant action of Denzimol is reduced by pretreatment with aminophylline (a non-selective adenosine receptor antagonist) and benzodiazepine receptor antagonists.[5] Furthermore, Denzimol has been demonstrated to enhance the binding of [3H]flunitrazepam to benzodiazepine receptors in the cortex and hippocampus, suggesting it may act as a positive allosteric modulator of the GABA-A receptor.[6]
Fenobam
Fenobam's mechanism of action is distinct from Nafimidone and Denzimol. It is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). By acting at an allosteric site, Fenobam reduces the signaling of mGluR5 in response to glutamate, thereby decreasing neuronal excitability. This mechanism is of particular interest as it represents a non-GABAergic pathway for achieving anticonvulsant and anxiolytic effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of these imidazole-based anticonvulsants.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Experimental Workflow:
Workflow for the Maximal Electroshock Seizure (MES) Test. -
Procedure:
-
Animals: Male CF-1 mice or Sprague-Dawley rats are commonly used.
-
Drug Administration: The test compound is administered via a clinically relevant route, typically oral (p.o.) or intraperitoneal (i.p.), at various doses.
-
Time to Peak Effect: The time at which the drug is expected to have its maximum effect is predetermined.
-
Stimulation: A short electrical stimulus (e.g., 50 mA in mice, 150 mA in rats, at 60 Hz for 0.2 seconds) is delivered through corneal electrodes. A topical anesthetic is applied to the corneas prior to electrode placement.
-
Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
Data Analysis: The dose of the drug that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.
-
Pentylenetetrazole (PTZ) Seizure Test
The PTZ test is used to identify compounds that can prevent clonic seizures, which are characteristic of absence seizures.
-
Experimental Workflow:
Workflow for the Pentylenetetrazole (PTZ) Seizure Test. -
Procedure:
-
Animals: Male mice are typically used.
-
Drug Administration: The test compound is administered prior to the convulsant.
-
Convulsant Administration: A subcutaneous injection of pentylenetetrazole (e.g., 85 mg/kg) is given, which reliably induces clonic seizures.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of a clonic seizure lasting for at least 5 seconds.
-
Endpoint: Protection is defined as the absence of the characteristic clonic seizure.
-
Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.
-
Conclusion
This compound and Denzimol represent a class of imidazole-based anticonvulsants with demonstrated efficacy in preclinical models of generalized tonic-clonic seizures. Their primary mechanism appears to involve, at least in part, the inhibition of cytochrome P-450, with Denzimol also showing interactions with purinergic and benzodiazepine systems. Fenobam, another imidazole derivative, operates through a distinct mechanism as a negative allosteric modulator of mGluR5, highlighting the diverse therapeutic targets of this chemical class. The choice of an appropriate imidazole-based anticonvulsant for further development will depend on the desired pharmacological profile, including the specific seizure type being targeted and the potential for drug-drug interactions. The experimental protocols detailed herein provide a standardized framework for the continued evaluation and comparison of novel anticonvulsant candidates.
References
- 1. Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disposition of nafimidone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological interaction and immune response of purinergic receptors in therapeutic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticonvulsant effect of denzimol in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of denzimol on benzodiazepine receptors in the CNS: relationship between the enhancement of diazepam activity and benzodiazepine binding sites induced by denzimol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Nafimidone Hydrochloride vs. Denzimol in Anticonvulsant Research
A detailed guide for researchers and drug development professionals on the pharmacological profiles, efficacy, and safety of two related imidazole-based anticonvulsant compounds, Nafimidone Hydrochloride and Denzimol.
This guide provides a comprehensive, data-driven comparison of this compound and Denzimol, two anticonvulsant agents belonging to the (arylalkyl)imidazole class. Both compounds have been investigated for their potential in treating epilepsy, and this document aims to consolidate the available preclinical data to assist researchers in evaluating their relative performance. The information presented herein is compiled from various scientific studies and is intended for an audience with a background in pharmacology and drug development.
At a Glance: Key Pharmacological Parameters
The following tables summarize the available quantitative data on the anticonvulsant efficacy, neurotoxicity, and metabolic inhibition of this compound and Denzimol. Direct head-to-head comparative studies for all parameters are limited; therefore, data from various sources are presented to provide a comprehensive overview.
| Parameter | This compound | Denzimol | Animal Model | Test | Administration Route | Reference |
| Anticonvulsant Efficacy (ED₅₀) | 56 mg/kg | 12 mg/kg | Mice | Maximal Electroshock (MES) | Oral (p.o.) | [1] |
| - | 1.24 mg/kg (tonic phase) | DBA/2 Mice | Sound-Induced Seizures | Intraperitoneal (i.p.) | [2] | |
| - | 2.61 mg/kg (clonic phase) | DBA/2 Mice | Sound-Induced Seizures | Intraperitoneal (i.p.) | [2] | |
| - | 6.03 mg/kg (wild running) | DBA/2 Mice | Sound-Induced Seizures | Intraperitoneal (i.p.) | [2] | |
| Neurotoxicity (TD₅₀) | Data not available | Data not available | - | Rotarod Test | - | |
| Protective Index (PI = TD₅₀/ED₅₀) | Data not available | Data not available | - | - | - |
Table 1: In Vivo Anticonvulsant Activity and Neurotoxicity. ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose) is the dose required to produce a toxic effect in 50% of the population. The Protective Index (PI) is a ratio of TD₅₀ to ED₅₀ and serves as a measure of a drug's safety margin.
| Parameter | This compound (IC₅₀) | Denzimol (IC₅₀) | Substrate | Metabolic Reaction | Reference |
| Cytochrome P450 Inhibition | 2.95 x 10⁻⁷ M | 4.46 x 10⁻⁷ M | Carbamazepine | Epoxidation | [3] |
| 1.00 x 10⁻⁶ M | 1.44 x 10⁻⁶ M | Diazepam | C3-Hydroxylation | [3] | |
| 5.95 x 10⁻⁷ M | 6.66 x 10⁻⁷ M | Diazepam | N1-Dealkylation | [3] |
Table 2: In Vitro Inhibition of Cytochrome P450 Enzymes. IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.
Mechanism of Action
Both Nafimidone and Denzimol are (arylalkyl)imidazole anticonvulsants, and their primary known mechanism of action involves the inhibition of cytochrome P450 (CYP450) enzymes in the liver.[3] This action can lead to significant drug-drug interactions, as it can impair the metabolism of other co-administered antiepileptic drugs.[1]
This compound: Beyond its potent inhibition of CYP450, the specific neuronal signaling pathways through which nafimidone exerts its anticonvulsant effects are not fully elucidated. Its effectiveness in the maximal electroshock (MES) seizure model suggests an ability to prevent seizure spread.[1]
Denzimol: In addition to CYP450 inhibition, studies suggest that the anticonvulsant action of denzimol may involve purinergic and benzodiazepine mechanisms.[2] Its protective action against sound-induced seizures is significantly reduced by pretreatment with aminophylline (a non-selective adenosine receptor antagonist) and Ro 15-1788 (a benzodiazepine antagonist), indicating a potential interaction with these systems.[2] Denzimol has also been shown to enhance the binding of flunitrazepam to benzodiazepine receptors in the cortex and hippocampus.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented data.
Maximal Electroshock (MES) Seizure Test
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Apparatus: An electroconvulsive shock apparatus delivering a constant current.
Procedure:
-
Animal Model: Male CF-1 mice or Sprague-Dawley rats are commonly used.
-
Drug Administration: The test compound is administered, typically via oral (p.o.) or intraperitoneal (i.p.) injection, at various doses to different groups of animals. A vehicle control group receives the vehicle alone.
-
Time of Peak Effect: The electrical stimulus is applied at the predetermined time of peak effect of the drug.
-
Stimulation: A 60 Hz alternating current (e.g., 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds) via corneal or ear-clip electrodes.
-
Observation: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure. The absence of this tonic extension is considered protection.
-
Data Analysis: The percentage of animals protected at each dose is recorded, and the ED₅₀ is calculated using statistical methods like probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
Objective: To evaluate a compound's ability to raise the seizure threshold, modeling clonic seizures.
Apparatus: Standard animal observation cages.
Procedure:
-
Animal Model: Male CF-1 or C57BL/6 mice are typically used.
-
Drug Administration: The test compound is administered (i.p. or p.o.) at various doses.
-
Time of Peak Effect: After a predetermined time to allow the drug to reach its peak effect, a convulsant dose of pentylenetetrazole (PTZ) is administered.
-
PTZ Injection: PTZ is injected subcutaneously (s.c.) into a loose fold of skin on the back of the neck (e.g., 85 mg/kg for CF-1 mice).[5]
-
Observation: Animals are placed in individual observation cages and observed for a set period (e.g., 30 minutes) for the presence or absence of a clonic seizure, characterized by at least 5 seconds of clonus.
-
Data Analysis: The number of animals protected from clonic seizures is recorded for each dose group, and the ED₅₀ is calculated.
Rotarod Test for Neurotoxicity
Objective: To assess the motor coordination and potential neurological deficits (neurotoxicity) of a compound.
Apparatus: A rotarod apparatus consisting of a rotating rod.
Procedure:
-
Animal Model: Mice are commonly used.
-
Training: Animals are trained to stay on the rotating rod at a constant speed (e.g., 6 rpm) for a set duration (e.g., 1 minute).
-
Drug Administration: The test compound is administered at various doses.
-
Testing: At the time of peak effect, each animal is placed on the rotating rod.
-
Observation: The animal's ability to remain on the rod is observed for a predetermined period. An animal is considered to have failed the test if it falls off the rod a certain number of times (e.g., three times) within the observation period.[6]
-
Data Analysis: The percentage of animals exhibiting motor impairment at each dose is recorded, and the TD₅₀ is calculated.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed or known signaling pathways associated with the mechanism of action of Denzimol and the shared mechanism of Cytochrome P450 inhibition.
References
- 1. Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant effect of denzimol in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of the anticonvulsants, denzimol and nafimidone, with liver cytochrome P450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of denzimol on benzodiazepine receptors in the CNS: relationship between the enhancement of diazepam activity and benzodiazepine binding sites induced by denzimol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 6. Rotarod Test (mouse) [panache.ninds.nih.gov]
Independent Verification of Nafimidone Hydrochloride's Analgesic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comparative analysis based on available preclinical data. There are currently no direct preclinical or clinical studies evaluating the analgesic properties of Nafimidone hydrochloride. The following comparison is therefore theoretical, drawing parallels between its established anticonvulsant activity and the known analgesic effects of other anticonvulsant drugs.
Introduction
This compound is an imidazole-containing compound primarily investigated for its anticonvulsant properties.[1] While its efficacy in seizure models is documented, its potential as an analgesic remains unexplored.[2] Many anticonvulsant drugs have demonstrated efficacy in the treatment of chronic pain, particularly neuropathic pain, by modulating neuronal excitability.[3] This guide provides a comparative overview of this compound's anticonvulsant profile alongside the established analgesic properties of two widely used anticonvulsant drugs with proven analgesic efficacy: Gabapentin and Carbamazepine. The objective is to offer a theoretical framework for the potential analgesic effects of this compound based on its neuroactive profile and to provide detailed experimental protocols for future preclinical evaluation.
Comparative Efficacy Data
Due to the absence of direct analgesic studies on this compound, this section presents its preclinical anticonvulsant efficacy data alongside the preclinical analgesic efficacy data for Gabapentin and Carbamazepine in well-established animal models of pain. This allows for a theoretical comparison of potency in modulating neuronal hyperexcitability.
Table 1: Preclinical Anticonvulsant Efficacy of Nafimidone and its Derivatives
| Compound | Animal Model | Test | Route of Administration | ED₅₀ (mg/kg) | Source(s) |
| Nafimidone | Rat | Kindled Amygdaloid Seizure | Intraperitoneal (i.p.) | 25-50 | [2] |
| Nafimidone Derivative 5b | Rat | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 16.0 | [4][5] |
| Nafimidone Derivative 5c | Rat | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 15.8 | [4][5] |
| Nafimidone Derivative 5i | Rat | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 11.8 | [4][5] |
Table 2: Preclinical Analgesic Efficacy of Gabapentin and Carbamazepine
| Compound | Animal Model | Pain Model | Endpoint | Route of Administration | Effective Dose/Result | Source(s) |
| Gabapentin | Rat | Orofacial Formalin Test (Phase 2) | ED₅₀ | Intrathecal | 8.27 µg | [6] |
| Gabapentin | Mouse | Formalin Test (Phase 2) | Inhibition of response | Subcutaneous (s.c.) | MED = 30 mg/kg | [7] |
| Gabapentin | Rat | Diabetic Neuropathy | 50% Withdrawal Threshold Increase (von Frey) | Oral | 90-150 mg/kg | [8] |
| Carbamazepine | Mouse | Formalin Test (Phase 1 & 2) | Dose-dependent antinociception | Intraperitoneal (i.p.) | 3.5-30 mg/kg | [9] |
Mechanism of Action
The analgesic effects of anticonvulsants are primarily attributed to their ability to suppress aberrant neuronal firing in the central and peripheral nervous systems. While the precise mechanism of Nafimidone is not fully elucidated, its anticonvulsant action suggests it may modulate ion channels or neurotransmitter systems involved in nociceptive signaling.
This compound (Presumed)
As an imidazole derivative with anticonvulsant properties, Nafimidone's mechanism of action may involve the modulation of voltage-gated sodium channels or enhancement of GABAergic inhibition, similar to other anticonvulsants.[10]
Gabapentin
Gabapentin's analgesic effect is mediated by its binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction reduces the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate and substance P.[11]
Carbamazepine
Carbamazepine primarily exerts its effects by blocking voltage-gated sodium channels. This action stabilizes hyperexcited neuronal membranes, inhibits repetitive firing, and reduces the propagation of synaptic impulses.[9]
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway through which anticonvulsants may exert their analgesic effects.
Caption: Proposed analgesic signaling pathway of anticonvulsants.
Experimental Protocols for Analgesic Assessment
To facilitate future independent verification of this compound's potential analgesic properties, detailed protocols for standard preclinical pain models are provided below.
Formalin Test
The formalin test is a model of tonic chemical pain that assesses a compound's ability to inhibit both acute nociceptive and persistent inflammatory pain.[12]
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Acclimatize mice to the testing environment for at least 30 minutes.
-
Administer this compound, vehicle control, or a positive control (e.g., morphine) via the desired route (e.g., intraperitoneal).
-
After a predetermined pretreatment time (e.g., 30 minutes), inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[13]
-
Immediately place the mouse in a transparent observation chamber.
-
Record the total time spent licking or biting the injected paw during two phases: the early phase (0-5 minutes post-injection) and the late phase (15-45 minutes post-injection).[13]
-
-
Endpoint: A significant reduction in the duration of paw licking/biting in the drug-treated group compared to the vehicle control group indicates analgesic activity.
Hot Plate Test
The hot plate test is used to evaluate central analgesic activity by measuring the reaction time of an animal to a thermal stimulus.[14][15]
-
Animals: Male Wistar rats (150-200 g).
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.
-
Procedure:
-
Acclimatize rats to the testing room for at least 60 minutes.
-
Gently place each rat on the hot plate and start a timer.
-
Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.
-
Record the latency to the first definite sign of a nociceptive response.
-
A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[15]
-
Administer this compound, vehicle, or a positive control (e.g., morphine) and repeat the test at specified time intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.
-
-
Endpoint: A significant increase in the reaction latency in the drug-treated group compared to the vehicle control group indicates central analgesic activity.
Von Frey Test
The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, which is a hallmark of neuropathic pain.[16][17]
-
Animals: Male Sprague-Dawley rats with an induced neuropathic pain model (e.g., chronic constriction injury).
-
Apparatus: A set of calibrated von Frey filaments of varying stiffness.
-
Procedure:
-
Place the rats in individual chambers with a wire mesh floor and allow them to acclimate for at least 15-30 minutes.[18]
-
Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Begin with a filament in the middle of the range and record the response (paw withdrawal).
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, the next smaller filament is used. If there is no response, the next larger filament is used.[17]
-
Administer this compound, vehicle, or a positive control (e.g., gabapentin) and measure the withdrawal threshold at various time points post-dosing.
-
-
Endpoint: A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle control group indicates an anti-allodynic effect.
Experimental Workflow Visualization
The following flowchart illustrates a typical experimental workflow for assessing the analgesic properties of a test compound.
Caption: A generalized workflow for preclinical analgesic testing.
Conclusion
While there is no direct evidence to support the use of this compound as an analgesic, its established anticonvulsant activity provides a rationale for investigating its potential in pain management, particularly for neuropathic pain states. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in the independent verification of this compound's analgesic properties. Future preclinical studies employing the described models are warranted to elucidate its potential therapeutic utility in pain.
References
- 1. Nafimidone - Wikipedia [en.wikipedia.org]
- 2. The anticonvulsant action of nafimidone on kindled amygdaloid seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 4. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rapm.bmj.com [rapm.bmj.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. On the mechanism of carbamazepine-induced antinociception in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Aging on Formalin-Induced Pain Behavior and Analgesic Activity of Gabapentin in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 14. Hot plate test - Wikipedia [en.wikipedia.org]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 17. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
Assessing the Off-Target Effects of Nafimidone Hydrochloride Versus Other Antiepileptic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of the investigational antiepileptic drug (AED) Nafimidone hydrochloride against three commonly prescribed AEDs: Carbamazepine, Valproate, and Levetiracetam. The information presented is collated from publicly available experimental data to assist researchers in understanding the potential for off-target liabilities and drug-drug interactions.
Executive Summary
Nafimidone, an imidazole-based anticonvulsant, demonstrates significant off-target effects, most notably as a potent inhibitor of cytochrome P450 (CYP) enzymes, which are critical for the metabolism of many drugs. This contrasts with other AEDs like Levetiracetam, which exhibits a lower potential for CYP-mediated interactions. Furthermore, derivatives of Nafimidone have been shown to inhibit cholinesterases, an activity not prominently associated with the comparator AEDs. This guide summarizes the available quantitative data on these key off-target interactions and provides an overview of the experimental methodologies used to assess them.
Comparison of Off-Target Effects
The following tables summarize the quantitative data available for the off-target effects of this compound and the comparator AEDs.
Cytochrome P450 (CYP) Enzyme Inhibition
A significant off-target effect of many AEDs is the inhibition of CYP enzymes, which can lead to clinically relevant drug-drug interactions.
| Drug | CYP Isoform | Substrate | Inhibition Value | Value Type | Reference |
| Nafimidone | Not Specified | Carbamazepine Epoxidation | 0.295 µM | IC50 | [1] |
| Not Specified | Diazepam C3-hydroxylation | 1.00 µM | IC50 | [1] | |
| Not Specified | Diazepam N1-dealkylation | 0.595 µM | IC50 | [1] | |
| Reduced Nafimidone | Not Specified | Phenytoin p-hydroxylation | ~0.2 µM | Ki | [2] |
| Valproate | CYP2C9 | Tolbutamide hydroxylation | 600 µM | Ki | [3] |
| CYP2C19 | S-mephenytoin 4'-hydroxylation | 8553 µM | Ki | [3] | |
| CYP3A4 | Midazolam 1'-hydroxylation | 7975 µM | Ki | [3] | |
| CYP2A6 | Coumarin 7-hydroxylation | 9150 µM | KI | [3] | |
| Carbamazepine | CYP3A4 | - | - | Inducer | [4][5] |
| CYP2B6 | - | - | Inducer | [4] | |
| CYP2C9 | - | - | Weak Inducer | [5] | |
| Levetiracetam | Multiple CYPs | Various | No significant inhibition up to 1 mM | - | [6][7] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; KI: Inactivation constant.
Cholinesterase Inhibition
Some AEDs may interact with cholinesterases, enzymes crucial for neurotransmission.
| Drug | Enzyme | Inhibition | Value Type | Reference |
| Nafimidone Derivatives | Acetylcholinesterase & Butyrylcholinesterase | Yes | - | |
| Carbamazepine | Cholinesterase | Weakly reduced activity at supraeffective concentrations | - | |
| Valproate | Pseudocholinesterase | May act as an inducing agent | - | [8] |
| Levetiracetam | Cholinesterases | No significant data available | - |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
In Vitro Cytochrome P450 Inhibition Assay
This assay is used to determine the concentration of a test compound that inhibits 50% of the activity of a specific CYP isoform (IC50).
Objective: To assess the inhibitory potential of a test compound on CYP enzyme activity.
Methodology:
-
Microsome Preparation: Human liver microsomes, which contain a mixture of CYP enzymes, are used.
-
Incubation: A specific substrate for the CYP isoform of interest is incubated with the human liver microsomes in the presence of a range of concentrations of the test compound. The reaction is initiated by the addition of an NADPH-regenerating system.
-
Reaction Termination: After a defined incubation period at 37°C, the reaction is stopped, typically by the addition of a cold organic solvent like acetonitrile.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the rate in a vehicle control (without the inhibitor). The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
Workflow for CYP450 Inhibition Assay
Cholinesterase Activity Assay (Ellman's Method)
This colorimetric assay is widely used to measure cholinesterase activity and the inhibitory potential of compounds.
Objective: To determine the ability of a test compound to inhibit the activity of acetylcholinesterase or butyrylcholinesterase.
Methodology:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of the substrate (acetylthiocholine or butyrylthiocholine), and a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Enzyme and Inhibitor Incubation: The cholinesterase enzyme is pre-incubated with various concentrations of the test compound in the phosphate buffer containing DTNB.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Colorimetric Measurement: The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoic acid). The rate of color formation is measured spectrophotometrically at 412 nm.
-
Data Analysis: The rate of the reaction in the presence of the inhibitor is compared to the rate in a control without the inhibitor. The IC50 value is calculated from the dose-response curve.
Ellman's Method for Cholinesterase Inhibition
Discussion of Off-Target Profiles
This compound: The available data strongly suggest that Nafimidone is a potent inhibitor of CYP-mediated drug metabolism. Its low micromolar and even sub-micromolar IC50 and Ki values for the metabolism of other AEDs like Carbamazepine and Phenytoin indicate a high potential for clinically significant drug-drug interactions. This is a critical consideration for a drug intended for epilepsy treatment, as polypharmacy is common in this patient population. The inhibition of cholinesterases by its derivatives suggests another potential off-target activity that warrants further investigation with the parent compound.
Carbamazepine: In contrast to Nafimidone's inhibitory profile, Carbamazepine is a well-known inducer of several CYP enzymes, including CYP3A4 and CYP2B6[4][5]. This induction can accelerate the metabolism of co-administered drugs, potentially reducing their efficacy. Its effect on cholinesterase appears to be weak and likely not clinically significant. Carbamazepine also has known off-target effects on various ion channels, including voltage-gated sodium channels, which is related to its primary mechanism of action but can also contribute to side effects[9].
Valproate: Valproate exhibits a mixed profile of weak to moderate inhibition of several CYP isoforms, with the most notable being CYP2C9[3]. The Ki values are generally in the high micromolar range, suggesting a lower potential for potent drug-drug interactions compared to Nafimidone. Valproate has a broad spectrum of action and is known to affect various other enzymes and signaling pathways, including GABA transaminase and histone deacetylases, which contribute to its therapeutic and adverse effects[10]. There is also evidence to suggest it may induce pseudocholinesterase[8].
Levetiracetam: Among the compared AEDs, Levetiracetam has the most favorable off-target profile concerning metabolic drug interactions. It shows minimal to no inhibition of major CYP enzymes and is not a significant inducer[6][7]. Its primary mechanism of action is believed to involve binding to the synaptic vesicle protein 2A (SV2A), and it has a lower propensity for off-target effects on other receptors and enzymes compared to the other AEDs in this guide[11][12].
Logical Relationship of Off-Target Assessment
Conclusion
This compound presents a distinct off-target profile compared to Carbamazepine, Valproate, and Levetiracetam. Its potent inhibition of key drug-metabolizing enzymes highlights a significant potential for drug-drug interactions, a crucial factor to consider in its development and potential clinical use. In contrast, Levetiracetam's cleaner metabolic profile makes it an attractive option in polypharmacy settings. Carbamazepine's inducing properties and Valproate's broader enzymatic effects also present unique considerations for off-target effects. Further comprehensive off-target screening of Nafimidone against a wider panel of receptors and enzymes is warranted to fully characterize its safety profile.
References
- 1. Interaction of the anticonvulsants, denzimol and nafimidone, with liver cytochrome P450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of sodium valproate on subcellular fraction enzymes in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro evaluation of potential drug interactions with levetiracetam, a new antiepileptic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Levetiracetam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Nafimidone Hydrochloride
Hazard Assessment and Precautionary Data
Given the absence of a specific SDS for Nafimidone hydrochloride, it is prudent to handle this compound as a potentially hazardous substance. The following table summarizes potential hazards based on data from analogous hydrochloride salts of other pharmaceutical compounds.
| Hazard Category | Potential Risks and Precautions | Citations |
| Acute Toxicity | May be harmful if swallowed. | [1] |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | [1] |
| Skin and Eye Irritation | May cause skin and serious eye irritation. | |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects. Avoid release to the environment. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection when handling. | [2] |
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Limit access to the spill area to essential personnel involved in the cleanup.
-
Ensure Proper Ventilation: If the spill occurs in a poorly ventilated area, safely increase airflow if possible.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Prevent the spread of the powder.
-
Clean the Spill:
-
For small powder spills, carefully sweep or vacuum the material. Avoid generating dust.[1]
-
Place the collected material and any contaminated cleaning supplies (e.g., paper towels, wipes) into a clearly labeled, sealed container for hazardous waste.
-
-
Decontaminate the Area: Clean the spill surface thoroughly with an appropriate solvent or detergent and water.
-
Dispose of Contaminated Materials: All materials used for cleanup should be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled by a licensed hazardous waste contractor. Do not dispose of this chemical down the drain or in regular trash.
-
Segregation and Labeling:
-
Keep this compound waste separate from other chemical waste streams unless instructed otherwise by your EHS department.
-
Ensure the waste container is clearly and accurately labeled with the chemical name ("this compound") and any known hazard warnings.
-
-
Containerization:
-
Use a compatible, leak-proof container for the waste.
-
Store the sealed container in a designated, secure area for hazardous waste pickup.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity, and the name of the disposal contractor, as required by your institution and local regulations.
-
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Nafimidone Hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Nafimidone hydrochloride, a potent, research-grade anticonvulsant compound. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.
This compound is an imidazole-class anticonvulsant intended for research use only.[1] Due to its pharmacological activity, it must be handled with care to prevent accidental exposure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent pharmaceutical compounds and data from similar chemical structures.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk. The following table outlines the required PPE for various procedures involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves- Laboratory coat |
| Weighing and Aliquoting (Solid) | - Double nitrile gloves- Disposable laboratory coat- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator (if not handled in a certified chemical fume hood or ventilated balance enclosure) |
| Solution Preparation | - Double nitrile gloves- Disposable laboratory coat- Chemical splash goggles- Use of a certified chemical fume hood is mandatory |
| In Vitro/In Vivo Administration | - Nitrile gloves- Laboratory coat- Safety glasses |
| Waste Disposal | - Nitrile gloves- Laboratory coat- Safety glasses |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to mitigate risks. The following step-by-step operational plan must be followed.
-
Procurement and Receipt:
-
Order the minimum quantity of this compound required for the experimental protocol.
-
Upon receipt, inspect the container for any damage or leaks.
-
Log the compound in the chemical inventory system.
-
-
Storage:
-
Handling Procedures:
-
Weighing:
-
Perform all weighing operations of the solid powder within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Use dedicated spatulas and weighing boats.
-
Clean the balance and surrounding area thoroughly after each use.
-
-
Solution Preparation:
-
Prepare all solutions in a certified chemical fume hood.
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
Ensure the container is securely capped after preparation.
-
-
Administration:
-
When administering the compound, wear appropriate PPE to prevent skin contact or ingestion.
-
For in vivo studies, handle animals with care to avoid bites or scratches that could lead to exposure.
-
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills of solid material, gently cover with absorbent paper and then wet with a suitable solvent (e.g., water or ethanol) to prevent dust formation before carefully wiping up.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Place all contaminated materials in a sealed container for proper disposal.
-
Do not attempt to clean up large spills without appropriate training and equipment. Contact the institution's environmental health and safety department immediately.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste through the institution's designated waste management program. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, disposable lab coats, weighing boats, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed waste container for hazardous liquid waste.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
